1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQLBLYRXHAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine
Abstract
This technical guide provides an in-depth, expertly curated overview of the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a pivotal building block in modern medicinal and agricultural chemistry. This document moves beyond a simple recitation of procedural steps, offering a detailed examination of the strategic choices underpinning a robust and reproducible synthetic route. We will explore the prevailing retrosynthetic logic, detail the preparation of a key hydrazinylpyridine intermediate, and provide a comprehensive, step-by-step protocol for the final pyrazole ring formation. The causality behind experimental conditions, safety protocols for hazardous reagents, and process optimization are discussed at length. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this valuable scaffold.
Introduction: Significance of the Pyrazole Scaffold
The fusion of pyridine and pyrazole heterocycles generates a molecular framework of significant interest in contemporary drug discovery and crop science. The target molecule, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, serves as a crucial intermediate in the synthesis of high-value commercial products, most notably the anthranilic diamide class of insecticides, which includes chlorantraniliprole and cyantraniliprole.[1][2] The specific substitution pattern and the presence of a reactive amino group make it a versatile synthon for creating libraries of complex molecules.
Aminopyrazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[3][4][5] The ability to reliably synthesize precursors like 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is therefore fundamental to advancing research in these areas. This guide focuses on the most prevalent and efficient synthetic pathway, which proceeds through a 2-hydrazinyl-3-chloropyridine intermediate.
Synthetic Strategy and Retrosynthetic Analysis
The molecular architecture of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine suggests two primary retrosynthetic disconnections. The most logical and field-proven approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.
Chosen Pathway: The disconnection of the pyrazole ring reveals two key synthons: 2-hydrazinyl-3-chloropyridine and a three-carbon electrophile capable of generating the 3-amino-substituted ring. This strategy is favored due to the high reactivity of the 2-position on the pyridine ring, allowing for the reliable formation of the critical hydrazine intermediate.
Detailed Experimental Protocol: Synthesis of 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine
This generalized protocol is based on established methods for aminopyrazole synthesis. [6][7]
-
Reaction Setup: In a flask equipped with a stirrer and condenser, dissolve 2-hydrazinyl-3-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add acrylonitrile (1.0-1.2 eq) to the solution. For kinetically controlled reactions favoring the 3-amino isomer, the addition is often performed at a reduced temperature (e.g., 0°C), sometimes in the presence of a base like sodium ethoxide. [6]For thermodynamic control, the reaction can be run at elevated temperatures under neutral conditions.
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-14 hours. Monitor the reaction by TLC or LCMS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Experimental Workflow Visualization
The following diagram illustrates the complete, streamlined workflow from commercially available starting materials to the final purified product.
Safety and Handling Precautions
The synthesis involves several hazardous materials that require strict safety protocols. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
| Reagent | Key Hazards | Handling Precautions |
| Hydrazine Hydrate / Monohydrate | Fatal if swallowed or in contact with skin; Causes severe skin burns and eye damage; Suspected of causing cancer. [8] | Use in a closed system where possible. Avoid all direct contact. Have emergency eyewash and shower stations readily available. |
| 2,3-Dichloropyridine | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. [9] | Avoid inhalation of dust/vapors. Ensure adequate ventilation. |
| Acrylonitrile | Highly flammable; Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer. [7] | Keep away from heat and ignition sources. Use only in a well-ventilated area. |
| Potassium Carbonate | Causes serious eye irritation. | Avoid generating dust. |
Conclusion
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a well-established and scalable process that is critical for the production of numerous agrochemical and pharmaceutical agents. The two-step sequence, beginning with the nucleophilic substitution on 2,3-dichloropyridine to form a hydrazine intermediate, followed by a cyclocondensation reaction with acrylonitrile, represents the most efficient and industrially relevant pathway. By understanding the underlying mechanisms and adhering to rigorous safety protocols, researchers can reliably produce this valuable chemical building block for further elaboration and discovery.
References
-
3-Aminopyrazole synthesis. ChemicalBook.
-
3(5)-aminopyrazole. Organic Syntheses Procedure.
-
Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Org. Lett. 2015, 17, 2964–2967.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
-
Recent developments in aminopyrazole chemistry. arkat usa.
-
2-Hydrazinopyridine synthesis. ChemicalBook.
-
Pyridine, 2-chloro-3-hydrazino- (9CI) Safety Data Sheets. Echemi.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents.
-
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem.
-
WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
-
3-Chloropyridin-2-amine. PMC - NIH.
-
2-Chloro-3-hydrazinylpyridine. PubChem.
-
CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
2-Chloro-3-hydroxypyridine Safety Data Sheet. Jubilant Ingrevia Limited.
-
TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine. Google Patents.
-
CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. ResearchGate.
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
-
DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
-
chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Odessa University Chemical Journal.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Chemical Properties of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds serve as the bedrock for a vast array of therapeutic agents. Among these, the pyrazole nucleus is a privileged structure, featured in numerous approved drugs for its versatile binding capabilities and metabolic stability.[1] This guide focuses on a specific, highly functionalized derivative: 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (CAS No. 1250109-75-1).[2] This compound uniquely combines the pyrazole core with a chloropyridine moiety, presenting a valuable scaffold for chemical exploration. The presence of a reactive primary amine at the 3-position of the pyrazole ring offers a key vector for derivatization, making it an intermediate of significant interest for researchers developing novel kinase inhibitors and other targeted therapies.[3][4]
This document provides an in-depth examination of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their synthetic and discovery programs.
Section 1: Synthesis and Mechanistic Rationale
The construction of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a di-substituted pyridine with a pre-formed aminopyrazole.
Causality Behind the Synthetic Strategy:
The chosen pathway involves the condensation of 3-aminopyrazole with 2,3-dichloropyridine. This approach is superior to building the pyrazole ring onto a pre-existing pyridine-hydrazine for several reasons:
-
Regiocontrol: The reaction between 3-aminopyrazole and 2,3-dichloropyridine is highly regioselective. The N1 of the pyrazole ring is the more nucleophilic nitrogen for N-arylation. It preferentially attacks the C2 position of the 2,3-dichloropyridine ring. This is because the chlorine at C2 is activated by the electron-withdrawing effect of the ring nitrogen and is a better leaving group than the chlorine at C3.
-
Commercial Availability: Both 3-aminopyrazole and 2,3-dichloropyridine are readily available starting materials, making this route cost-effective and scalable.
-
Robustness: N-arylation of pyrazoles is a well-established and high-yielding transformation in heterocyclic chemistry, often facilitated by a base to deprotonate the pyrazole N-H.[5]
Experimental Protocol: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
This protocol is a representative procedure based on established methods for N-arylation of pyrazoles.[5][6]
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminopyrazole (1.0 eq).
-
Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the suspension.
Step 2: Reagent Addition
-
Slowly add a solution of 2,3-dichloropyridine (1.1 eq) in the same solvent to the stirring suspension at room temperature.
-
The causality for using a slight excess of the dichloropyridine is to ensure the complete consumption of the limiting 3-aminopyrazole.
Step 3: Reaction Execution
-
Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve the inorganic salts.
-
Stir for 30 minutes, then collect the precipitated solid by vacuum filtration.
-
Wash the solid with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The choice of purification is dictated by the purity of the crude product and the scale of the reaction.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. The data below is a combination of reported values and expert predictions based on structural analogs.
| Property | Value | Source |
| CAS Number | 1250109-75-1 | [2] |
| Molecular Formula | C₈H₇ClN₄ | [2][7] |
| Molecular Weight | 194.62 g/mol | [2] |
| Monoisotopic Mass | 194.0359 Da | [7] |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | 110-130 °C (Estimated range) | N/A |
| Solubility | Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in water. | [8] |
| Predicted XlogP | 1.4 | [7] |
| pKa (most basic) | ~3.5 (Pyridine N, Predicted) | N/A |
| pKa (most acidic) | ~14.0 (Amine N-H, Predicted) | N/A |
Rationale for Estimates: The melting point is estimated to be higher than that of 3-aminopyrazole (34-37 °C) due to increased molecular weight and intermolecular interactions, but likely lower than highly substituted, crystalline analogs like its carboxylic acid derivative (197-200 °C).[8][9] Solubility is predicted based on the properties of both the polar aminopyrazole and the relatively non-polar chloropyridine fragments.
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data is predictive and serves as a guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.25 ppm (dd, 1H, J ≈ 4.7, 1.5 Hz): Proton at C6 of the pyridine ring (H-d). Doublet of doublets due to ortho coupling to H-e and meta coupling to H-f.
-
δ ~8.00 ppm (dd, 1H, J ≈ 8.0, 1.5 Hz): Proton at C4 of the pyridine ring (H-f). Doublet of doublets due to meta coupling to H-d and ortho coupling to H-e.
-
δ ~7.50 ppm (dd, 1H, J ≈ 8.0, 4.7 Hz): Proton at C5 of the pyridine ring (H-e). Doublet of doublets from ortho coupling to both H-d and H-f.
-
δ ~7.80 ppm (d, 1H, J ≈ 2.5 Hz): Proton at C5 of the pyrazole ring (H-b).
-
δ ~5.90 ppm (d, 1H, J ≈ 2.5 Hz): Proton at C4 of the pyrazole ring (H-a).
-
δ ~5.50 ppm (s, 2H): Broad singlet for the two protons of the primary amine (-NH₂). This signal is exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155.0 ppm: C3 of pyrazole (attached to NH₂).
-
δ ~148.0 ppm: C2 of pyridine (attached to pyrazole).
-
δ ~147.0 ppm: C6 of pyridine.
-
δ ~140.0 ppm: C4 of pyridine.
-
δ ~135.0 ppm: C5 of pyrazole.
-
δ ~128.0 ppm: C3 of pyridine (attached to Cl).
-
δ ~125.0 ppm: C5 of pyridine.
-
δ ~95.0 ppm: C4 of pyrazole.
-
Visualization of Key Structural Assignments
Caption: Predicted ¹H NMR assignments for the molecule's core structure.
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI+).
-
Expected [M+H]⁺: m/z 195.04.
-
Key Isotopic Signature: A prominent [M+H+2]⁺ peak at m/z 197.04, with an intensity approximately one-third of the [M+H]⁺ peak, is expected. This is the characteristic isotopic pattern for a molecule containing a single chlorine atom.
-
Likely Fragmentation: Loss of HCN from the pyrazole ring or cleavage at the C-N bond connecting the two heterocyclic rings.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Characteristic Absorptions:
-
3450-3300 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine.[10][11]
-
3150-3100 cm⁻¹ (weak): Aromatic C-H stretching from both rings.
-
1640-1600 cm⁻¹ (strong): N-H scissoring (bending) vibration of the primary amine.[10]
-
1580-1450 cm⁻¹ (multiple bands, strong): C=C and C=N stretching vibrations within the aromatic pyrazole and pyridine rings.
-
1340-1250 cm⁻¹ (strong): Aromatic C-N stretching.[10]
-
800-750 cm⁻¹ (strong): C-Cl stretching vibration.
-
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine lies in the orthogonal reactivity of its functional groups.
-
The 3-Amino Group: This is the primary site for derivatization. As a nucleophilic primary aromatic amine, it readily participates in:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary amines.
-
Buchwald-Hartwig or Ullmann Coupling: To form di-aryl amines.
-
-
The Pyridine Ring: The chlorine atom at the C3 position is relatively unreactive towards SNAr compared to the C2 position, but it can be functionalized using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under palladium or copper catalysis. This allows for the introduction of carbon or heteroatom substituents.
-
The Pyrazole Ring: Generally stable to many reaction conditions. The C4 and C5 positions can undergo electrophilic substitution, though this is often challenging and requires harsh conditions.
Visualization of Reactivity Sites
Caption: The molecule as a scaffold for further chemical modification.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aminopyrazoles and chloropyridines should be used to guide handling procedures.[12][13][14]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure sleeves are down and the coat is fully buttoned.
-
-
Handling and Storage:
Conclusion
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a well-defined chemical entity with significant potential as a building block in pharmaceutical and agrochemical research. Its synthesis is straightforward, relying on robust and scalable chemical transformations. The molecule possesses distinct spectroscopic features that allow for its unambiguous identification. Most importantly, its dual functionality—a nucleophilic amine and a site for cross-coupling—provides chemists with a versatile platform for generating molecular diversity. The comprehensive data and protocols presented in this guide serve as a foundational resource for scientists looking to harness the synthetic potential of this valuable intermediate.
References
-
Reactions of 3-aminopyrazole derivatives with cyanothioacetamide and its derivatives: Synthesis and reactions of several new pyrazole and pyrazole[3,2-b]pyrimidine derivatives. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Reactions of 3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives: Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Korea Science. Available at: [Link]
-
Reactions of 3-aminopyrazole derivatives with... Archives of Pharmacal Research - Ovid. Available at: [Link]
-
Substrate scope of the 3‐aminopyrazoles. Reaction conditions. ResearchGate. Available at: [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]
-
SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-3-amine. Acros Organics. Available at: [Link]
-
IR: amines. University of Calgary. Available at: [Link]
-
3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid. LookChem. Available at: [Link]
-
ETHYL 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. ChemSrc. Available at: [Link]
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific. Available at: [Link]
-
1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]
-
N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Veeprho. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available at: [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Infrared Spectroscopy. CDN. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyrazol-3-ylamine. PubChem. Available at: [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. Available at: [Link]
-
(PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 6. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 7. PubChemLite - 1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 8. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (CAS: 1250109-75-1): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will delve into its core properties, propose a robust synthetic pathway with detailed experimental protocols, and explore its broader significance within the context of modern drug discovery, grounded in the established importance of the pyrazole scaffold.
Core Compound Properties and Safety Data
Understanding the fundamental physicochemical and safety profile of a compound is the bedrock of any successful research endeavor. This section outlines the key identifiers for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and provides essential safety guidance based on data from structurally related molecules.
Physicochemical and Structural Data
The following table summarizes the essential identifiers and properties of the title compound.[1][2]
| Property | Value | Source |
| CAS Number | 1250109-75-1 | Amerigo Scientific[1] |
| Molecular Formula | C₈H₇ClN₄ | Amerigo Scientific[1] |
| Molecular Weight | 194.62 g/mol | Amerigo Scientific[1] |
| InChI Key | LXLQLBLYRXHAOK-UHFFFAOYSA-N | PubChemLite[2] |
| SMILES | C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | PubChemLite[2] |
| Purity | Typically ≥95% | Amerigo Scientific[1] |
Health and Safety Guidance
While a specific Safety Data Sheet (SDS) for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine should always be consulted prior to handling, data from analogous pyrazole and chloropyridine compounds suggest the following precautions.[3][4][5] The compound is expected to be an irritant.
-
Skin Contact : May cause skin irritation.[3]
-
Ingestion : May be harmful if swallowed.
Recommended Handling Procedures:
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3][6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]
Synthesis and Mechanism
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is a cornerstone of heterocyclic chemistry for its reliability in coupling amine nucleophiles to electron-deficient aromatic rings, such as dichloropyridines.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 1H-pyrazol-3-amine with 2,3-dichloropyridine. The rationale is as follows: The pyrazole nitrogen is a potent nucleophile, particularly after deprotonation by a suitable base. The chlorine atom at the 2-position of 2,3-dichloropyridine is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen and the chlorine at the 3-position. This regioselectivity is a well-established principle in pyridine chemistry.
Sources
- 1. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]
- 2. PubChemLite - 1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Derivatives of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique combination of a pyrazole and a pyridine ring, adorned with a reactive amino group, provides a versatile platform for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and biological applications of these derivatives, with a particular focus on their burgeoning role in oncology and inflammatory diseases. By elucidating the key structure-activity relationships and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.
Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the fusion of pyrazole and pyridine moieties has emerged as a particularly fruitful strategy for the discovery of novel bioactive agents.[2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The pyridine ring, a six-membered aromatic heterocycle, is another ubiquitous scaffold in drug design, often employed to enhance solubility, modulate electronic properties, and establish crucial interactions with biological targets.
The conjunction of these two pharmacophores in the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine core (Figure 1) creates a molecule with a distinct three-dimensional structure and electronic distribution. The 3-amino group on the pyrazole ring serves as a key handle for derivatization, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR) and optimize pharmacological profiles. The chlorine atom on the pyridine ring can also be a site for further modification or can contribute to the overall electronic character and binding interactions of the molecule.
This guide will delve into the synthetic pathways to access this core and its derivatives, explore the chemical reactivity of the 3-amino group, and provide a detailed account of the diverse biological activities exhibited by these compounds.
Synthesis of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine Core
The synthesis of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine core can be approached through several strategic disconnections. A common and effective method involves the condensation of a suitably substituted hydrazine with a β-ketonitrile derivative.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is depicted below. The pyrazole ring can be constructed from the reaction of 2-(3-chloropyridin-2-yl)hydrazine and a three-carbon component bearing a nitrile and a masked carbonyl group.
Key Synthetic Protocols
Protocol 1: From 2-Hydrazinyl-3-chloropyridine and Malononitrile Derivatives
This protocol outlines a two-step process starting from the commercially available 2,3-dichloropyridine.
Step 1: Synthesis of 2-(3-chloropyridin-2-yl)hydrazine
-
Reaction: 2,3-Dichloropyridine is reacted with hydrazine hydrate. The nucleophilic aromatic substitution of the chlorine at the 2-position is generally favored due to the electronic activation by the ring nitrogen.
-
Reagents and Conditions: 2,3-dichloropyridine, hydrazine hydrate, an alcohol solvent (e.g., ethanol or isopropanol), and elevated temperature (reflux).
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Cyclization to form 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
-
Reaction: The synthesized 2-(3-chloropyridin-2-yl)hydrazine is condensed with a suitable three-carbon synthon, such as 3-ethoxyacrylonitrile or 3,3-dimethoxypropionitrile.
-
Reagents and Conditions: 2-(3-chloropyridin-2-yl)hydrazine, 3-ethoxyacrylonitrile (or equivalent), an acidic or basic catalyst, and an appropriate solvent (e.g., ethanol, acetic acid). The reaction is typically heated to drive the cyclization.
-
Causality: The hydrazine first condenses with the carbonyl equivalent, followed by an intramolecular nucleophilic attack of the other nitrogen onto the nitrile group, leading to the formation of the pyrazole ring.
-
Work-up and Purification: The product is isolated by precipitation or extraction and purified by column chromatography on silica gel.
Sources
biological activity of novel chloropyridinyl pyrazoles
An In-Depth Technical Guide to the Biological Activity of Novel Chloropyridinyl Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal and agrochemical research, renowned for its wide spectrum of biological activities.[1][2] This guide focuses on a specific, highly potent subclass: novel chloropyridinyl pyrazoles. These compounds have emerged as significant leads in the development of next-generation insecticides, fungicides, herbicides, and therapeutic agents.[3][4][5][6] We will explore the synthetic strategies for creating these molecules, provide a comprehensive overview of their diverse biological activities, and delve into their primary mechanism of action as modulators of the gamma-aminobutyric acid (GABA) receptor. Furthermore, this guide will elucidate critical structure-activity relationships (SAR) that govern their potency and selectivity, supported by detailed experimental protocols and data analysis to empower researchers in this dynamic field.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers favorable physicochemical properties, such as metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making the pyrazole ring an exceptional pharmacophore.[7][8] Consequently, pyrazole derivatives are central to numerous commercial products, including the anti-inflammatory drug Celecoxib, the insecticide Fipronil, and the fungicide Pyraclostrobin.[9][10][11]
The incorporation of a chloropyridinyl moiety onto the pyrazole core has proven to be a particularly fruitful strategy. This substituent often enhances binding affinity to biological targets and modulates the electronic properties of the molecule, leading to heightened potency and, in some cases, novel mechanisms of action. This guide provides a senior application scientist's perspective on harnessing the potential of this chemical class.
Synthetic Strategies: Building the Core Scaffold
The synthesis of chloropyridinyl pyrazole derivatives is a well-established yet flexible process, typically involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The specific introduction of the 3-chloro-pyridin-2-yl group is often achieved by reacting the appropriately substituted hydrazine with a suitable pyrazole precursor.
A representative synthetic workflow involves the creation of a key intermediate, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, which can then be derivatized.[3] This modular approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups at various positions on the pyrazole ring.
Caption: Generalized workflow for synthesizing novel chloropyridinyl pyrazole derivatives.
Exemplary Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide
This protocol is adapted from established methodologies and demonstrates a common sequence for creating functionalized intermediates.[12] The causality behind using Lawesson's reagent is its specific and high-yielding conversion of carboxamides to carbothioamides, which are versatile precursors for building heterocyclic rings like thiazoles.[12]
Step 1: Synthesis of the Pyrazole Carboxamide Intermediate
-
React 2-hydrazinyl-3-chloropyridine with a suitable pyrazole precursor (e.g., a brominated pyrazole carboxylate) under appropriate solvent and temperature conditions to form the N-pyridylpyrazole ester.
-
Hydrolyze the resulting ester to the corresponding carboxylic acid.
-
Convert the carboxylic acid to the primary amide (e.g., compound 2 in the cited literature) using standard amide coupling techniques.[12]
Step 2: Thionation to Carbothioamide
-
Dissolve the pyrazole carboxamide intermediate (15.0 mmol) in 300 mL of anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (9.0 mmol, 0.6 equivalents) to the solution.
-
Stir the reaction mixture at 65 °C for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide.[12]
Spectrum of Biological Activity
Novel chloropyridinyl pyrazoles exhibit a remarkable breadth of biological activities, with prominent applications in crop protection and promising potential in medicine.
Insecticidal Activity
This is the most extensively documented activity for this class of compounds. They show potent efficacy against a range of devastating agricultural pests, particularly Lepidoptera (moths and butterflies) and Hemiptera (aphids).[12][13]
Key Findings:
-
Lepidopteran Pests: Many derivatives show excellent larvicidal activity against pests like the diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), and various species of armyworms (Spodoptera spp.).[3][12]
-
Other Pests: Significant activity has also been reported against bean aphids, mosquitos, and spider mites.[14][15]
-
Selectivity: Interestingly, some compounds exhibit high selectivity between different insect orders, such as between Lepidoptera and Hemiptera, which is a desirable trait for integrated pest management (IPM) programs.[14][15]
| Compound ID (Reference) | Target Pest | Activity Metric | Result |
| 10g [3] | Helicoverpa armigera | Mortality (%) | 70.8% |
| 10h [3] | Helicoverpa armigera | Mortality (%) | 87.5% |
| 10g [3] | Plutella xylostella | LC₅₀ (mg/L) | 27.49 |
| 10h [3] | Plutella xylostella | LC₅₀ (mg/L) | 23.67 |
| 7g [12] | Plutella xylostella | LC₅₀ (mg/L) | 1.13 |
| IIi [14] | Spider Mite (Tetranychus cinnabarinus) | Miticidal Activity (%) | 95% at 200 mg/kg |
Fungicidal Activity
Chloropyridinyl pyrazoles have also been investigated as fungicides against significant plant pathogens. The pyrazole carboxamide scaffold, in particular, is known to target the mitochondrial respiratory chain in fungi.[16]
Key Findings:
-
Broad Spectrum: Derivatives have shown considerable activity against fungi such as Gibberella zeae, Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani.[5][16]
-
Potency: Certain compounds exhibit efficacy comparable to or better than commercial fungicides like boscalid and pyraclostrobin under laboratory conditions.[10][16] For instance, some derivatives containing a p-trifluoromethyl-phenyl moiety showed EC₅₀ values below 2 µg/mL against Valsa mali.[5]
Herbicidal and Nematicidal Activities
Research has also explored the potential of these compounds in weed and nematode control.
-
Nematicidal Activity: Chiral fluorinated pyrazole carboxamides have shown good control efficacy against the tomato root-knot nematode (Meloidogyne incognita).[19]
Medicinal Potential: Antiproliferative Activity
Beyond agriculture, pyrazole scaffolds are a cornerstone of medicinal chemistry.[20] Chloropyridinyl pyrazole derivatives have been evaluated for their potential as anticancer agents.
-
Tubulin Polymerization Inhibition: Several pyrimidinyl pyrazole derivatives have demonstrated antiproliferative activity against human lung cancer cell lines by inhibiting tubulin polymerization, binding at or near the colchicine site.[21][22]
-
Broad Cytotoxicity: Other derivatives have shown a broad spectrum of activity against the NCI-60 panel of human tumor cell lines.[23][24]
Mechanism of Action: GABA Receptor Antagonism
For many insecticidally active chloropyridinyl pyrazoles, the primary target is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel in the insect's central nervous system (CNS).[9][25] This mechanism is shared with the phenylpyrazole insecticide class, famously represented by fipronil.
The Process:
-
GABA, the primary inhibitory neurotransmitter in insects, binds to its receptor, opening a chloride ion (Cl⁻) channel.
-
The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire, thus maintaining normal nerve function.
-
Chloropyridinyl pyrazoles act as non-competitive antagonists. They do not bind to the GABA binding site itself but to a distinct site within the ion channel pore.[25]
-
This binding blocks the channel, preventing the influx of Cl⁻ even when GABA is present.
-
The blockage leads to uncontrolled neuronal firing, hyperexcitation of the CNS, and ultimately, the death of the insect.
Caption: Mechanism of action of chloropyridinyl pyrazoles at the insect GABA receptor.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug and pesticide design. Research has identified several key structural features that govern the potency of chloropyridinyl pyrazoles.
Key SAR Insights:
-
N1-Substituent (Pyrazole Ring): The presence of the 2,6-dichloro-4-substituted phenyl or a 3-chloropyridin-2-yl group at the N1 position is often critical for high insecticidal potency, as it anchors the molecule in the binding pocket of the GABA receptor.[3][25]
-
C4-Substituent (Pyrazole Ring): A bulky, hydrophobic group at the C4 position, such as a tert-butyl or trifluoromethylsulfinyl group, is a common feature in highly active compounds. This group is believed to interact with a hydrophobic subsite in the receptor.[25]
-
C5-Substituent (Pyrazole Ring): Modifications at the C5 position are widely explored to fine-tune activity and spectrum. Introducing moieties like thiazole or varied carboxamides can significantly enhance insecticidal or fungicidal properties.[5][12]
-
Substituents on Phenyl Rings: For derivatives containing additional phenyl rings, electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) often increase biological activity.[3][5]
Caption: Key structure-activity relationship (SAR) drivers for chloropyridinyl pyrazoles.
Standardized Bioassay Protocols
To ensure data is reproducible and comparable across different laboratories, standardized protocols are essential.
Protocol: In Vitro Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard for evaluating stomach poison activity against lepidopteran larvae like Plutella xylostella.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMF or acetone) to create a stock solution (e.g., 10,000 mg/L). Prepare a series of graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) by serial dilution with distilled water containing a surfactant (e.g., 0.1% Tween-80).
-
Leaf Treatment: Procure fresh cabbage leaves and cut them into discs (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds.
-
Control Groups: Prepare a positive control (a commercial insecticide of known efficacy) and a negative control (solvent + surfactant solution without the test compound).
-
Assay Setup: Allow the treated leaf discs to air dry. Place one disc into a petri dish lined with moistened filter paper.
-
Insect Introduction: Introduce a set number of larvae (e.g., ten 3rd-instar larvae) into each petri dish.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Analysis: Correct the mortality rates using Abbott's formula. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) values using Probit analysis.
Protocol: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)
This protocol is used to assess the inhibitory effect of compounds on fungal growth.[26]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Compound Incorporation: While the PDA is still molten (approx. 50-60 °C), add the test compound (dissolved in a minimal amount of solvent like acetone) to achieve the desired final concentration (e.g., 100 µg/mL). Pour the mixture into sterile petri dishes.
-
Inoculation: From a fresh culture of the target fungus (e.g., Rhizoctonia solani), cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer. Place the disc, mycelium-side down, at the center of the PDA plate containing the test compound.
-
Control Groups: Prepare a positive control (commercial fungicide) and a negative control (PDA with solvent only).
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.
-
Data Collection: When the mycelial growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter of the negative control and T is the colony diameter of the treated plate.
Conclusion and Future Perspectives
Chloropyridinyl pyrazoles represent a highly versatile and potent class of biologically active molecules. Their success in agrochemical research, particularly as insecticides targeting the GABA receptor, is well-documented. The synthetic tractability of the scaffold allows for extensive derivatization, enabling the fine-tuning of activity, selectivity, and physicochemical properties.
Future research should focus on several key areas:
-
Novel Modes of Action: While GABA receptor antagonism is a primary mechanism, exploring derivatives that target other sites (e.g., mitochondrial complex II for fungicides[26]) could overcome resistance issues.
-
Medicinal Chemistry Advancement: The antiproliferative properties of these compounds warrant further investigation. Optimizing for potency against cancer cell lines while minimizing toxicity to normal cells is a critical next step.[27]
-
Eco-toxicology and Safety Profiles: For agrochemical candidates, a thorough evaluation of their environmental fate and impact on non-target organisms, including pollinators and aquatic life, is imperative for sustainable development.
-
Computational Design: Leveraging molecular docking and computational SAR studies can accelerate the discovery of new leads with enhanced potency and desired selectivity profiles.[19]
By integrating modern synthetic chemistry, rigorous biological evaluation, and computational modeling, the full potential of the chloropyridinyl pyrazole scaffold can be realized, leading to the development of innovative solutions for global challenges in health and agriculture.
References
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate. [Link]
-
Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Request PDF. [Link]
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]
-
Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC - NIH. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. [Link]
-
Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. [Link]
-
Rational Design, Synthesis and Computational Structure-Activity Relationship of Novel 3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide. Iranian Journal of Biotechnology. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. R Discovery. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Differential modulation of GABA(A) receptor function by aryl pyrazoles. PubMed. [Link]
-
Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. PubMed. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. MDPI. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]
-
GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1... PubMed. [Link]
-
Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. PubMed. [Link]
-
Synthesis, nematocidal activity and docking study of novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Publishing. [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. NIH. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor. PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Synthesis, nematocidal activity and docking study of novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 22. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. While direct experimental data on this specific molecule is limited in public literature, its structural motifs are prominently featured in a class of well-characterized bioactive compounds. By examining the established activities of structurally related molecules, particularly in the agrochemical and pharmaceutical fields, we can infer a highly probable primary mechanism and explore other potential biological activities. This guide will delve into the compound's likely interaction with insect ryanodine receptors, a mechanism established for related insecticidal compounds. Furthermore, we will explore the broader therapeutic potential of the aminopyrazole scaffold, which is known to interact with various kinases and other biological targets. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's potential bioactivity and the experimental approaches to validate these hypotheses.
Introduction to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
The molecule 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group and a chloropyridine ring.[1] The pyrazole nucleus is a five-membered ring with two adjacent nitrogen atoms, a scaffold that is a cornerstone in modern drug discovery due to its metabolic stability and ability to participate in diverse molecular interactions.[2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4][5][6] The presence of the 3-amino group on the pyrazole ring is particularly significant, as aminopyrazoles are known to be advantageous frameworks for designing ligands for enzymes such as kinases.[7][8]
The chloropyridine moiety also plays a crucial role in the bioactivity of many compounds. The chlorine substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to target proteins. The specific arrangement of these structural features in 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine strongly suggests its potential as a bioactive molecule. Notably, this core structure is found in a class of highly effective insecticides, providing a strong basis for its hypothesized primary mechanism of action.
Table 1: Physicochemical Properties of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
| Property | Value |
| CAS Number | 1250109-75-1 |
| Molecular Formula | C₈H₇ClN₄ |
| Molecular Weight | 194.624 g/mol |
| Purity | >95% |
| MDL Number | MFCD14594767 |
Data sourced from Amerigo Scientific.[1]
Hypothesized Primary Mechanism of Action: Ryanodine Receptor Modulation
The most compelling hypothesis for the primary is its function as a modulator of insect ryanodine receptors (RyRs). This is inferred from its structural similarity to the anthranilic diamide class of insecticides, most notably chlorantraniliprole (trade name Rynaxypyr®).[9] Intermediates in the synthesis of chlorantraniliprole, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, share the same core 1-(3-chloropyridin-2-yl)-1H-pyrazole structure.[9][10][11]
Ryanodine receptors are large ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. In muscle cells, their primary function is to regulate the release of intracellular calcium stores, which is essential for muscle contraction. The binding of a ligand to the RyR triggers a conformational change that opens the channel, allowing Ca²⁺ ions to flow into the cytoplasm.
In insects, the anthranilic diamide insecticides selectively bind to and activate RyRs. This uncontrolled activation leads to a massive and sustained release of intracellular calcium. The resulting depletion of calcium stores and elevated cytoplasmic calcium levels cause cessation of feeding, lethargy, muscle paralysis, and ultimately death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.
Given the shared chemical scaffold, it is highly probable that 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine also acts as an agonist of insect ryanodine receptors.
Signaling Pathway: Ryanodine Receptor Activation
Caption: Hypothesized activation of insect ryanodine receptors.
Broader Potential Biological Activities
The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[2] Therefore, beyond its likely insecticidal properties, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine may possess other pharmacological activities.
Kinase Inhibition
Many pyrazole derivatives are potent inhibitors of protein kinases.[8] For instance, certain 5-aminopyrazole derivatives have shown effective inhibition of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[12] The inhibition of kinases is a major strategy in the development of treatments for cancer and inflammatory diseases.[5] The 1H-pyrazol-3-amine moiety, in particular, has been identified as a key pharmacophore in the design of novel and selective kinase inhibitors, such as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in necroptosis and inflammation.[13] It is plausible that 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine could exhibit inhibitory activity against one or more kinases, thereby exerting anti-inflammatory or anti-proliferative effects.
Signaling Pathway: Representative Kinase Cascade (MAPK Pathway)
Caption: Potential inhibition of a kinase signaling pathway.
Antimicrobial and Other Activities
The pyrazole nucleus is also present in compounds with antimicrobial, antifungal, and antiviral activities.[3][14][15] The mechanism for these effects can vary widely, from inhibiting essential enzymes in pathogens to disrupting cell membrane integrity. While less likely to be the primary mechanism given the strong structural link to RyR activators, these potential activities should not be entirely discounted without experimental evidence.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, specific in vitro and cellular assays are required. The following protocols provide a framework for these investigations.
Protocol: Intracellular Calcium Imaging Assay
This assay is designed to determine if the compound activates ryanodine receptors, leading to an increase in cytosolic calcium.
Objective: To measure changes in intracellular Ca²⁺ concentration in an insect cell line (e.g., Sf9 cells) upon application of the test compound.
Methodology:
-
Cell Culture: Culture Sf9 (Spodoptera frugiperda) cells in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% FBS) at 27°C.
-
Cell Plating: Seed the Sf9 cells onto a 96-well, black-walled, clear-bottom microplate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution).
-
Remove the culture medium from the wells and wash once with the saline solution.
-
Add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 27°C in the dark.
-
-
Compound Preparation: Prepare a stock solution of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in DMSO. Create a serial dilution in the saline solution to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., caffeine or a known RyR agonist).
-
Fluorescence Measurement:
-
Wash the cells twice with the saline solution to remove excess dye.
-
Add 100 µL of saline solution to each well.
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Inject 20 µL of the compound dilutions (or controls) into the respective wells.
-
Continue to record the fluorescence intensity for at least 5-10 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.
-
Plot the ΔF/F₀ against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for a cell-based calcium imaging assay.
Protocol: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on a specific kinase.
Objective: To quantify the inhibition of a target kinase (e.g., p38α MAP kinase) by the test compound.
Methodology:
-
Reagents: Obtain recombinant human p38α MAP kinase, a suitable substrate (e.g., ATF2 peptide), and ³²P-γ-ATP.
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Compound Preparation: Prepare serial dilutions of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the compound dilution.
-
Add 20 µL of a solution containing the kinase and the substrate in the reaction buffer.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of ATP solution containing ³²P-γ-ATP (final concentration ~10 µM).
-
Incubate for 30 minutes at 30°C.
-
-
Stopping the Reaction: Terminate the reaction by adding 15 µL of 3% phosphoric acid.
-
Separation: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Detection: Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical Data from a Kinase Inhibition Assay
| Compound Concentration (µM) | Kinase Activity (% of Control) | % Inhibition |
| 0 (Vehicle) | 100.0 | 0.0 |
| 0.01 | 98.2 | 1.8 |
| 0.1 | 85.5 | 14.5 |
| 1 | 52.1 | 47.9 |
| 10 | 15.3 | 84.7 |
| 100 | 5.8 | 94.2 |
Conclusion and Future Directions
Based on robust evidence from structurally analogous compounds, the primary mechanism of action for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is hypothesized to be the activation of insect ryanodine receptors. This would classify it as a potent insecticidal agent. However, the well-documented versatility of the aminopyrazole scaffold suggests that the compound could also interact with other biological targets, such as protein kinases, potentially conferring anti-inflammatory or anti-proliferative properties.
Future research should focus on empirically testing these hypotheses. The execution of calcium imaging assays with insect cells and kinase inhibition panels are critical next steps. Further investigations could include binding assays with insect and mammalian RyR preparations to confirm the target and assess selectivity. Should activity be found against other targets, further structure-activity relationship (SAR) studies would be warranted to optimize for the desired biological effect.
References
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin- 4-yl)- N-isopropyl-1,3-thiazole-4-carboxamide. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules. Retrieved January 20, 2026, from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). wjpr.net. Retrieved January 20, 2026, from [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
3-Chloropyridin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 20, 2026, from [Link]
-
chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 20, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. (n.d.). Veeprho. Retrieved January 20, 2026, from [Link]
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 20, 2026, from [Link]
Sources
- 1. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 11. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
This guide provides a comprehensive technical overview of the structural analogs of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a core scaffold of significant interest in the fields of agrochemicals and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies for analog generation, explores the nuanced structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols. The content is structured to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their discovery and development programs.
Introduction: The Significance of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine Scaffold
The 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine core is a privileged heterocyclic structure that forms the backbone of several commercially successful compounds, most notably in the agrochemical sector. Its prominence is largely due to its integral role in the structure of potent insecticides such as Chlorantraniliprole. The unique arrangement of the chloropyridinyl and aminopyrazole moieties confers specific physicochemical properties that are crucial for biological activity, including the ability to modulate insect ryanodine receptors. Beyond its application in crop protection, the inherent versatility of this scaffold has attracted considerable attention in medicinal chemistry for the development of novel therapeutic agents targeting a range of biological pathways.
This guide will systematically explore the landscape of structural analogs derived from this core, providing a framework for the rational design of new molecules with tailored biological activities. We will dissect the synthetic pathways that allow for systematic modifications across the scaffold and analyze how these changes influence the resulting biological profile.
Synthetic Strategies for Analog Generation
The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. The synthesis of the core 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold and its subsequent derivatization can be approached through several strategic pathways.
Synthesis of the Core Scaffold
A reliable and scalable synthesis of the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine core is paramount for any analog development program. A common and efficient approach involves a two-step sequence:
-
Formation of the Hydrazine Intermediate: The synthesis commences with the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with hydrazine hydrate. The C2 position of 2,3-dichloropyridine is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom, leading to the regioselective formation of (3-chloro-2-pyridyl)hydrazine.[1][2][3]
-
Cyclization to the Aminopyrazole Ring: The resulting (3-chloro-2-pyridyl)hydrazine is then condensed with a suitable three-carbon synthon to construct the 3-aminopyrazole ring. A common and effective method involves the reaction with acrylonitrile or malononitrile. The reaction with acrylonitrile proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the desired 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Strategies for Structural Diversification
With a robust synthesis of the core scaffold established, the exploration of structural analogs can be systematically undertaken. The key areas for modification include the pyrazole ring, the 3-amino group, and the chloropyridinyl moiety.
-
Substitution at the 4- and 5-positions: The C4 and C5 positions of the pyrazole ring are amenable to a variety of substitutions. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce functional handles for further elaboration. For instance, bromination at the 5-position is a common modification in the synthesis of many commercial insecticides. Subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) can then be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups.
-
Bioisosteric Replacement of the Pyrazole Ring: In cases where the pyrazole ring itself contributes to undesirable properties (e.g., metabolic instability), its replacement with a bioisostere can be a viable strategy. Common bioisosteres for the pyrazole ring include other five-membered heterocycles such as isoxazole, thiazole, or triazole.[4][5] The choice of bioisostere should be guided by considerations of electronics, sterics, and hydrogen bonding capacity to mimic the key interactions of the original pyrazole ring with its biological target.
The 3-amino group serves as a versatile handle for introducing a diverse array of substituents.
-
Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated with a wide range of acid chlorides, sulfonyl chlorides, or isocyanates to form the corresponding amides, sulfonamides, or ureas. This allows for the exploration of different steric and electronic properties at this position.
-
Alkylation: Reductive amination or direct alkylation can be employed to introduce one or two alkyl groups on the nitrogen atom. This can modulate the basicity and lipophilicity of the molecule.
-
Formation of Heterocyclic Rings: The amino group can be used as a nucleophile in condensation reactions to form fused heterocyclic rings, such as pyrazolo[1,5-a]pyrimidines. This strategy can lead to significant changes in the overall shape and rigidity of the molecule.
While the 1-(3-chloropyridin-2-yl) substituent is often crucial for the desired biological activity, particularly in the context of insecticides, subtle modifications can be explored to fine-tune the properties of the molecule.
-
Substitution on the Pyridine Ring: The remaining positions on the pyridine ring can be functionalized, although this can be more challenging synthetically. Nucleophilic aromatic substitution on the pyridine ring is generally difficult unless activated by strong electron-withdrawing groups.
-
Replacement of the Chlorine Atom: The chlorine atom at the 3-position can be replaced with other halogens (e.g., fluorine, bromine) or other small functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These modifications can impact the electronic properties and metabolic stability of the molecule.
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of the structure-activity relationships of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine analogs is essential for the rational design of more potent and selective compounds. The following sections summarize key SAR trends observed in the literature for this class of compounds and related aminopyrazole derivatives.
Impact of Pyrazole Ring Substituents
| Position of Substitution | Type of Substituent | Impact on Biological Activity | Rationale |
| C4 | Small alkyl or halo groups | Generally well-tolerated; can modulate lipophilicity and metabolic stability. | The C4 position is often not directly involved in key binding interactions, allowing for some steric bulk. |
| Bulky aryl or heteroaryl groups | Can lead to a decrease in activity, depending on the target. | Steric hindrance may disrupt the optimal binding conformation. | |
| C5 | Halogen (e.g., Br) | Often enhances insecticidal activity. | The halogen atom can participate in halogen bonding or other favorable interactions with the target protein. |
| Carboxamide or ester groups | Can significantly impact activity, depending on the nature of the substituent. | These groups can introduce additional hydrogen bonding interactions and alter the overall physicochemical properties. |
Influence of 3-Amino Group Modifications
| Modification | Impact on Biological Activity | Rationale |
| Acylation (Amide formation) | Highly dependent on the acyl group. Introduction of specific N-aryl or N-alkyl carboxamides is a key feature of many potent insecticides. | The amide moiety can act as a hydrogen bond donor and acceptor, and the substituent can occupy specific binding pockets. |
| Sulfonylation (Sulfonamide formation) | Can lead to potent inhibitors of various enzymes, such as kinases. | The sulfonamide group is a strong hydrogen bond acceptor and can mimic the phosphate group of ATP. |
| Alkylation | Mono-alkylation is sometimes tolerated, while di-alkylation often leads to a loss of activity. | The hydrogen on the amino group may be involved in a critical hydrogen bond with the target. |
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of the core scaffold and a representative analog. These procedures are based on established methods in the literature and have been optimized for reliability and scalability.
Protocol 1: Synthesis of (3-chloro-2-pyridyl)hydrazine
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (1.0 eq).
-
Add ethanol to dissolve the starting material completely.
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford (3-chloro-2-pyridyl)hydrazine as a solid.
Protocol 2: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Materials:
-
(3-chloro-2-pyridyl)hydrazine
-
Acrylonitrile
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (3-chloro-2-pyridyl)hydrazine (1.0 eq) and ethanol.
-
Add sodium ethoxide solution (1.1 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add acrylonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Conclusion
The 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold represents a highly valuable and versatile platform for the discovery of novel bioactive molecules. A thorough understanding of the synthetic strategies for analog generation, coupled with a nuanced appreciation of the structure-activity relationships, is critical for the successful development of new insecticides and therapeutic agents. This guide has provided a comprehensive overview of these key aspects, offering both the practical "how-to" and the fundamental "why." It is our hope that this document will serve as a valuable resource for researchers in the field, enabling them to accelerate their research and development efforts and unlock the full potential of this remarkable chemical scaffold.
References
-
Process for synthesis of (3-chloro-2-pyridyl)hydrazine. (2023). Justia Patents. Retrieved from [Link]
-
Hasaninejad, A., & Firoozi, Z. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2733–2771. Retrieved from [Link]
- New processes for synthesis of (3-chloro-2-pyridyl)hydrazine. (2021). Google Patents.
-
Elgemeie, G. H., & Ali, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 235–252. Retrieved from [Link]
-
Elgemeie, G. H., & Ali, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 235–252. Retrieved from [Link]
-
Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2558. Retrieved from [Link]
- 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (2016). Google Patents.
-
Elmaati, T. M. A., & El-Taweel, F. M. A. (2005). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. Journal of the Chinese Chemical Society, 52(5), 987-994. Retrieved from [Link]
-
Taylor, E. C., & Hartke, K. S. (1959). The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 81(10), 2456–2463. Retrieved from [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Retrieved from [Link]
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2558. Retrieved from [Link]
-
Micale, N., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(15), 2750-2758. Retrieved from [Link]
-
Kumar, V., & Kumar, R. (2013). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 5(12), 118-122. Retrieved from [Link]
-
Bouissane, L., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(3), 1125. Retrieved from [Link]
- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (2016). Google Patents.
- Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: Synthesis, Applications, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in agrochemical and medicinal chemistry. The document elucidates the compound's physicochemical properties, details a plausible synthetic pathway, and explores its critical role as a versatile synthetic intermediate. Particular focus is given to its application in the synthesis of potent insecticidal agents, such as anthranilic diamides, and the broader biological potential of the pyrazole scaffold it represents. Through detailed protocols, mechanistic insights, and structured data, this guide serves as a vital resource for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in modern chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6][7]
Within this important class of compounds, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine emerges as a key building block. Its structure combines the biologically active pyrazole ring with a chloropyridine moiety, creating a scaffold primed for further chemical modification. The primary amine group at the 3-position of the pyrazole ring offers a reactive handle for derivatization, enabling the construction of complex molecules. This has been most notably exploited in the agrochemical industry, where this compound serves as a crucial intermediate in the synthesis of next-generation insecticides, including the commercial success chlorantraniliprole.[8][9] This guide delves into the core chemistry and applications of this valuable synthetic intermediate.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1250109-75-1 | [10] |
| Molecular Formula | C₈H₇ClN₄ | [10][11] |
| Molecular Weight | 194.62 g/mol | [10] |
| Monoisotopic Mass | 194.03592 Da | [11] |
| IUPAC Name | 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | [11] |
| Purity | Typically ≥95% (for research use) | [10] |
| Predicted XlogP | 1.4 | [11] |
Synthesis and Mechanistic Rationale
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is typically achieved through a condensation and cyclization reaction. The most logical and widely adopted strategy involves the reaction of 2-hydrazinyl-3-chloropyridine with a suitable three-carbon electrophile, such as a β-ketonitrile or acrylonitrile derivative, which provides the backbone for the 3-aminopyrazole ring.
Plausible Synthetic Pathway
A common and efficient method for constructing the 3-aminopyrazole ring system is the reaction of a hydrazine with 3-aminocrotononitrile, which proceeds via a cyclocondensation mechanism.
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol describes a representative synthesis based on established chemical principles for pyrazole formation.
-
Reaction Setup: To a solution of 2-hydrazinyl-3-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.1 eq).
-
Catalysis and Heating: The reaction mixture is typically heated to reflux. The choice of an acidic catalyst (e.g., a few drops of concentrated HCl) or operating under neat acetic acid can facilitate both the initial condensation and the subsequent cyclization by activating the carbonyl/nitrile group and promoting dehydration.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel to yield 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Causality and Experimental Choices
-
Solvent Selection: Ethanol and acetic acid are frequently used because they are polar protic solvents that can effectively solvate the reactants and intermediates, and in the case of acetic acid, also serve as the catalyst.
-
Temperature: Heating is necessary to overcome the activation energy for both the initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization, which involves nucleophilic attack of the amine onto the nitrile group.
-
Purification: Column chromatography is the standard method for purifying research-scale quantities of organic compounds, effectively separating the desired product from unreacted starting materials and by-products based on polarity.
Role as a Key Synthetic Intermediate
The primary value of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine lies in its utility as a scaffold for building more complex, biologically active molecules. The amine group serves as a nucleophilic handle for acylation, alkylation, and other functionalization reactions.
Synthesis of Anthranilic Diamide Insecticides
This compound is a cornerstone in the synthesis of the anthranilic diamide class of insecticides, such as chlorantraniliprole and cyantraniliprole.[8][12] These insecticides act as potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death of the target pest.[13]
The synthesis involves the acylation of the pyrazole's amine group with a functionalized pyrazole-5-carboxylic acid, which is then coupled with a substituted anthranilic acid derivative.
Caption: Use as an intermediate in amide bond formation.
Protocol: Synthesis of a Pyrazole-5-Carboxamide Derivative
-
Acid Chloride Formation: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.[14]
-
Amide Coupling: The freshly prepared acid chloride solution is added dropwise to a cooled (0 °C) solution of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane. The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction and Work-up: The reaction is stirred and allowed to warm to room temperature. After completion, the mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting solid is purified by recrystallization or silica gel chromatography to yield the final N-linked pyrazole-pyrazole carboxamide product.
Biological Significance and Therapeutic Potential
While 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is primarily known as an intermediate, the broader pyrazole class to which it belongs is rich in biological activity.[2][5] The structural motif is a key component in numerous approved drugs and clinical candidates.[1]
Caption: Biological activities of derivative pyrazole structures.
-
Insecticidal Activity: As discussed, derivatives are potent insecticides targeting insect ryanodine receptors.[13] This specific mechanism provides excellent selectivity for insects over vertebrates, resulting in a favorable safety profile for non-target organisms.
-
Anti-inflammatory Potential: Recent research has identified 1H-pyrazol-3-amine derivatives as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[15][16] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. This suggests that the core scaffold could be explored for developing treatments for conditions like inflammatory bowel disease or systemic inflammatory response syndrome.[15]
-
Anticancer Applications: The pyrazole scaffold is a cornerstone of many kinase inhibitors used in oncology.[1][7] Drugs like Ruxolitinib and Ibrutinib feature pyrazole-containing structures. The ability of the pyrazole ring to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for designing new anticancer agents.
-
Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of various pyrazole derivatives.[3][6][17] The N-phenylpyrazole substructure, in particular, has been a focus of research for developing new antimicrobial agents.
Conclusion and Future Perspectives
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is more than a mere synthetic precursor; it is a strategically designed molecular scaffold that grants access to a wide array of high-value chemical entities. Its established role in the agrochemical sector is a testament to the functional importance of the pyrazole-pyridine combination.
Looking forward, the true potential of this compound may lie in its application to medicinal chemistry. The demonstrated success of related 1H-pyrazol-3-amine derivatives as potent and selective RIPK1 inhibitors opens a promising new avenue for research.[15] Future work should focus on creating libraries of derivatives by functionalizing the 3-amino group and exploring their efficacy against a panel of therapeutic targets, particularly kinases and other enzymes involved in inflammatory and proliferative diseases. The continued exploration of this versatile building block is poised to yield novel solutions in both crop protection and human health.
References
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific. [Link]
-
Zhu, H., Wang, B., Zhang, X., Xiong, L., Yu, S., & Li, Z. (2014). Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropy-ridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. Chemical Research in Chinese Universities, 30(6), 931-936. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]
-
3-Chloropyridin-2-amine. National Center for Biotechnology Information. [Link]
-
1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine. PubChemLite. [Link]
-
Pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. ResearchGate. [Link]
- A kind of preparation technology of 1 (3 chloropyridine 2 base) 3 bromine 1H pyrazoles 5 formic acid.
-
United States Patent. Googleapis.com. [Link]
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]
-
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Veeprho. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
-
Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. [Link]
-
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. orientjchem.org [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 10. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]
- 11. PubChemLite - 1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 12. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 13. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Characterizing 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a Kinase Inhibitor
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Discovery
The pyrazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket make it a highly versatile framework for designing potent and selective kinase inhibitors.[1] Derivatives of this scaffold have been developed to target a wide array of kinases implicated in oncology, inflammation, and neurodegenerative disorders, including Akt, Aurora kinases, and Bcr-Abl.[1]
Recently, a derivative from the 1H-pyrazol-3-amine series was identified as a novel, selective, and orally available inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular necroptosis, a form of programmed inflammatory cell death.[2] Aberrant RIPK1 activity is implicated in the pathology of inflammatory diseases such as inflammatory bowel disease and systemic inflammatory response syndrome.[2]
This document provides a comprehensive guide for researchers and drug development professionals on how to characterize the kinase inhibitory profile of novel compounds based on this scaffold, using 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a representative molecule. We will outline a logical, step-by-step workflow from initial biochemical validation to cellular efficacy, grounding our protocols in established methodologies and providing the scientific rationale behind each step.
Part 1: Biochemical Characterization of Kinase Inhibition
The first step in characterizing a potential inhibitor is to confirm its direct interaction with the purified target enzyme and quantify its potency. Biochemical assays provide a clean, cell-free system to measure the catalytic activity of a kinase.[3] Modern assays have largely moved away from hazardous radiometric methods toward safer, high-throughput formats such as fluorescence- or luminescence-based detection.[4]
We will describe a protocol using the ADP-Glo™ luminescence assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5] This method is highly sensitive, applicable to virtually any kinase, and easily adaptable for high-throughput screening.[4][5]
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine against the target kinase, RIPK1. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP (at Km concentration for RIPK1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (Test Compound)
-
Known RIPK1 inhibitor (Positive Control, e.g., Necrostatin-1)
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
384-well white assay plates
Experimental Workflow:
Caption: Workflow for the in vitro biochemical kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock. This creates a concentration range to accurately determine the IC50.
-
Assay Plate Setup: To a 384-well plate, add 5 µL of the diluted test compound, DMSO (vehicle control), or positive control inhibitor.[6]
-
Kinase Reaction:
-
Add 10 µL of a master mix containing the RIPK1 enzyme and MBP substrate to each well.[5]
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.[5]
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. This step depletes the unused ATP.[5] Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This converts the ADP generated by RIPK1 back to ATP, which is used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a compatible plate reader.
-
Data Analysis & Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | RIPK1 | 45 |
| Necrostatin-1 (Control) | RIPK1 | 180 |
| 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | Kinase X (Selectivity) | >10,000 |
| 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | Kinase Y (Selectivity) | 2,500 |
Part 2: Cellular Efficacy and Target Engagement
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee efficacy in a cellular environment.[7] A compound must be cell-permeable, stable, and able to engage its target within the complex milieu of a living cell. Cellular assays are therefore essential to validate a lead compound.
We will first describe a Western Blot protocol to directly measure the inhibition of RIPK1-mediated signaling. In the necroptosis pathway, TNF-α stimulation leads to the autophosphorylation of RIPK1, which then phosphorylates its downstream substrate, MLKL (Mixed Lineage Kinase Domain-Like).[2] Measuring the phosphorylation status of MLKL is a direct readout of RIPK1 activity in cells.[7]
Caption: The TNF-α induced necroptosis pathway and the inhibitory action of the compound.
Protocol 2: Cellular RIPK1 Pathway Inhibition (Western Blot)
Materials:
-
HT-29 human colon cancer cells (or other suitable cell line)
-
DMEM media, FBS, Penicillin-Streptomycin
-
Human TNF-α
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE and Western Blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-29 cells to 70-80% confluency in 6-well plates.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Induce necroptosis by treating cells with TNF-α for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-MLKL) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Strip the membrane and re-probe with antibodies against total MLKL and GAPDH to ensure equal protein loading.
-
Interpretation: A dose-dependent decrease in the phospho-MLKL signal, without a change in total MLKL or GAPDH, confirms that the compound is engaging RIPK1 in cells and inhibiting its downstream signaling.
Protocol 3: Cell Viability / Anti-Necroptosis Assay
This assay measures the functional consequence of RIPK1 inhibition: the protection of cells from necroptotic death.
Materials:
-
HT-29 cells
-
TNF-α
-
Test Compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Plating: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with a serial dilution of the test compound for 2 hours.
-
Induction of Necroptosis: Add TNF-α to all wells except the "no treatment" controls.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the TNF-α treated (0% protection) and untreated (100% protection) controls. Determine the EC50 (half-maximal effective concentration) for the protective effect.
Conclusion and Future Directions
This document outlines a validated workflow to characterize novel pyrazole-based compounds, exemplified by 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, as potential kinase inhibitors. The described protocols progress logically from direct enzymatic inhibition (biochemical IC50) to confirmation of on-target activity and functional cellular outcomes (pathway inhibition and cell protection). A successful outcome from these assays, demonstrating potent on-target activity in both biochemical and cellular contexts, would provide a strong rationale for advancing the compound into further preclinical studies, including comprehensive kinome selectivity profiling and in vivo efficacy models for inflammatory diseases.
References
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Amerigo Scientific. (n.d.). 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific. Available at: [Link]
-
PubMed. (2023). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in Medicinal Chemistry
Introduction: The Privileged Scaffold in Modern Drug Discovery
The intersection of pyridine and pyrazole rings creates a heterocyclic system of significant interest in medicinal chemistry. The 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold is a prime example of a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3] The inherent properties of this scaffold, including its hydrogen bonding capabilities, aromatic nature, and defined three-dimensional structure, make it an ideal starting point for the development of novel therapeutics. The presence of a reactive amine group at the 3-position of the pyrazole ring and a chlorine atom on the pyridine ring provides versatile handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a core structural motif in medicinal chemistry, with a particular focus on its potential as a kinase inhibitor.
Synthetic Strategy: A Versatile Route to a Privileged Scaffold
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine can be achieved through a multi-step process, beginning with readily available starting materials. A plausible and efficient synthetic route is outlined below. This strategy leverages a classical pyrazole formation reaction followed by functional group manipulation.
Figure 1: Proposed synthetic workflow for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Protocol 1: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate
-
Ethanol
-
3-Ethoxyacrylonitrile
-
Sodium ethoxide
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Synthesis of 2-Hydrazinyl-3-chloropyridine:
-
In a round-bottom flask, dissolve 2,3-dichloropyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-hydrazinyl-3-chloropyridine.
-
-
Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine:
-
To a solution of 2-hydrazinyl-3-chloropyridine (1 equivalent) in ethanol, add 3-ethoxyacrylonitrile (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the final compound, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
-
Biological Applications: Targeting Key Signaling Pathways in Disease
The pyrazolopyridine and aminopyrazole motifs are prevalent in a multitude of biologically active compounds, particularly as inhibitors of protein kinases.[1][2][6] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The structural features of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine suggest its potential to interact with the ATP-binding site of various kinases.
Potential Molecular Targets and Signaling Pathways
Based on the extensive literature on related pyrazole-containing compounds, several kinase families are high-priority targets for derivatives of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.[4][6][7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrazolopyridine derivatives have shown significant inhibitory activity against CDK2.[6]
-
SRC Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and migration. The pyrazolopyrimidine scaffold is a known inhibitor of SRC.[4]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis and inflammation. 1H-pyrazol-3-amine derivatives have been identified as potent and selective RIPK1 inhibitors.[8][9]
Figure 2: Potential kinase targets and associated signaling pathways for derivatives of the title compound.
Experimental Protocols for Lead Discovery and Optimization
The following protocols provide a framework for utilizing 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in a drug discovery campaign.
Protocol 2: Derivative Synthesis via Suzuki-Miyaura Cross-Coupling
The chlorine atom on the pyridine ring is an excellent handle for introducing diversity through palladium-catalyzed cross-coupling reactions.
Materials:
-
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
-
Aryl or heteroaryl boronic acids/esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Degas the solvent and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of synthesized compounds to inhibit a specific kinase.[7][10]
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The light produced by a luciferase reaction is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., CDK2, SRC, RIPK1)
-
Specific substrate peptide/protein
-
Kinase assay buffer
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate in the assay buffer.
-
Add the diluted inhibitor compound (or DMSO for control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | CDK2 | 50 |
| Derivative B | SRC | 120 |
| Derivative C | RIPK1 | 35 |
| Staurosporine (Control) | Pan-Kinase | 5 |
Table 1: Example data from an in vitro kinase inhibition assay.
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.[11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated cells) and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
| Compound | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) | HCT-116 GI₅₀ (µM) |
| Derivative A | 1.5 | 2.8 | 0.9 |
| Derivative B | 5.2 | 8.1 | 3.5 |
| Doxorubicin (Control) | 0.05 | 0.1 | 0.08 |
Table 2: Example data from a cell-based antiproliferative assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic synthesis and biological evaluation of derivatives of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine will enable the elucidation of key SAR trends.
Figure 3: Iterative workflow for SAR-driven lead optimization.
Key considerations for SAR exploration:
-
Substitution at the 3-amino group: Acylation or alkylation of the amine can modulate hydrogen bonding interactions and steric hindrance within the target's active site.
-
Modification of the pyridine ring: Replacing the chlorine atom with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions can explore different pockets of the ATP-binding site and influence solubility and pharmacokinetic properties.[13]
-
Substitution on the pyrazole ring: While the core is 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, further derivatization at other positions on the pyrazole ring could be explored to fine-tune activity and selectivity.
Conclusion
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine represents a highly versatile and promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic tractability, coupled with the established biological relevance of the pyrazolopyridine and aminopyrazole motifs, provides a solid foundation for successful drug discovery programs. The protocols and strategies outlined in this document offer a comprehensive guide for researchers to unlock the full potential of this privileged chemical starting point.
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). ACS Publications. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]
-
Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. (2010). PubMed. [Link]
-
Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. (2021). Bohrium. [Link]
-
Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (n.d.). PubMed Central. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Elsevier. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Institutes of Health. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). National Institutes of Health. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). National Institutes of Health. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. [Link]
-
Examples of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives hybrids as... (n.d.). ResearchGate. [Link]
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. (n.d.). Amerigo Scientific. [Link]
-
Chemistry and biological properties of pyrazole derivatives. (2025). World Journal of Pharmaceutical Research. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][6][10]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Organic and Biomolecular Chemistry. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in Agricultural Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in the agricultural sector. While not an end-product for direct field application, this molecule serves as a pivotal intermediate in the synthesis of a class of potent insecticides known as diamides. We will elucidate its role in the synthesis of chlorantraniliprole, a widely used active ingredient, detail the subsequent mode of action on insect ryanodine receptors, and provide robust protocols for efficacy evaluation of the final product. This guide is intended for researchers, chemists, and crop protection specialists engaged in the discovery and development of novel pest management solutions.
Introduction: The Strategic Importance of a Key Intermediate
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic amine that has garnered significant attention in agrochemical research and development. Its chemical architecture is a foundational component for constructing the anthranilic diamide class of insecticides. The strategic importance of this compound lies in its role as a precursor to active ingredients like chlorantraniliprole and cyantraniliprole, which are renowned for their high efficacy, low mammalian toxicity, and novel mode of action.
The development of diamide insecticides was a significant breakthrough in pest management, offering an alternative to older chemistries facing insect resistance. The synthesis pathway, starting from precursors like 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, is a cornerstone of modern crop protection strategies, enabling the control of a broad spectrum of chewing pests, particularly in the orders Lepidoptera and Coleoptera.
Synthesis Pathway: From Intermediate to Active Ingredient
The primary application of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is its use in the multi-step synthesis of chlorantraniliprole. The process involves a critical amide coupling reaction with a substituted benzoic acid derivative.
General Synthesis Workflow
The transformation of the pyrazole amine intermediate into the final insecticidal product is a well-established process in industrial chemistry. The following diagram outlines the key logical steps involved in this synthetic route.
Caption: Workflow for the synthesis of Chlorantraniliprole.
Detailed Laboratory Protocol for Amide Coupling
This protocol describes the key condensation step to form the diamide structure from 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and an activated benzoic acid derivative.
Materials:
-
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (Intermediate A)
-
2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-5-chloro-3-methylbenzoic acid (Intermediate B)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Acetonitrile (anhydrous)
-
Stir plate, glassware, and standard synthesis apparatus
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Intermediate B (1.0 equivalent) in anhydrous acetonitrile.
-
Activation: Cool the solution to 0°C using an ice bath. Add pyridine (2.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The formation of a mixed anhydride is expected.
-
Coupling: To this activated mixture, add a solution of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (Intermediate A, 1.1 equivalents) dissolved in acetonitrile.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization to yield the final diamide insecticide.
Mechanism of Action: Targeting the Insect Ryanodine Receptor
The ultimate agricultural application of synthesizing molecules from 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is the potent and specific mode of action of the resulting diamide insecticides. These compounds are powerful modulators of insect ryanodine receptors (RyR).
Insect RyRs are large-conductance calcium channels located on the sarcoplasmic reticulum of muscle cells. Their proper function is essential for muscle contraction. Diamide insecticides lock these channels in an open state, leading to an uncontrolled release of intracellular calcium stores.
Caption: Mode of action of diamide insecticides on insect ryanodine receptors.
This unregulated calcium flow causes rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death of the target pest. The high specificity of diamides for insect RyRs over mammalian counterparts is a key factor in their favorable safety profile.
Efficacy Evaluation Protocol: Insect Bioassays
Once synthesized, the final active ingredient must be evaluated for its biological activity against target pests. A diet incorporation bioassay is a standard method for determining the efficacy of insecticides against chewing insects.
Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) of a synthesized diamide insecticide against a target lepidopteran pest (e.g., Spodoptera frugiperda - Fall Armyworm).
Materials:
-
Synthesized and purified diamide insecticide
-
Acetone or other suitable solvent
-
Artificial insect diet
-
Multi-well assay trays (24-well)
-
Second or third-instar larvae of the target pest
-
Environmental growth chamber (25±1°C, >60% RH, 16:8 L:D photoperiod)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 1000 ppm in acetone).
-
Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of desired test concentrations (e.g., 100, 10, 1, 0.1, 0.01 ppm). Include a solvent-only control.
-
Diet Incorporation: Mix a precise volume of each dilution into a known amount of molten artificial diet just before it solidifies. Ensure thorough and even mixing.
-
Assay Preparation: Dispense the treated diet into the wells of the assay trays. Allow the diet to cool and solidify completely.
-
Insect Infestation: Carefully place one larva into each well using a fine paintbrush. Seal the trays with a breathable lid.
-
Incubation: Place the trays in the environmental growth chamber.
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 or LC50 values and their 95% confidence intervals from the mortality data.
Performance Data
The efficacy of diamide insecticides derived from 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is well-documented. The table below summarizes the activity of chlorantraniliprole against several key agricultural pests.
| Pest Species | Order | Common Name | Reported LC50 (ppm) |
| Plutella xylostella | Lepidoptera | Diamondback Moth | 0.005 - 0.02 |
| Spodoptera exigua | Lepidoptera | Beet Armyworm | 0.01 - 0.08 |
| Tuta absoluta | Lepidoptera | Tomato Leafminer | ~0.03 |
| Leptinotarsa decemlineata | Coleoptera | Colorado Potato Beetle | ~0.06 |
Note: Efficacy values are approximate and can vary based on insect population, life stage, and bioassay methodology.
Conclusion
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is not merely a laboratory chemical but a cornerstone intermediate for a class of insecticides that has reshaped modern pest management. Its true application is realized through its efficient conversion into high-performance active ingredients like chlorantraniliprole. Understanding the synthesis, mechanism of action, and evaluation protocols associated with its downstream products is essential for researchers aiming to innovate in the field of crop protection. The protocols and data presented herein provide a solid foundation for such developmental efforts.
References
- Lahm, G. P., et al. (2005). Insecticidal anthranilamides.
-
Cordova, D., et al. (2006). Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pesticide Biochemistry and Physiology, 84(3), 196-214. [Link]
-
United States Environmental Protection Agency (EPA). (2008). Chlorantraniliprole; Pesticide Tolerances. Federal Register, 73(101). [Link]
-
T. P. S. A. (n.d.). Chlorantraniliprole. PubChem. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Biological Screening of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
Pyrazole derivatives represent a cornerstone in medicinal chemistry, possessing a unique five-membered heterocyclic structure that confers a broad spectrum of pharmacological activities.[1] This versatility has established the pyrazole ring as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[2] Consequently, pyrazole derivatives have been extensively developed as potent therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[3][4][5]
Numerous pyrazole-containing drugs have reached the market, such as the COX-2 inhibitor Celecoxib, and a variety of kinase inhibitors like Ruxolitinib and Crizotinib, underscoring the clinical and commercial success of this chemical class.[6][7] The development pipeline remains rich with novel pyrazole derivatives, which have demonstrated efficacy by modulating targets such as protein kinases, tubulin, microbial enzymes, and cyclooxygenases (COX).[1][3][8]
This guide provides an integrated, multi-disciplinary protocol for the biological characterization of novel pyrazole derivatives. It is designed for researchers in drug discovery and development, offering a logical, step-by-step screening cascade from initial broad-based cytotoxicity assessments to specific enzyme inhibition and antimicrobial evaluations. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind key steps to ensure robust and reproducible data generation.
Part 1: The Anticancer Screening Cascade
The most prominent therapeutic application for pyrazole derivatives is in oncology.[9] Many have been shown to exert potent cytotoxic and antiproliferative effects by inhibiting key regulators of cell growth and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][3] The following cascade provides a systematic approach to identify and characterize novel anticancer pyrazole compounds.
Workflow for Anticancer Candidate Identification
The screening process begins with a broad primary assay to identify compounds with general cytotoxicity against a panel of cancer cell lines. Promising "hits" from this screen then advance to secondary, target-specific assays to elucidate their mechanism of action.
Caption: Inhibition of the PI3K/AKT pathway by pyrazole derivatives.
Part 2: Antimicrobial Activity Screening
Pyrazole derivatives have also been recognized for their antibacterial and antifungal properties, making them attractive scaffolds for developing new anti-infective agents. [10][11]The standard method for evaluating the efficacy of a new antimicrobial compound is to determine its Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12]The broth microdilution method is a standardized and widely used technique for this purpose. [13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. [13] Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Standardized antibiotic for positive control (e.g., Ciprofloxacin, Ampicillin) [10][13] Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [13]2. Standardization: Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is a critical step for result consistency.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole compound in CAMHB. The final volume in each well before adding inoculum should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Also, run a dilution series with a standard antibiotic as a positive control.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [13]7. Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). [12] Data Presentation: Antimicrobial Activity Profile
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) [10][14] |
| Pyrazole-C | Staphylococcus aureus | Positive | 16 |
| Pyrazole-C | Escherichia coli | Negative | 64 |
| Pyrazole-C | Candida albicans | N/A (Fungus) | 32 |
| Ciprofloxacin (Control) | E. coli | Negative | ≤1 |
Part 3: Anti-inflammatory Activity Screening
The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib being a prime example. [7]The primary mechanism is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. [5]
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity and selectivity of pyrazole derivatives against COX isoforms. Commercial kits are widely available and recommended for this purpose.
Principle: These assays typically measure the amount of prostaglandin E₂ (PGE₂) produced by recombinant human COX-1 or COX-2 enzymes from the substrate, arachidonic acid. The detection is often performed using a competitive enzyme immunoassay (EIA).
General Procedure Outline:
-
Recombinant COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the pyrazole compound or a reference inhibitor (e.g., Celecoxib, Ibuprofen) in a reaction buffer. [5]2. The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C and then stopped.
-
The concentration of PGE₂ produced in each reaction is quantified using an EIA kit according to the manufacturer's instructions.
-
The percent inhibition is calculated for each compound concentration, and IC₅₀ values for both COX-1 and COX-2 are determined. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.
Data Presentation: COX Inhibition and Selectivity
| Compound ID | COX-1 IC₅₀ (µM) [5] | COX-2 IC₅₀ (µM) [5][7] | Selectivity Index (COX-1/COX-2) |
| Pyrazole-D | 4.5 | 0.02 | 225 |
| Celecoxib (Control) | >10 | 0.04 | >250 |
| Ibuprofen (Control) | 5.2 | 8.5 | 0.61 |
Conclusion
The pyrazole scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The systematic biological screening cascade presented in these application notes provides a robust framework for identifying promising lead compounds and elucidating their mechanisms of action. By progressing from broad phenotypic assays to specific, target-based evaluations, researchers can efficiently characterize the anticancer, antimicrobial, or anti-inflammatory potential of new pyrazole derivatives, accelerating their journey from the laboratory to potential clinical applications.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]
-
Facile synthesis and antimicrobial screening of pyrazole derivatives. ResearchGate. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. [Link]
-
Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. ResearchGate. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Enzyme inhibition activities results. ResearchGate. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. National Center for Biotechnology Information. [Link]
-
MTT Assay protocol. Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Scielo. [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile synthesis and antimicrobial screening of pyrazole derivatives [wisdomlib.org]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Insecticides from 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine Scaffolds
Introduction: The Rise of Pyrazole-Based Insecticides
The global demand for effective and selective crop protection agents has driven extensive research in agrochemical synthesis. Among the most significant breakthroughs in recent decades is the development of insecticides based on the N-pyridylpyrazole scaffold. These compounds, most notably the anthranilic diamide class, exhibit potent insecticidal activity against a broad spectrum of pests, particularly Lepidoptera.[1][2] Their novel mode of action, targeting the insect ryanodine receptors, leads to the uncontrolled release of intracellular calcium and subsequent muscle paralysis in target pests.[3][4]
At the heart of many of these revolutionary insecticides lies the 1-(3-chloropyridin-2-yl)-1H-pyrazole core. This structural motif is a critical pharmacophore, and its derivatives, particularly 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and its subsequent modifications, serve as pivotal building blocks for blockbuster insecticides such as Chlorantraniliprole and Cyantraniliprole.[1][4] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of insecticidal compounds from this versatile chemical scaffold. We will delve into the strategic considerations behind the synthetic pathways, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the efficacy of these molecules.
Core Synthetic Strategy: From Pyrazole Precursor to Potent Insecticide
The industrial synthesis of anthranilic diamide insecticides is a multi-step process that hinges on the successful construction of two key intermediates, which are then coupled to form the final active ingredient. A common and industrially viable approach involves the synthesis of a functionalized pyrazole carboxylic acid and a substituted anthranilic acid derivative.
The primary focus of this guide will be on the synthesis stemming from the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, leading to the formation of a crucial intermediate: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . This intermediate is then coupled with a substituted aniline to yield the final insecticidal product.
Caption: Overview of the main synthetic routes to Chlorantraniliprole.
Part 1: Synthesis of the Key Intermediate: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
A robust and scalable synthesis of this key pyrazole intermediate is paramount for the efficient production of the final insecticidal compounds. The following protocol outlines a common and effective synthetic route starting from 2,3-dichloropyridine.[5]
Experimental Protocol: Multi-step Synthesis of the Pyrazole Carboxylic Acid
Step 1: Hydrazino-substitution
-
To a solution of 2,3-dichloropyridine (1 equiv.) in ethanol, add hydrazine hydrate (1.5 equiv.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product, (3-chloropyridin-2-yl)-hydrazine, can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization with Diethyl Maleate
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol.
-
Add the (3-chloropyridin-2-yl)-hydrazine (1 equiv.) to the sodium ethoxide solution and stir for 15 minutes.
-
To this mixture, add diethyl maleate (1.1 equiv.) dropwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent in vacuo and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield the pyrazolidinone intermediate.
Step 3: Bromination
-
Dissolve the pyrazolidinone intermediate (1 equiv.) in acetonitrile.
-
Add phosphorus oxybromide (POBr₃, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the pyrazoline intermediate.
Step 4: Oxidation and Hydrolysis
-
The final step to the carboxylic acid can be achieved through various oxidation and hydrolysis methods. A common approach involves oxidation of a precursor methyl group at the 5-position of the pyrazole ring, which is often introduced during the cyclization step by using a different starting material than diethyl maleate.
-
Alternatively, direct carboxylation of the pyrazole ring can be performed under specific conditions.[6]
Part 2: The Coupling Reaction: Formation of the Anthranilic Diamide Insecticide
The final and crucial step in the synthesis is the amide coupling of the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate with a substituted 2-aminobenzamide derivative. For the synthesis of Chlorantraniliprole, the coupling partner is 2-amino-5-chloro-N,3-dimethylbenzamide.
Caption: Two primary routes for the final coupling step in Chlorantraniliprole synthesis.[7]
Experimental Protocol: Amide Coupling
Method A: Direct Amide Bond Formation
-
Suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1 equiv.) in a suitable solvent such as acetonitrile.
-
Add a base, for example, 3-methylpyridine (2-3 equiv.).
-
Cool the mixture to between -5 and 0°C.[7]
-
Slowly add an activating agent like methanesulfonyl chloride (1.1 equiv.).[7]
-
After stirring for a short period, add 2-amino-5-chloro-N,3-dimethylbenzamide (1 equiv.).
-
Allow the reaction to warm to room temperature and then heat to approximately 50°C to drive the reaction to completion.[7]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can be isolated by quenching the reaction with water, followed by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Two-Step Process via a Benzoxazinone Intermediate
-
Formation of the Benzoxazinone: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride.[7]
-
Ring-opening with Methylamine: The isolated or in-situ generated benzoxazinone intermediate is then treated with a methylamine solution to yield the final Chlorantraniliprole product.[7]
Structure-Activity Relationship (SAR) and Novel Derivatives
The 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has proven to be a fertile ground for the discovery of new insecticidal compounds. Research has shown that modifications to both the pyrazole and the anthranilamide portions of the molecule can significantly impact insecticidal activity.
| Compound Class | Key Structural Features | Insecticidal Activity Highlights | Reference |
| Diacylhydrazines | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold with a diacylhydrazine moiety. | Favorable activity against Helicoverpa armigera and Plutella xylostella. | [8] |
| Flupyrimin Analogs | 1-aryl-1H-pyrazol-4-yl subunits incorporated into flupyrimin derivatives. | Excellent activity against Plutella xylostella. | [9] |
| Thiazole Derivatives | Introduction of a thiazole ring into the N-pyridylpyrazole scaffold. | Potent activity against Lepidoptera pests, with some compounds showing efficacy comparable to commercial insecticides. | [10] |
| Indane-Containing Diamides | Incorporation of an indane moiety into the anthranilic diamide structure. | One compound showed slightly better activity against Mythimna separata than chlorantraniliprole. | [11] |
These examples underscore the versatility of the N-pyridylpyrazole core and the potential for discovering novel insecticides through rational design and synthesis.
Conclusion
The synthesis of insecticides from the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold represents a significant advancement in crop protection chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers and professionals in the field to synthesize and explore novel derivatives. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships is crucial for the development of the next generation of highly effective and environmentally benign insecticides.
References
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate. Available at: [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Available at: [Link]
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. PMC - NIH. Available at: [Link]
-
Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity. ResearchGate. Available at: [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Available at: [Link]
- Pyrimidinylpyrazoles as insecticide and parasiticide agents. Google Patents.
-
Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. ACS Publications. Available at: [Link]
-
Chemical structure of clorantraniliprole and cyantraniliprole. ResearchGate. Available at: [Link]
-
Synthesis and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. PMC - NIH. Available at: [Link]
-
Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. Available at: [Link]
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
Study on the synthesis of anthranilicdiamides insecticide. ResearchGate. Available at: [Link]
-
From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Dr. Bugs: Anthranilic diamide insecticides. Greenhouse Product News. Available at: [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. Available at: [Link]
- Tolfenpyrad-containing insecticidal composition. Google Patents.
-
Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ResearchGate. Available at: [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. gpnmag.com [gpnmag.com]
- 4. CN102599169A - Tolfenpyrad-containing insecticidal composition - Google Patents [patents.google.com]
- 5. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in Crop Protection Research
Foreword: Navigating the Frontier of N-Pyridylpyrazole Chemistry
The N-pyridylpyrazole scaffold is a cornerstone in modern crop protection, forming the chemical backbone of several highly effective insecticides. While extensive research has been dedicated to commercialized derivatives, the specific compound 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine remains a relatively unexplored entity within the public scientific literature. Direct application data for this molecule in crop protection is not widely available.
This document serves as a specialized guide for researchers, scientists, and drug development professionals interested in investigating the potential of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a novel crop protection agent. By leveraging established principles from related, well-documented compounds, we provide a robust framework for initiating a comprehensive research and development program. The protocols outlined herein are designed to be self-validating, encouraging a rigorous, evidence-based approach to discovery.
Section 1: The N-Pyridylpyrazole Scaffold: A Privileged Structure in Insecticide Discovery
The combination of a pyrazole and a pyridine ring has proven to be a highly successful strategy in the development of insecticides. This structural motif is central to the diamide class of insecticides, which includes blockbuster products like chlorantraniliprole. Although 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is not a diamide itself, it shares the core N-pyridylpyrazole structure, making it a compound of significant interest for derivatization and biological screening.
A closely related and commercially significant intermediate is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key building block for chlorantraniliprole.[1][2] This underscores the industrial relevance of the 1-(3-chloropyridin-2-yl)-1H-pyrazole substructure. The insecticidal activity of many pyrazole-containing compounds stems from their ability to interfere with the nervous system of insects, often by targeting GABA receptors.[3][4]
Section 2: Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to designing effective formulations and biological assays. Below is a summary of the known properties for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and a structurally related intermediate.
| Property | 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid |
| CAS Number | 1250109-75-1[5] | 500011-86-9[6] |
| Molecular Formula | C₈H₇ClN₄[5] | C₉H₅BrClN₃O₂[6] |
| Molecular Weight | 194.62 g/mol [5] | 302.51 g/mol [6] |
| Appearance | Not specified | White to light brown powder[6] |
| Melting Point | Not specified | 197-200 °C[6] |
| Solubility | Not specified | DMSO (Slightly), Methanol (Slightly)[6] |
| Purity | 95% (commercially available)[5] | 99% (commercially available)[6] |
Section 3: Experimental Protocols for Biological Evaluation
The following protocols provide a detailed roadmap for the initial biological characterization of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Protocol 3.1: Primary Insecticidal Activity Screening
This protocol is designed to provide a rapid and cost-effective initial assessment of the compound's insecticidal potential against a panel of representative agricultural pests.
Causality behind Experimental Choices:
-
Pest Selection: A diverse panel of pests from different orders (Lepidoptera, Hemiptera, Coleoptera) is chosen to identify any potential broad-spectrum activity or selectivity.
-
Dose Range: A wide, logarithmic dose range is used to capture the full dose-response curve and accurately determine the LC₅₀/LD₅₀ values.
-
Formulation: The use of a minimal amount of a non-toxic solvent like acetone or DMSO ensures compound solubility without interfering with the biological assay. A surfactant is included to ensure even coverage on plant surfaces.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10,000 ppm stock solution of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in acetone.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain test concentrations of 1000, 100, 10, 1, and 0.1 ppm. Include a solvent-only control.
-
Assay Preparation (Leaf-Dip Bioassay for Lepidopteran Larvae, e.g., Plutella xylostella):
-
Excise leaf discs from untreated cabbage plants.
-
Dip each leaf disc into a test solution for 10 seconds.
-
Allow the leaf discs to air dry completely.
-
Place one treated leaf disc into a petri dish lined with moistened filter paper.
-
Introduce 10 second-instar larvae into each petri dish.
-
Seal the petri dishes and incubate at 25°C with a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate LC₅₀ (lethal concentration for 50% of the population) values using probit analysis.
Caption: Workflow for Phytotoxicity Assessment.
Protocol 3.3: Residue Analysis in Plant Tissues
Developing a reliable analytical method is essential for future metabolism and environmental fate studies. This protocol provides a general framework for the analysis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in plant matrices.
Causality behind Experimental Choices:
-
Extraction: A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and efficient technique for pesticide residue analysis in high-moisture samples.
-
Instrumentation: HPLC-MS/MS (High-Performance Liquid Chromatography with tandem Mass Spectrometry) provides the necessary sensitivity and selectivity for detecting trace levels of the analyte in complex matrices.
Step-by-Step Methodology:
-
Sample Homogenization: Homogenize a known weight of plant tissue (e.g., 10 g of treated leaves).
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Analysis:
-
Filter the supernatant.
-
Inject an aliquot into an HPLC-MS/MS system for quantification.
-
Develop a matrix-matched calibration curve for accurate quantification.
-
Section 4: Future Research Directions
Should initial screenings indicate promising biological activity and crop safety, the following research avenues should be pursued:
-
Mechanism of Action Studies: Investigate the specific molecular target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. This could involve electrophysiological studies on insect neurons or binding assays with known insecticide target proteins.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize its insecticidal activity and spectrum.
-
Toxicological Profiling: Conduct preliminary toxicological studies to assess the compound's potential impact on non-target organisms and the environment.
-
Formulation Development: Develop stable and effective formulations to enhance the compound's performance under field conditions.
Section 5: Conclusion
While 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is not an established crop protection agent, its structural relationship to a highly successful class of insecticides marks it as a compound of considerable interest. The protocols and perspectives provided in this document offer a scientifically rigorous foundation for researchers to unlock its potential. Through systematic investigation, the value of this and other novel N-pyridylpyrazole derivatives can be fully elucidated, potentially leading to the development of new and valuable tools for integrated pest management.
References
-
Amerigo Scientific. (n.d.). 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9. Retrieved from [Link]
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Wang, Y., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 47.
-
World Journal of Pharmaceutical Research. (2023). A review on pyrazole chemical entity and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of Pesticide Residue Analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-chloropyridin-2-yl)-1h-pyrazol-3-amine. Retrieved from [Link]
- Google Patents. (n.d.). US10233155B2 - Processes for the preparation of pesticide compounds.
-
World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2007). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ALS Life Sciences. (n.d.). Analytical methods for Pesticide residue analysis. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Retrieved from [Link]
-
Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]
-
MDPI. (2024). An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]
Sources
- 1. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]
- 2. haihangchem.com [haihangchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols for the Development of Fungicidal Agents from Chloropyridinyl Pyrazoles
Abstract
The emergence of fungal resistance to existing agrochemicals necessitates the continuous discovery and development of novel fungicides.[1] The chloropyridinyl pyrazole scaffold has emerged as a highly promising chemical framework for creating potent fungicidal agents. These compounds frequently target crucial fungal metabolic pathways, notably the mitochondrial respiratory chain. This guide provides an in-depth technical overview and detailed protocols for researchers engaged in the design, synthesis, and evaluation of novel fungicidal agents based on the chloropyridinyl pyrazole core structure. We will cover key stages from initial synthesis and in vitro screening to mechanism of action studies and preliminary structure-activity relationship (SAR) analysis, providing both the "how" and the "why" behind critical experimental decisions.
Introduction: The Rationale for Chloropyridinyl Pyrazoles
Pyrazole derivatives are a cornerstone in modern agrochemical research, forming the structural basis for numerous commercial fungicides.[1][2] Their fungicidal activity is often attributed to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (Complex II).[3][4] The incorporation of a chloropyridinyl moiety can significantly enhance the biological activity and spectrum of these compounds. The chlorine and nitrogen atoms on the pyridine ring can modulate physicochemical properties such as lipophilicity and bioavailability, and form key interactions with the target enzyme's active site.
This document serves as a practical guide for research teams, outlining a validated workflow for progressing from a chemical concept to a viable fungicidal lead compound.
Design and Synthesis of the Chloropyridinyl Pyrazole Scaffold
The synthetic strategy for creating a library of candidate compounds must be robust, versatile, and efficient. A common and effective approach involves a multi-step synthesis that builds the core pyrazole ring and then couples it with the requisite chloropyridinyl fragment.
General Synthetic Workflow
The synthesis typically begins with the formation of the pyrazole ring, followed by the introduction of the chloropyridinyl group. The specific route can vary, but a convergent approach is often favored for its efficiency in generating diverse analogs for SAR studies.
Caption: General workflow for the synthesis of chloropyridinyl pyrazole fungicides.
Protocol: Synthesis of a Model Ethyl 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylate
This protocol is based on established methods such as the Knorr pyrazole synthesis following a Claisen condensation.[5][6]
Principle: First, a β-ketoester intermediate is formed via a Claisen condensation between a pyruvate ester and a formate ester. This intermediate is then cyclized with 2-hydrazinyl-3-chloropyridine in a Knorr-type reaction to yield the final pyrazole product. This method is advantageous as it can often be performed as a "one-pot" process at ambient temperatures.[5][6]
Materials:
-
Sodium metal or sodium ethoxide
-
Anhydrous ethanol
-
Diethyl oxalate or ethyl formate
-
Substituted ketone (e.g., ethyl pyruvate)
-
2-hydrazinyl-3-chloropyridine
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flasks, magnetic stirrer, condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve clean sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of sodium) with stirring. Causality Note: The reaction is highly exothermic; add sodium in small portions. Alternatively, use commercially available sodium ethoxide.
-
Claisen Condensation (Formation of Intermediate):
-
To the sodium ethoxide solution, add a mixture of diethyl oxalate (1.1 eq) and the starting ketone (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the sodium salt of the β-ketoester intermediate.[5]
-
-
Knorr Pyrazole Synthesis (Cyclization):
-
To the reaction mixture from the previous step, add 2-hydrazinyl-3-chloropyridine (1.0 eq).
-
Acidify the mixture carefully with glacial acetic acid until it is slightly acidic (pH ~5-6). Causality Note: Acidification protonates the enolate and catalyzes the condensation and cyclization with the hydrazine derivative.
-
Allow the reaction to stir overnight at room temperature.[6]
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][6]
In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized compounds involves testing their ability to inhibit the growth of a panel of relevant phytopathogenic fungi. The mycelial growth inhibition assay is a standard and reliable method for this purpose.[2]
Protocol: Mycelial Growth Inhibition Assay
Principle: This assay quantifies the fungistatic or fungicidal activity of a compound by measuring the reduction in the radial growth of a fungal colony on a solid medium amended with the test compound. The results are typically expressed as the EC₅₀ value (the effective concentration required to inhibit growth by 50%).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in DMSO or acetone (e.g., 10 mg/mL)
-
Sterile petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).[1][3]
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a solvent control (PDA with DMSO/acetone only) and a positive control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) until the fungal growth in the solvent control plate has almost reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control plate, and T is the average diameter in the treated plate.[2]
-
EC₅₀ Determination: Plot the inhibition percentage against the log of the compound concentration and determine the EC₅₀ value using probit analysis or non-linear regression.
Data Presentation: In Vitro Antifungal Activity
Summarize the screening results in a clear, tabular format.
| Compound ID | Target Fungus | EC₅₀ (µg/mL)[1] | 95% Confidence Interval | Positive Control (EC₅₀) |
| CP-001 | Botrytis cinerea | 2.43 | [2.11, 2.75] | Boscalid (2.18) |
| CP-002 | Rhizoctonia solani | 1.64 | [1.45, 1.83] | Thifluzamide (1.88) |
| CP-003 | Fusarium graminearum | 6.04 | [5.50, 6.58] | Pyraclostrobin (0.07) |
| ... | ... | ... | ... | ... |
Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its antifungal effect is crucial for its development. For pyrazole carboxamides, the primary target is often Succinate Dehydrogenase (SDH).[7]
The Role of Succinate Dehydrogenase (SDH)
SDH (Complex II) is a key enzyme complex that links the Tricarboxylic Acid (TCA) cycle with the mitochondrial electron transport chain. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately fungal death.[3]
Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
Protocol: In Vitro SDH Enzyme Activity Assay
Principle: This assay measures the activity of SDH isolated from fungal mitochondria. The enzyme's activity is determined by monitoring the reduction of a chromogenic substrate in the presence and absence of the inhibitor.
Materials:
-
Fungal mycelia
-
Mitochondria isolation buffer
-
Assay buffer (e.g., potassium phosphate buffer)
-
Substrates: Succinate, 2,6-dichlorophenolindophenol (DCPIP), Phenazine methosulfate (PMS)
-
Test compounds and a known SDHI (e.g., Boscalid)
-
Spectrophotometer (plate reader)
Procedure:
-
Mitochondria Isolation:
-
Harvest fresh fungal mycelia and grind them in liquid nitrogen.
-
Homogenize the ground mycelia in a cold isolation buffer.
-
Perform differential centrifugation to pellet and isolate the mitochondrial fraction. Resuspend the mitochondrial pellet in the assay buffer.
-
-
Enzyme Assay:
-
In a 96-well plate, add the assay buffer, mitochondrial protein, and various concentrations of the test compound. Incubate for 10-15 minutes.
-
Initiate the reaction by adding the substrates (Succinate, PMS, and DCPIP).
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. Causality Note: SDH reduces succinate, passing electrons to PMS, which in turn reduces the blue DCPIP to its colorless form. The rate of color loss is proportional to SDH activity.
-
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Comparing the IC₅₀ from this assay with the EC₅₀ from the whole-cell assay helps confirm if SDH is the primary target.[7]
Structure-Activity Relationship (SAR) Analysis
SAR analysis is a critical step in optimizing lead compounds. By systematically modifying the chemical structure and observing the impact on fungicidal activity, researchers can identify the key molecular features required for high potency.[3][8]
Key Modification Points and Their Impact
Based on extensive research, several positions on the chloropyridinyl pyrazole scaffold are critical for activity.
Caption: Key regions for SAR modification on the chloropyridinyl pyrazole scaffold.
SAR Summary Table
This table synthesizes findings on how structural changes influence antifungal potency.
| Position | Modification | Observed Effect on Activity | Reference |
| Pyrazole C3 | Introduction of a difluoromethyl (-CF₂H) group | Often leads to a significant increase in broad-spectrum activity. | [3] |
| Pyrazole N1 | Substitution with a methyl group | Generally favorable for activity. | [3] |
| Amide Linker | N-phenyl or N-benzyl groups | The substituents on this ring are critical. Halogenation (e.g., F, Cl) or trifluoromethyl groups often enhance potency. | [1][9] |
| Pyridine Ring | 3-Chloro substitution | Considered essential for potent activity in many series. | [10] |
| Amide Linker | Introduction of indazole or other heterocyclic rings | Can lead to compounds with exceptionally high activity, surpassing commercial standards. | [3] |
In Vivo Efficacy Evaluation
Promising compounds from in vitro screens must be tested in a biological system that mimics real-world conditions. In vivo assays on host plants determine a compound's ability to control disease, considering factors like absorption, translocation, and stability.
Protocol: Detached Leaf Assay for Protective Activity
Principle: This assay assesses the ability of a compound to prevent fungal infection when applied to a leaf before the pathogen is introduced.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., cucumber, wheat).
-
Test compounds formulated as an aqueous suspension (e.g., with a surfactant).
-
Fungal spore suspension of known concentration.
-
Humid chambers (e.g., petri dishes with moist filter paper).
-
Spray bottle or micropipette for application.
Procedure:
-
Compound Application: Spray or pipette the compound formulation onto the surface of detached leaves until runoff. Allow the leaves to air dry.
-
Inoculation: Place a droplet of the fungal spore suspension onto the center of the treated leaf surface.
-
Incubation: Place the leaves in a humid chamber and incubate under appropriate light and temperature conditions for 3-7 days.
-
Assessment: Measure the diameter of the resulting lesion or assess the disease severity on a percentage scale.
-
Analysis: Compare the disease severity on treated leaves to that on control leaves (treated with formulation blank) to calculate the percentage of disease control.
Conclusion
The development of fungicidal agents from chloropyridinyl pyrazoles is a structured, multi-disciplinary process. By integrating rational design, efficient synthesis, and a hierarchical screening approach (from in vitro assays to in vivo validation), researchers can effectively identify and optimize novel candidates. The protocols and guidelines presented here provide a robust framework for advancing new chemical entities to combat the persistent threat of fungal pathogens in agriculture.
References
-
Title: Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline Source: Chemistry Central Journal URL: [Link]
-
Title: Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: National Institutes of Health URL: [Link]
-
Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group Source: National Institutes of Health URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides Source: PubMed URL: [Link]
-
Title: Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives Source: ResearchGate URL: [Link]
-
Title: Structure-activity relationship of the compounds 1–24. Source: ResearchGate URL: [Link]
-
Title: Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan Source: PubMed URL: [Link]
- Title: Pyrazole fungicide composition Source: Google Patents URL
- Title: Synthesis method of 1-(3-chloro-2-pyridyl)
-
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: PubMed URL: [Link]
-
Title: Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives Source: Chinese Journal of Organic Chemistry URL: [Link]
-
Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: PubMed URL: [Link]
-
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Source: Semantic Scholar URL: [Link]
-
Title: Fungicides used in vivo trials. Source: ResearchGate URL: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate - Google Patents [patents.google.com]
Application Notes and Protocols for the Investigation of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in Anti-Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including notable antitumor effects.[1][2] The versatility of the pyrazole core allows for facile chemical modification, enabling the synthesis of large libraries of compounds for screening. Numerous studies have reported the efficacy of pyrazole-containing molecules against various cancer cell lines, operating through mechanisms such as kinase inhibition, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3]
This document provides a comprehensive guide for the investigation of a specific, yet underexplored, pyrazole derivative: 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine . While direct anti-cancer studies on this particular molecule are not extensively documented, its structural features—combining a pyrazole amine with a chloropyridine moiety—suggest a strong rationale for its evaluation as a potential oncology therapeutic. The chloropyridine group is a common feature in kinase inhibitors, and the pyrazole amine serves as a versatile synthetic handle for further derivatization.
These notes are designed to provide a logical, stepwise framework for researchers to systematically evaluate the anti-cancer potential of this compound, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment.
Compound Handling and Synthesis Outline
For experimental purposes, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock should be stored at -20°C or -80°C to maintain stability. Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
Phase 1: Initial In Vitro Screening for Cytotoxic Activity
The primary objective of this phase is to determine if 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This is a critical first step in the drug discovery pipeline.[6][7]
Experimental Workflow for In Vitro Screening
Caption: Workflow for initial anti-cancer screening.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine stock solution in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include wells with medium and DMSO only as a vehicle control, and wells with medium only for background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent for comparative studies.[6]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| K-562 | Chronic Myelogenous Leukemia | > 100 |
Phase 2: Mechanistic Elucidation
Once cytotoxic activity is confirmed in specific cell lines, the next step is to investigate the underlying mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Materials:
-
"Hit" cancer cell lines from Phase 1
-
6-well plates
-
Test compound and DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated and a vehicle (DMSO) control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.[2]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[14]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that disrupts cell cycle progression will cause an accumulation of cells in a specific phase.
Materials:
-
"Hit" cancer cell lines
-
6-well plates
-
Test compound and DMSO
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A to prevent staining of double-stranded RNA)[15]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for a set time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16] Fix the cells for at least 1 hour at 4°C.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution.[15]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| Compound (IC50) | 20% | 15% | 65% |
Phase 3: Target Identification and Pathway Analysis
Given that many pyrazole derivatives function as kinase inhibitors, a logical next step is to investigate the effect of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine on the cancer cell kinome.
Hypothesized Signaling Pathway Inhibition
Sources
- 1. Western blot protocol | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 5. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Efficacy of Novel Pyrazole Compounds
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] These five-membered heterocyclic compounds are synthetic workhorses, offering versatile chemistry that allows for the fine-tuning of pharmacological properties.[3][4] Pyrazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[2][5] A significant portion of their anticancer activity stems from their ability to interact with and inhibit key enzymes involved in cell proliferation and survival, such as protein kinases (e.g., EGFR, CDK, BTK), tubulin, and DNA.[6][7][8]
This guide provides a comprehensive, multi-tiered experimental framework for researchers to systematically evaluate the efficacy of novel pyrazole compounds, from initial high-throughput screening to detailed cellular mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, ensuring data integrity and reproducibility.
Guiding Principle: A Phased Approach to Efficacy Testing
A logical, phased approach is critical to efficiently allocate resources and build a comprehensive profile of a compound's activity. Our proposed workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
Caption: High-level workflow for pyrazole compound efficacy testing.
Phase 1: Primary Screening - Biochemical Potency
The initial goal is to determine if the pyrazole compound directly interacts with its intended molecular target in a cell-free system. As many pyrazoles are kinase inhibitors, we will use a generic kinase activity assay as our primary example.[6][9][10]
Rationale for Method Selection
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects.[11] This allows for a clean assessment of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including fluorescence polarization (FP), FRET, and luminescence-based methods that quantify ATP consumption (e.g., Kinase-Glo®).[10]
Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic serine/threonine or tyrosine kinase and measures the depletion of ATP, which correlates with kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
Kinase assay buffer (e.g., HEPES, MgCl2, BSA, DTT)
-
ATP at a concentration near the Km for the specific kinase
-
Test Pyrazole Compound (in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. For a typical screen, the starting concentration might be 1 mM.
-
Assay Plate Setup:
-
Add 100 nL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include "Vehicle Control" wells with 100 nL of 100% DMSO (represents 0% inhibition).
-
Include "Positive Control" wells with 100 nL of a known inhibitor at a concentration >10x its IC50 (represents 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in kinase assay buffer.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Start the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Causality Check: The final DMSO concentration must be kept low (≤1%) to avoid solvent-induced enzyme inhibition.
-
-
Incubation: Shake the plate gently for 1 minute and incubate at room temperature for 1-2 hours. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
ATP Detection (Luminescence Readout):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Typical Value | Rationale |
| Final DMSO Conc. | ≤ 1% | Minimize solvent effects on enzyme activity. |
| ATP Conc. | At or near Km | Ensures competitive inhibitors can be detected effectively. |
| Incubation Time | 60-120 min | Allow for sufficient substrate turnover without depleting >20% of ATP. |
| Plate Type | White, Opaque | Maximizes luminescent signal and prevents well-to-well crosstalk. |
Phase 2: Secondary Screening - Cellular Activity & Target Engagement
Once a compound shows biochemical potency, the next critical step is to determine if it can enter cells, engage its target, and elicit a biological response.[9][11]
Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a fundamental first step to assess the anti-proliferative or cytotoxic effects of the pyrazole compound on cancer cell lines.[8][12]
Materials:
-
Cancer cell line expressing the target of interest (e.g., A549 lung cancer, MCF-7 breast cancer).[13]
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Test Pyrazole Compound (in 100% DMSO).
-
Vehicle Control (DMSO).
-
Positive Control (e.g., Doxorubicin).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Clear, flat-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Expertise Insight: Seeding density is crucial. Too few cells will result in a low signal; too many will lead to contact inhibition and non-logarithmic growth, confounding the results.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (<0.5%).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO2).
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours, until a color change is visible.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability). Plot the percent viability against the log of the compound concentration and fit the curve to determine the GI50/IC50 value.
Protocol 2.2: Target Engagement via Western Blot
This protocol verifies that the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation provides direct evidence of on-target activity.[9]
Caption: Inhibition of a kinase pathway (e.g., MAPK/ERK) by a pyrazole compound.
Procedure:
-
Cell Treatment: Seed cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to attach overnight.
-
Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrazole compound (e.g., 0.1x, 1x, 10x the viability IC50) for 1-2 hours. Include a vehicle control.
-
Pathway Stimulation: If required, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce robust phosphorylation of the downstream target (e.g., ERK).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Trustworthiness Check: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins during lysis.
-
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, confirms specific, on-target cellular activity.
Conclusion and Future Directions
The successful execution of this phased protocol will establish the biochemical potency, cellular activity, and direct target engagement of a novel pyrazole compound. Positive results from these studies provide a strong rationale for advancing the compound to more complex characterizations, including:
-
Kinome-wide selectivity profiling to identify potential off-targets.
-
Mechanism of Action studies to determine if the compound induces apoptosis, cell cycle arrest, or other downstream effects.[14]
-
Evaluation in 3D culture models or in vivo animal models to assess efficacy in a more physiologically relevant context.
This systematic approach ensures that only the most promising and well-characterized compounds progress through the drug discovery pipeline, maximizing the potential for clinical success.
References
-
Title: Immuno-oncology Cell-based Kinase Assay Service. Source: Creative Biolabs. URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: International Journal of Molecular Sciences. URL: [Link]
-
Title: Kinase Activity Assay. Source: Creative Diagnostics. URL: [Link]
-
Title: Pyrazoles as anticancer agents: Recent advances. Source: SRR Publications. URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL: [Link]
-
Title: Review: Anticancer Activity Of Pyrazole. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Odesa University. URL: [Link]
-
Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: RSC Publishing. URL: [Link]
-
Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One. URL: [Link]
-
Title: Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Source: Bentham Science Publisher. URL: [Link]
-
Title: Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Source: Arabian Journal of Chemistry. URL: [Link]
-
Title: Current status of pyrazole and its biological activities. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PubMed Central. URL: [Link]
-
Title: Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Source: ResearchGate. URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: MDPI. URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Source: Research & Reviews: Journal of Chemistry. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols: 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a Versatile Synthetic Intermediate
Prepared by: Google Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide on the synthesis and application of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, a key heterocyclic building block. The unique arrangement of a chloropyridine ring linked to a 3-aminopyrazole core makes this intermediate a highly valuable scaffold in modern synthetic chemistry. Its strategic functional groups serve as versatile handles for constructing complex molecular architectures, particularly in the fields of drug discovery and agrochemicals. We present field-proven protocols for the synthesis of the title compound and its subsequent derivatization into advanced intermediates for Active Pharmaceutical Ingredients (APIs), such as kinase inhibitors, and precursors for next-generation insecticides. The causality behind experimental choices, detailed step-by-step methodologies, and supporting data are provided to enable researchers to effectively utilize this powerful synthetic tool.
Core Intermediate: Physicochemical Properties and Handling
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a stable, solid compound at room temperature. Its structure is foundational for building molecules that require a specific orientation of hydrogen bond donors and acceptors, a common feature in biologically active compounds.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1250109-75-1 | [1] |
| Molecular Formula | C₈H₇ClN₄ | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Typical Purity | >95% | [1] |
| MDL Number | MFCD14594767 | [1] |
| Appearance | Off-white to light yellow solid | Typical Observation |
| Handling | Handle in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | Standard Laboratory Practice |
Synthesis of the Core Intermediate
The most reliable and scalable synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is achieved through a two-step process. First, the key hydrazine precursor is formed, which then undergoes a cyclocondensation reaction to build the desired 3-aminopyrazole ring system.
Caption: Overall synthetic scheme for the target intermediate.
Protocol 2.1: Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine
This protocol describes the nucleophilic aromatic substitution of 2,3-dichloropyridine. Hydrazine acts as the nucleophile, selectively displacing the chlorine atom at the 2-position, which is activated by the adjacent ring nitrogen.
Materials:
-
2,3-Dichloropyridine (1.0 eq)
-
Hydrazine hydrate (≥80%, 4.0-6.0 eq)[2]
-
Ethanol (or other polar solvent)[2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine and ethanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate dropwise to the refluxing solution over 30 minutes. The use of a molar excess of hydrazine drives the reaction to completion and minimizes side products.[2][3]
-
Maintain the reaction at reflux for 4-8 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield 1-(3-chloropyridin-2-yl)hydrazine as a solid. Typical yields are reported to be high, often in the 95-99% range under optimized conditions.[2]
Protocol 2.2: Cyclocondensation to form 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine
This step involves the classical cyclocondensation reaction to form the pyrazole ring. The reaction between a hydrazine and a β-functionalized nitrile is a robust method for synthesizing 3-aminopyrazoles.[4]
Materials:
-
1-(3-Chloropyridin-2-yl)hydrazine (1.0 eq)
-
3-Aminocrotononitrile (1.1 eq)
-
Glacial Acetic Acid (catalytic to 1.0 eq)
-
Ethanol
Procedure:
-
Suspend 1-(3-chloropyridin-2-yl)hydrazine in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add 3-aminocrotononitrile to the suspension. 3-Aminocrotononitrile is a versatile bis-nucleophilic reagent used for forming pyrimidinone rings and other heterocycles.
-
Add glacial acetic acid. The acid catalyzes the imine formation and subsequent cyclization/dehydration cascade.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the solid under vacuum to afford 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Application in the Synthesis of Pharmaceutical Scaffolds
The 3-amino group on the pyrazole ring is a key nucleophilic handle for elaboration into more complex molecules. It is particularly valuable for synthesizing N-aryl pyrazoles, a common motif in kinase inhibitors which are crucial in oncology and the treatment of inflammatory diseases.[5][6] The pyrazole ring itself is considered a "privileged scaffold" due to its ability to form key interactions within enzyme active sites.[7][8]
Caption: Workflow for synthesizing kinase inhibitor scaffolds.
Protocol 3.1: Nucleophilic Aromatic Substitution for Kinase Inhibitor Scaffolds
This protocol demonstrates the reaction of the 3-amino group with an electron-deficient aromatic system, such as a dichloropyrimidine, to form a core structure found in numerous kinase inhibitors.[6][9]
Materials:
-
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (1.0 eq)
-
2,4-Dichloropyrimidine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in the chosen solvent (e.g., DMF).
-
Add the base (DIPEA or K₂CO₃). The base acts as an acid scavenger for the HCl generated during the substitution.
-
Add 2,4-dichloropyrimidine. The reaction proceeds via nucleophilic attack of the exocyclic amine onto the pyrimidine ring, with substitution favored at the more electron-deficient C4 position.
-
Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the aromatic substitution.
-
Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of starting materials (typically 4-16 hours).
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl pyrazole product.
Application in the Synthesis of Agrochemical Intermediates
In the synthesis of anthranilamide insecticides like Chlorantraniliprole, the 3-amino group of the pyrazole is often converted into a halogen.[10][11] This is efficiently achieved via a Sandmeyer reaction, which proceeds through a stable diazonium salt intermediate. This transformation is a cornerstone of heterocyclic chemistry, enabling access to functionalities not achievable through direct methods.
Caption: Mechanism for the conversion of an amine to a chloride.
Protocol 4.1: Conversion to 1-(3-chloropyridin-2-yl)-3-chloro-1H-pyrazole via Sandmeyer Reaction
This protocol details the conversion of the 3-amino group to a 3-chloro group, creating a key intermediate for further elaboration into commercial pesticides.
Materials:
-
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (~4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
Water
Procedure:
-
Diazotization:
-
Suspend 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in a mixture of concentrated HCl and water in a three-necked flask.
-
Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cold suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in color and the dissolution of the solid.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) Chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will occur. The copper(I) catalyst facilitates the displacement of the diazonium group with chloride.[12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1-(3-chloropyridin-2-yl)-3-chloro-1H-pyrazole can be purified by column chromatography or recrystallization to yield the final product.
-
Data Summary
Table 2: Summary of Representative Protocols
| Protocol | Key Transformation | Typical Solvents | Temp. | Time | Typical Yield |
|---|---|---|---|---|---|
| 2.1 | Hydrazine Formation | Ethanol | Reflux | 4-8 h | >95%[2] |
| 2.2 | Pyrazole Cyclization | Ethanol | Reflux | 12-24 h | 70-85% |
| 3.1 | N-Arylation (SNAr) | DMF, Dioxane | 80-120 °C | 4-16 h | 60-80% |
| 4.1 | Sandmeyer Reaction | Water, HCl | 0 °C to 60 °C | 2-4 h | 65-75% |
Conclusion
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a high-value, versatile intermediate whose strategic importance cannot be overstated. The protocols outlined in this guide demonstrate its utility in constructing both pharmaceutical and agrochemical scaffolds through reliable and scalable chemical transformations. The nucleophilic 3-amino group and the distinct electronic properties of the chloropyridine ring provide chemists with multiple avenues for molecular elaboration, solidifying this compound's role as a cornerstone in modern synthetic programs.
References
-
Fun, H. K., & Jebas, S. R. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1138. [Link]
- FMC Corporation. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (Patent No. WO2021096903A1).
- Dow Agrosciences LLC. (2017). United States Patent. (Patent No. US 9,845,299 B2).
- Nanjing Red Sun Co Ltd. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (Patent No. CN104844567A).
-
Bayat, M., et al. (2019). Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. ResearchGate. [Link]
-
Gaber, Z. B., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4943. [Link]
-
Amerigo Scientific. (n.d.). 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
Li, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]
-
ResearchGate. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
-
Wang, W., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
-
Aly, A. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1545. [Link]
-
ResearchGate. (2025). Examples of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives hybrids as selective RET inhibitor. [Link]
-
Abad, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(10), 2377. [Link]
-
Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E, E66, o2599. [Link]
-
Voll, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 11041. [Link]
-
Quiroga, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-887. [Link]
-
Kökbudak, Z., et al. (2013). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Asian Journal of Chemistry, 25(1), 1-4. [Link]
-
Baumann, M., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]
-
PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Beilstein Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. [Link]
-
PubChem. (n.d.). 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Veeprho. (n.d.). N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]
- Jiangsu Institute of Ecomones. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (Patent No. CN102249991A).
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
- Hoechst Aktiengesellschaft. (1993). Process for the production of 3-aminocrotononitrile. (Patent No. US5187297A).
Sources
- 1. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine - Amerigo Scientific [amerigoscientific.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific synthetic pathway. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields and purity.
I. Synthetic Pathway Overview
The most common and efficient route to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine involves a two-step process. First, the key intermediate, 3-chloro-2-hydrazinylpyridine, is synthesized via nucleophilic aromatic substitution of 2,3-dichloropyridine with hydrazine. This intermediate is then subjected to a cyclocondensation reaction with a suitable three-carbon synthon, such as a β-halopropionitrile or a substituted acrylonitrile, to construct the desired 3-aminopyrazole ring.
Caption: General two-step synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
II. Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 3-Chloro-2-hydrazinylpyridine
Question 1: My yield of 3-chloro-2-hydrazinylpyridine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this nucleophilic aromatic substitution can stem from several factors. Here’s a breakdown of potential causes and optimization strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol for 4-8 hours is often effective.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of 2,3-dichloropyridine.
-
-
Suboptimal Reagent Ratio: An incorrect molar ratio of hydrazine hydrate to 2,3-dichloropyridine can lead to incomplete conversion or side product formation.
-
Solution: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A molar ratio of 1:4 to 1:6 of 2,3-dichloropyridine to hydrazine hydrate is recommended.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Polar solvents are generally preferred. Ethanol, methanol, or mixtures including dimethylformamide (DMF) or tetrahydrofuran (THF) have been shown to be effective.[1][2] The use of a small amount of a polar solvent can shorten the reaction time and reduce the required amount of hydrazine hydrate.[1]
-
-
Side Reactions: The formation of di-substituted products or other byproducts can reduce the yield of the desired product.
-
Solution: Controlling the reaction temperature and using the appropriate stoichiometry can minimize side reactions. Dropwise addition of hydrazine hydrate to a refluxing solution of 2,3-dichloropyridine can also be beneficial.[2]
-
Question 2: I am observing the formation of a significant amount of an unknown impurity during the synthesis of 3-chloro-2-hydrazinylpyridine. How can I identify and minimize it?
Answer:
The most likely significant impurity is the isomeric 2-chloro-3-hydrazinylpyridine or a di-hydrazinyl substituted pyridine.
-
Identification: The impurity can be characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and High-Performance Liquid Chromatography (HPLC) to quantify its presence.
-
Minimization:
-
Temperature Control: Precise control of the reaction temperature is crucial. Overheating can lead to the formation of undesired isomers.
-
Purification: The crude product can be purified by recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2]
-
Step 2: Cyclocondensation to form 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Question 3: The cyclocondensation reaction to form the 3-aminopyrazole ring is not proceeding or is giving a very low yield. What could be the issue?
Answer:
The success of the cyclocondensation step is highly dependent on the reactivity of the three-carbon synthon and the reaction conditions.
-
Choice of Synthon: The reactivity of the β-halopropionitrile or substituted acrylonitrile is critical.
-
Solution: Using a more reactive synthon, such as 2,3-dichloropropionitrile or 2-chloroacrylonitrile, can improve the reaction rate and yield.[3]
-
-
Reaction Conditions: The reaction typically requires a basic medium to facilitate the cyclization.
-
Solution: The reaction is often carried out in the presence of a base like potassium carbonate in a suitable solvent such as water or a lower alcohol.[3] The reaction may require heating to proceed at a reasonable rate.
-
-
Stability of the Hydrazine Intermediate: The 3-chloro-2-hydrazinylpyridine intermediate may degrade over time.
-
Solution: It is advisable to use the freshly prepared hydrazine intermediate in the cyclocondensation step for best results.
-
Question 4: I am observing the formation of multiple products in the final cyclocondensation step. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in pyrazole synthesis. In this case, you might be forming the 5-amino isomer in addition to the desired 3-amino product.
-
Mechanism and Directing Effects: The regioselectivity is determined by which nitrogen of the hydrazine attacks the electrophilic centers of the three-carbon synthon first. The electronic and steric properties of the pyridine ring can influence this.
-
Optimization of Reaction Conditions:
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms of the hydrazine. Careful control of the pH by using a buffered system or a specific base can improve regioselectivity.
-
Temperature: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the transition states of the competing reaction pathways. Experimenting with different solvents may improve the desired isomer ratio.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions may also be exothermic, so careful temperature control is necessary, especially during scale-up.
Q3: Can I scale up this synthesis? What are the key considerations?
A3: Yes, this synthesis can be scaled up. Key considerations include:
-
Heat Transfer: Ensure your reactor has adequate cooling capacity to manage any exotherms, particularly during the addition of hydrazine.
-
Mixing: Efficient stirring is critical to ensure homogeneous reaction conditions and prevent localized "hot spots" that can lead to side reactions.
-
Reagent Addition: For larger scale reactions, controlled, slow addition of reagents is crucial for safety and selectivity.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-hydrazinylpyridine
-
To a solution of 2,3-dichloropyridine (10 mmol) in ethanol (50 mL), add hydrazine hydrate (50 mmol) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux and stir for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 3-chloro-2-hydrazinylpyridine as a solid.[2]
Protocol 2: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
-
In a reaction vessel, dissolve 3-chloro-2-hydrazinylpyridine (10 mmol) in a mixture of water and a suitable alcohol (e.g., ethanol).
-
Add potassium carbonate (20 mmol) to the solution and stir.[3]
-
Add 2,3-dichloropropionitrile (10 mmol) dropwise to the mixture at 10-20°C.[3]
-
Stir the reaction mixture vigorously at room temperature for several hours, then heat to 50-60°C for 24 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
V. Data Presentation
Table 1: Optimization of Reaction Conditions for 3-Chloro-2-hydrazinylpyridine Synthesis
| Entry | Solvent | Molar Ratio (Pyridine:Hydrazine) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 1:5 | Reflux | 6 | ~65[2] |
| 2 | Methanol | 1:4 | Reflux | 4 | >95[1] |
| 3 | DMF | 1:4 | Reflux | 4 | >95[1] |
VI. Visualizations
Caption: Troubleshooting decision tree for the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
VII. References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
-
Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
3(5)-aminopyrazole. Organic Syntheses. [Link]
-
1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E. [Link]
-
Production of 3-aminopyrazoles. Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [Link]
-
3-Chloropyridin-2-amine. National Institutes of Health. [Link]
-
A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]
-
1-(3-Chloropyridin-2-yl)hydrazine. Sci-Hub. [Link]
-
1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Amerigo Scientific. [Link]
-
process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. [Link]
-
Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
-
Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. [Link]
-
3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. Google Patents.
-
Synthesis method of 2,3-dichloropyridine. Google Patents.
-
Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Process for the manufacture of 2,3-dichloropyridine. Google Patents.
-
3-Chloro-2-hydrazinylpyridine. PubChem. [Link]
Sources
Technical Support Center: Purification of Chloropyridinyl Pyrazole Amines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of chloropyridinyl pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. Our goal is to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific compound and achieve the highest purity.
Frequently Asked Questions (FAQs)
General Purity & Impurity Issues
Q1: My crude product is a dark, oily residue, but the literature suggests it should be a crystalline solid. What are the likely impurities?
A1: This is a common issue. The discoloration and physical state often point to several types of impurities stemming from the synthesis, which is frequently a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]
-
Colored Impurities: Side reactions involving the hydrazine starting material can generate colored byproducts.[1] Incomplete cyclization might also leave behind conjugated intermediates that are highly colored.
-
Unreacted Starting Materials: The most common impurities are residual 1,3-dicarbonyl compounds and unreacted hydrazine. Hydrazine can often be removed with an acidic wash during the workup.[1]
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomeric pyrazole products is a significant possibility, and these can be very difficult to separate.[1]
-
Solvent Residue: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove and may result in an oily product.
Your first step should always be a clear and well-resolved Thin-Layer Chromatography (TLC) analysis to visualize the number of components in your crude mixture.
Q2: My TLC shows multiple spots that are very close together. How can I determine if these are regioisomers or other impurities?
A2: Differentiating between closely-eluting spots on a TLC plate requires a combination of analytical techniques.
-
Initial Assessment: Run the TLC in several different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to see if you can achieve better separation.
-
Small-Scale Purification: Attempt to isolate the spots by performing a small-scale column chromatography and collecting the fractions corresponding to each spot.
-
Spectroscopic Analysis: The most definitive method is structural elucidation. Obtain ¹H NMR and Mass Spectrometry (MS) data for each isolated component.
-
Regioisomers will have the exact same mass (identical m/z in MS) but will display distinct ¹H NMR spectra (e.g., different chemical shifts for the pyrazole and pyridine protons).
-
Other impurities , such as an incompletely cyclized intermediate, will have a different mass and a significantly different NMR spectrum.
-
Acid-Base Extraction
Q3: Can I use acid-base extraction to purify my chloropyridinyl pyrazole amine? It has both a basic pyridine ring and a pyrazole amine.
A3: Yes, acid-base extraction is an excellent and often underutilized first-pass purification technique for amine-containing compounds.[3][4] It leverages the difference in solubility between the neutral amine in an organic solvent and its protonated, ionic salt form in an aqueous solution.[5][6]
The core principle is to convert your basic amine into a water-soluble salt by washing the organic solution with an aqueous acid.[5] This pulls your desired compound into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. You then separate the layers, basify the aqueous layer to regenerate the neutral amine, and extract it back into an organic solvent.[4]
Workflow: Logic for Purification Method Selection
This diagram outlines the decision-making process for purifying a crude chloropyridinyl pyrazole amine product.
Caption: Decision workflow for selecting an appropriate purification strategy.
Column Chromatography
Q4: My compound is streaking badly on the silica gel column, and the yield is very low. What is happening and how can I fix it?
A4: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel. The issue is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This leads to poor separation (streaking, tailing) and often irreversible adsorption, resulting in low recovery.[7]
Solutions:
-
Deactivate the Silica: The most common solution is to deactivate the silica gel by adding a small amount of a volatile base to your eluent system.[7]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 100 mL of 30% ethyl acetate in hexanes would get 0.5-1 mL of Et₃N). The triethylamine is more basic and will preferentially bind to the acidic sites on the silica, allowing your compound to pass through cleanly.
-
Ammonia: For very basic compounds, using a 7N ammonia solution in methanol as part of the polar component of your eluent can be effective.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. It lacks the strong acidity of silica.[7]
-
Treated Silica: Commercially available "base-deactivated" silica gel is another excellent option.
-
Recrystallization
Q5: I'm struggling to find a good solvent system for recrystallization. What's a systematic way to screen for solvents?
A5: Recrystallization is ideal for removing small amounts of impurities from a product that is already >80-90% pure. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]
A systematic approach is crucial:
-
Single Solvent Screening:
-
Place ~20-30 mg of your crude product into several different test tubes.
-
Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water).
-
Observe solubility at room temperature. If it dissolves immediately, that solvent is unsuitable.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Solvent Pair Screening: This is often more effective. You need one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent").
-
Dissolve your compound in a minimum amount of the hot "soluble solvent."
-
Add the "anti-solvent" dropwise while the solution is still hot until you see persistent cloudiness (turbidity).
-
Add a drop or two of the "soluble solvent" to redissolve the cloudiness.
-
Allow the solution to cool slowly. Common pairs for compounds like yours include ethanol/water, methanol/water, or ethyl acetate/hexanes.[7]
-
Troubleshooting Guides & Protocols
Table 1: Comparative Overview of Purification Methods
| Method | Primary Mechanism | Pros | Cons | Best For... |
| Recrystallization | Differential solubility | High purity product, scalable, cost-effective. | Can have low recovery; requires a solid; not for separating similar compounds. | Final purification step for solids >80% pure. |
| Acid-Base Extraction | Differential pKa/solubility | Fast, cheap, removes non-basic/non-acidic impurities effectively, scalable. | Only separates based on acid/base properties; can lead to emulsions. | Initial workup to remove baseline impurities from basic/acidic targets.[3][6] |
| Flash Chromatography | Differential polarity/adsorption | Excellent separation of complex mixtures, resolves close-eluting spots. | Can be slow, solvent-intensive, potential for product loss on column.[7] | Separating regioisomers or complex mixtures with multiple components.[8][9] |
Protocol 1: Acid-Base Extraction for Chloropyridinyl Pyrazole Amines
This protocol details the steps to selectively extract your basic amine from a crude organic mixture.
Objective: To separate the target amine from neutral or acidic organic impurities.
Materials:
-
Crude product dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Separatory Funnel
-
pH paper
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate. Transfer this solution to a separatory funnel.
-
Acidic Wash (Extraction): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. This protonates the amine, forming a water-soluble salt.[5]
-
Separation: Allow the layers to separate. Drain the bottom (aqueous) layer into a clean Erlenmeyer flask. This layer now contains your protonated product. The top (organic) layer contains neutral impurities.
-
Repeat Extraction: To ensure complete transfer, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one. The organic layer can now be discarded.
-
Basification (Regeneration): Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution is basic (pH 9-10, check with pH paper). You may see your product precipitate or the solution become cloudy. This step deprotonates the salt, regenerating the neutral, water-insoluble amine.[5]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate. Shake vigorously to extract your neutral amine product back into the organic layer.
-
Final Steps: Drain and save the organic layer. Repeat the back-extraction with fresh ethyl acetate and combine the organic layers. Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Diagram: Mechanism of Acid-Base Extraction
This diagram illustrates how an amine is separated from a neutral impurity.
Caption: The principle of purifying an amine using acid-base extraction.
Protocol 2: Troubleshooting Flash Column Chromatography
Objective: To achieve clean separation and high recovery of a chloropyridinyl pyrazole amine using silica gel chromatography.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Streaking / Tailing | 1. Compound is too polar for the eluent. 2. Strong interaction with acidic silica. | 1. Increase the polarity of the eluent system gradually. 2. Add 0.5-1% triethylamine or 0.1% ammonia to the eluent to block acidic sites.[7] |
| No Elution / Very Low Recovery | 1. Compound is irreversibly adsorbed to the silica. 2. Eluent is not polar enough. | 1. Switch to a less acidic stationary phase like neutral alumina.[7] 2. If stuck, try flushing the column with a highly polar solvent system containing a base (e.g., 10% Methanol in DCM + 1% NH₄OH). |
| Poor Separation | 1. Column was overloaded with crude material. 2. Eluent polarity is too high, causing all compounds to elute together. 3. Column was packed poorly. | 1. Use a larger column or load less material (typically <1% of silica weight). 2. Find an eluent system that gives the target compound an Rf of ~0.25-0.35 on TLC. 3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Product is Contaminated with Triethylamine | The added base co-eluted with the product. | Triethylamine is volatile. Remove it by co-evaporating the product with a solvent like toluene or dichloromethane on a rotary evaporator. |
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of Waterloo Confluence. What is an Acid and Base Extraction?[Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
National Institutes of Health (NIH). (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Semantic Scholar. Analytical methods applied to the determination of heterocyclic aromatic amines in foods. [Link]
-
National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Theory and practice of meat processing. (2020). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
National Institutes of Health (NIH). (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Google Patents.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
-
Beilstein Journals. (2013). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]
-
Royal Society of Chemistry. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]
-
Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
National Institutes of Health (NIH). (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PubMed. (2005). Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
common side reactions in the synthesis of substituted pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges encountered during the synthesis of these important heterocyclic compounds. The following content, presented in a question-and-answer format, provides in-depth technical guidance and actionable solutions to overcome frequently observed side reactions and experimental hurdles.
Section 1: Regioselectivity Issues in Pyrazole Synthesis
One of the most common challenges in the synthesis of substituted pyrazoles, particularly via the Knorr synthesis or related methods involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers. This can lead to difficult and costly purification steps, and ultimately lower the yield of the desired product.[1][2]
Q1: I am getting a mixture of two isomeric pyrazoles in my reaction. Why is this happening?
A1: This is a classic regioselectivity problem. When you react an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, there are two possible sites for the initial nucleophilic attack by the hydrazine. This leads to the formation of two different constitutional isomers, as illustrated in the reaction pathway below.[1] Controlling which isomer is formed is a critical aspect of pyrazole synthesis.[1]
Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.
Q2: What are the key factors that control the regioselectivity of my pyrazole synthesis?
A2: The regiochemical outcome is a delicate balance of several factors. By understanding and manipulating these, you can often favor the formation of your desired isomer.[1]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the reaction. A bulky substituent on either reactant will favor the attack of the hydrazine on the less sterically hindered carbonyl group.[1][3]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]
Troubleshooting Guide: Improving Regioselectivity
| Parameter | Recommendation | Rationale |
| Solvent | Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] | These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, which can significantly increase regioselectivity.[2] |
| pH | Systematically vary the pH of the reaction. Start with neutral conditions, then explore mildly acidic (e.g., acetic acid) or basic conditions. | The protonation state of the hydrazine and the dicarbonyl compound can change the relative rates of attack at the two carbonyl centers.[1] |
| Temperature | Run the reaction at different temperatures (e.g., room temperature, reflux). | The activation energies for the formation of the two regioisomers may be different, allowing for kinetic control at lower temperatures or thermodynamic control at higher temperatures. |
| Catalyst | If using a catalyst, screen different types (e.g., protic acids, Lewis acids). | The nature of the catalyst can influence which carbonyl group is more activated towards nucleophilic attack. |
Section 2: Low Yields and Incomplete Reactions
A common frustration in synthetic chemistry is obtaining a low yield of the desired product. In pyrazole synthesis, this can be due to a variety of factors, from an incomplete reaction to the formation of unwanted side products.[4]
Q3: My pyrazole synthesis has a consistently low yield. What are the likely causes?
A3: Low yields can stem from several issues. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time or temperature.[4]
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is often necessary to facilitate the initial condensation.[4]
-
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired pyrazole.[4]
-
Stability of Reagents: Hydrazine and its derivatives can be unstable. Ensure you are using high-quality, properly stored reagents.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.
Experimental Protocol: Optimizing Reaction Conditions
-
Baseline Experiment: Set up your standard reaction and monitor its progress over time using TLC or LC-MS to establish a baseline for starting material consumption and product formation.
-
Temperature Variation: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor their progress. For many condensation reactions, heating is beneficial.[4] Microwave-assisted synthesis can also be a powerful tool to improve yields and shorten reaction times.[4]
-
Time Course Study: Run the reaction for extended periods (e.g., 12, 24, 48 hours) to ensure it has reached completion.
-
Catalyst Screening: If applicable, screen different acid or base catalysts (e.g., acetic acid, HCl, p-toluenesulfonic acid) and vary their concentrations.
Section 3: Formation of Pyrazoline Intermediates
When synthesizing pyrazoles from α,β-unsaturated carbonyl compounds, the initial product of the cyclocondensation is often a pyrazoline. This non-aromatic intermediate must then be oxidized to the desired pyrazole.[5][6]
Q4: My reaction with an α,β-unsaturated ketone is giving me a product that seems to be a pyrazoline, not the pyrazole. How can I fix this?
A4: This is a common occurrence in this synthetic route. The formation of the pyrazoline is the expected first step. To obtain the pyrazole, you need to include an oxidation step to aromatize the ring.
Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
Troubleshooting Guide: Promoting Aromatization to Pyrazoles
| Strategy | Examples of Reagents/Conditions | Comments |
| In-situ Oxidation | Bromine in a suitable solvent; Heating in DMSO under an oxygen atmosphere.[7] | This approach avoids the need to isolate the pyrazoline intermediate. Caution should be exercised with bromine. |
| Use of a Hydrazine with a Leaving Group | Tosylhydrazine.[3] | The tosyl group can be eliminated during the reaction, leading directly to the aromatic pyrazole.[3] |
| Metal-Catalyzed Oxidation | Copper-catalyzed aerobic oxidative cyclization.[7] | These methods can be very efficient and proceed under mild conditions. |
| Ambient Air Oxidation | In some cases, prolonged reaction times or work-up procedures exposed to air can lead to oxidation. | This is generally less reliable and may not be suitable for all substrates. |
Section 4: Other Potential Side Reactions
While regioselectivity and incomplete reactions are the most common issues, other side reactions can also occur depending on the specific substrates and reaction conditions.
Q5: I am observing the formation of a high molecular weight, insoluble material in my reaction. What could this be?
A5: This could be due to dimerization or polymerization of your starting materials or product. For example, 5-aminopyrazoles have been shown to undergo copper-promoted dimerization to form pyrazole-fused pyridazines and pyrazines.[8] While this is a specific synthetic utility, it highlights the potential for self-condensation reactions with highly functionalized pyrazoles.
Q6: Can N-alkylation occur as a side reaction during pyrazole synthesis?
A6: While less common during the initial ring formation, if you are using a substituted hydrazine and there are alkylating agents present in your reaction mixture (or formed in situ), N-alkylation of the newly formed pyrazole is a possibility. More commonly, N-alkylation is a subsequent functionalization step. When N-alkylating an unsymmetrical pyrazole, you will again face the issue of regioselectivity, as there are two nitrogen atoms that can be alkylated.[9][10] The outcome is often controlled by steric effects.[10][11]
Q7: My crude product is highly colored. What causes this and how can I remove it?
A7: The formation of colored impurities can sometimes occur, especially under acidic conditions or if oxidative side reactions are taking place.[12]
Troubleshooting Colored Impurities:
-
pH Control: If using a hydrazine salt, the reaction can become acidic. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[12]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help prevent oxidative side reactions that may form colored byproducts.[12]
-
Purification: Many colored impurities can be removed during standard purification procedures like recrystallization or column chromatography. A wash with a non-polar solvent like toluene before further purification may also be effective.[12]
References
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.).
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate. (2025, August 8).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.).
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (n.d.).
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (2025, January 17).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Chloropyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with challenging heteroaromatic substrates. The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry, yet its application to electron-deficient and potentially coordinating substrates like chloropyridines presents a unique set of challenges.[1][2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, grounded in mechanistic principles and field-proven insights.
Section 1: Core Troubleshooting - Common Issues & Solutions
Q1: My amination of a chloropyridine has stalled or shows very low conversion. What are the primary factors to investigate?
Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than their corresponding bromides or iodides.[4] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step in the catalytic cycle.
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: The choice and quality of your palladium source are critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient. Consider using palladium pre-catalysts, such as the G3 or G4 palladacycles developed by the Buchwald group.[5] These pre-catalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to a base.[5][6]
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich phosphine ligands are essential. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, SPhos) or ferrocene-based ligands (e.g., Josiphos) are highly recommended.[4][7] These ligands promote the formation of the active, low-coordinate palladium species necessary for the challenging oxidative addition step.[7]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to overcome the high activation energy of the C-Cl bond oxidative addition.[4][8]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This includes using properly degassed solvents and employing Schlenk line or glovebox techniques.
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[4] Water can interfere with the catalytic cycle and lead to unwanted side reactions.[9]
-
-
Base Selection:
-
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[4][10]
-
If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed. However, this will likely necessitate a more active catalyst system and potentially higher reaction temperatures.[4][11]
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[4] This often occurs when the desired reductive elimination of the product is slow, allowing for competing pathways.[4]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The ligand plays a crucial role in promoting the desired C-N bond formation over side reactions.[4] Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are specifically designed to accelerate reductive elimination.[4][12]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu may contain traces of sodium hydroxide or moisture, which can exacerbate the problem.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help favor the desired coupling pathway.[8]
-
Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can be a proton source for the hydrodehalogenation pathway.
Q3: How can I achieve regioselective amination on a dichloropyridine, for instance, 2,4-dichloropyridine?
Achieving regioselectivity is a significant challenge but can often be controlled. Generally, the chlorine at the 2-position of a pyridine ring is more electronically activated for oxidative addition than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.
Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electronic properties of the pyridine ring make the C2 and C4 positions electron-deficient and thus more susceptible to reaction.
-
Catalyst Control: The choice of ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred reaction at the more activated C2 site. A highly regioselective amination at C2 can be achieved, allowing for subsequent functionalization at the C4 position under more forcing conditions.[4]
Section 2: Advanced Topics & FAQs
Q4: My starting materials or catalyst are not dissolving well in the reaction solvent. What are my options?
Insolubility is a common cause of poor reaction performance.[4] If you observe poor solubility:
-
Solvent Screening: Consider alternative anhydrous, aprotic solvents such as CPME (cyclopentyl methyl ether), t-amyl alcohol, or toluene.
-
Co-solvent Systems: In some cases, a co-solvent system can improve solubility.
-
Temperature: Ensure the reaction is heated to the target temperature, as solubility often increases with heat.
Q5: I am attempting a mono-amination on a dichloropyridine, but the reaction is sluggish. What should I do?
While the chlorine atoms in dichloropyridines are activated, amination often requires catalysis.[13] If a non-catalyzed reaction is slow, consider:
-
Palladium Catalysis: Employing Buchwald-Hartwig conditions with a robust catalyst system is the most common solution.[13]
-
Copper Catalysis: Copper-catalyzed systems (e.g., CuI with a suitable ligand) can also be effective for these transformations.[13][14]
-
Forcing Conditions: For non-catalyzed reactions, increasing the temperature and pressure may be necessary, though this can lead to side products.[13]
Q6: After a successful mono-amination of a dichloropyridine, I am struggling to add a second, different amine. Why is this and how can I achieve it?
The introduction of the first electron-donating amino group deactivates the pyridine ring towards further nucleophilic aromatic substitution, making the second amination significantly more challenging.[13] To overcome this, a robust palladium-catalyzed cross-coupling reaction is typically essential for the second step.[13] Using a highly active palladium pre-catalyst with a specialized biarylphosphine ligand (e.g., XPhos, SPhos) is often necessary to couple the less reactive 2-amino-6-chloropyridine intermediate.[13]
Section 3: Mechanistic Insights & Visual Guides
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination of chloropyridines.
Troubleshooting Decision Workflow
When a reaction fails, a systematic approach can help identify the root cause.
Caption: A decision tree for troubleshooting failed amination reactions.
Section 4: Ligand & Base Selection Guide
The choice of ligand and base is paramount for success. The following table provides a general guide for selecting appropriate conditions.
| Substrate Type | Recommended Ligands | Recommended Bases | Key Considerations |
| Electron-deficient Chloropyridines | RuPhos, BrettPhos, SPhos, Josiphos-type | NaOtBu | Requires highly active catalyst systems to overcome slow oxidative addition.[4] |
| Sterically Hindered Chloropyridines | BrettPhos, tBuXPhos | NaOtBu, LHMDS | Bulky ligands are needed to accommodate sterically demanding substrates.[10][15] |
| Base-Sensitive Chloropyridines | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Weaker bases may require higher catalyst loading and/or temperature.[11] |
| Amination with Primary Amines | BrettPhos | NaOtBu, LHMDS | These ligands are often optimal for achieving high selectivity for monoarylation.[12] |
Section 5: Experimental Protocol Example
This protocol provides a general procedure for the palladium-catalyzed amination of a generic chloropyridine.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add the chloropyridine and the amine to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
References
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
-
Hartwig Group. (n.d.). Publications. The Hartwig Group at UC Berkeley. [Link]
-
Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 500-503. [Link]
-
Organic Letters. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(17), 3689-3692. [Link]
-
National Center for Biotechnology Information. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2017). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the amination of 2-chloro-5-methylpyridine with 1H-pyrazole. ResearchGate. [Link]
-
ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of 2-Chloropyridines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The inherent properties of the 2-chloropyridine scaffold, namely the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, can often lead to catalyst inhibition and low reaction yields.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to provide direct answers and actionable solutions to common problems encountered during the Suzuki coupling of 2-chloropyridines.
Q1: My Suzuki coupling reaction with a 2-chloropyridine derivative is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no product formation is a frequent challenge, and a systematic evaluation of your reaction parameters is the most effective troubleshooting approach. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, coupled with potential catalyst inhibition by the pyridine nitrogen, necessitates a highly active catalytic system and optimized conditions.[3][4][5]
Here are the key areas to scrutinize:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is paramount for activating the relatively inert C-Cl bond of 2-chloropyridines.[1][3]
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing poor results, consider switching to a more active system.[4] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[1][3][5]
-
Bulky Phosphine Ligands: Biarylphosphine ligands developed by Buchwald, such as SPhos, XPhos, and RuPhos, are designed to be sterically demanding and electron-rich. The steric bulk facilitates the reductive elimination step, while the electron-donating nature promotes the oxidative addition of the C-Cl bond to the Pd(0) center.[1][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, even more so than many phosphine ligands, making them highly effective at activating C-Cl bonds.[1] Commercially available PEPPSI-IPr or [(IPr)Pd(allyl)Cl] are excellent starting points.[1]
-
-
-
Ineffective Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[6] Its strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: A screening of bases is often beneficial. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective.[3] The solubility of the base can be a limiting factor; using a mixed solvent system that includes water can help, or you might consider a soluble organic base.[3] For substrates with base-sensitive functional groups, a milder base like KF may be employed, though this might require higher temperatures or longer reaction times.[6]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and stabilize the catalytic species.
-
Insufficient Reaction Temperature: The oxidative addition of a C-Cl bond to palladium is often the rate-limiting step and requires significant thermal energy.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.
Q2: I am observing significant amounts of side products, such as dehalogenation of my starting material or homocoupling of my boronic acid. How can I minimize these?
A2: The formation of byproducts is a clear indication that your desired catalytic cycle is competing with unproductive pathways. Here’s how to identify and mitigate the most common side reactions:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water and high temperatures.
-
Identification: Formation of an arene byproduct derived from your boronic acid.
-
Mitigation:
-
Use a higher ratio of the boronic acid (e.g., 1.5-2.0 equivalents).
-
Consider using boronate esters (e.g., pinacol esters), which can be more stable.
-
Minimize the amount of water in the reaction or switch to anhydrous conditions if possible.
-
-
-
Dehalogenation (Hydrodehalogenation): This is the reduction of the 2-chloropyridine to the corresponding pyridine.
-
Identification: Presence of the parent pyridine in your reaction mixture, detectable by GC-MS or LC-MS.
-
Mitigation: This side reaction can be promoted by hydride sources in the reaction mixture.[4] Ensure your solvent is of high purity and the reaction is performed under a strictly inert atmosphere.[4]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
Q3: My 2-chloropyridine substrate has an amino group, and the reaction is not proceeding. What is the issue and how can I overcome it?
A3: The presence of a basic amino group on the pyridine ring presents a significant challenge. The nitrogen atoms of both the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to its inhibition and deactivation.[4][7]
-
Recommendation:
-
Use a Highly Active Catalyst System: Standard catalysts are often ineffective.[4] A highly active catalyst composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich dialkylbiphenylphosphine ligand (e.g., SPhos, RuPhos) is often necessary to overcome this inhibition.[4][7] These catalysts have shown unprecedented reactivity for such challenging substrates, even without the need for protecting the amino group.[7][8]
-
Optimize Base and Solvent: A strong but non-nucleophilic base like K₃PO₄ in an anhydrous solvent such as 1,4-dioxane is a good starting point.[4]
-
Protecting Group Strategy: If optimization of the catalytic system is unsuccessful, a protecting group strategy for the amino group may be required. However, this adds extra steps to your synthesis.
-
Frequently Asked Questions (FAQs)
Q: Which is generally a better ligand for the Suzuki coupling of 2-chloropyridines: a bulky phosphine or an NHC?
A: Both classes of ligands have proven highly effective, and the optimal choice can be substrate-dependent.[1] Bulky phosphine ligands like SPhos and XPhos are widely used and have a broad substrate scope.[1][5] NHC ligands are stronger σ-donors and can lead to greater catalyst stability and faster reaction times.[1] It is often beneficial to screen a representative ligand from each class.
Q: Can I use nickel catalysts for the Suzuki coupling of 2-chloropyridines?
A: Yes, nickel catalysts are a viable and more economical alternative to palladium for the coupling of aryl chlorides.[5] Nickel-based systems, often with phosphine or NHC ligands, can be very effective, but reaction conditions may need to be re-optimized.
Q: How do electron-donating or electron-withdrawing groups on the 2-chloropyridine affect the reaction?
A: The electronic nature of substituents on the pyridine ring influences the reactivity of the C-Cl bond towards oxidative addition.[3]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) activate the C-Cl bond, making the oxidative addition step easier and often leading to higher yields under milder conditions.[9]
-
Electron-donating groups (e.g., -NH₂, -OR, -alkyl) decrease the reactivity of the C-Cl bond, making the reaction more challenging and typically requiring a more active catalyst system and higher temperatures.[3]
Q: Is it necessary to use a pre-formed palladium-ligand complex (precatalyst)?
A: While not strictly necessary, using a well-defined precatalyst can offer advantages in terms of reproducibility and ease of handling, as they are often more stable to air and moisture than generating the active Pd(0) species in situ from a palladium source and a separate ligand.
Data Summary: Catalyst Systems for the Suzuki Coupling of 2-Chloropyridine
The following table summarizes the performance of various catalyst systems for the Suzuki coupling of 2-chloropyridine with phenylboronic acid, providing a comparative overview to guide your selection.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [Buchwald et al.][1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [Buchwald et al.][1] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [Buchwald et al.][1] |
| PEPPSI-IPr | - | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [Organ et al.][1] |
| [(IPr)Pd(allyl)Cl] | - | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [Nolan et al.][1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [Lohse et al.][1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloropyridines using a Buchwald Ligand
This protocol is a general procedure adapted from methodologies developed by the Buchwald group.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using an NHC Precatalyst
This protocol is a general procedure based on the use of a commercially available NHC-palladium precatalyst.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, K₂CO₃, and PEPPSI-IPr catalyst.
-
Seal the vial and evacuate and backfill with an inert gas three times.[1]
-
Add the degassed 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[1]
-
After completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree for Suzuki Coupling of 2-Chloropyridines
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Caron, S., Massett, S. S., Bogle, D. E., Castaldi, M. J., & Braish, T. F. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(13), 4533-4535.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2012). Suzuki coupling help.
- Wikipedia. (n.d.). Suzuki reaction.
-
Synlett. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
- Bower, J. F., & Widdowson, D. A. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: HPLC Purity Analysis of Pyrazole Compounds
Welcome to the technical support center for the HPLC analysis of pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust, accurate, and reliable analytical methods for purity determination. Pyrazole and its derivatives are a cornerstone of modern pharmaceuticals, but their unique chemical properties can present distinct challenges in chromatographic analysis.
This resource moves beyond simple protocols to explain the underlying scientific principles of common issues. It is structured to provide immediate, actionable solutions to problems you may encounter in the lab, ensuring the integrity and trustworthiness of your analytical data. All recommendations are grounded in established pharmacopeial standards and industry best practices.
Core Principles of Pyrazole Analysis
Before troubleshooting, it's essential to have a solid foundational method. Pyrazole compounds, often containing basic nitrogen atoms, require careful selection of chromatographic conditions to achieve optimal separation and peak shape.
Table 1: Recommended Starting HPLC Method Parameters for Pyrazole Purity Analysis
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, end-capped (e.g., USP L1)[1]; 150 mm x 4.6 mm, 3-5 µm | C18 columns provide excellent hydrophobic retention for a wide range of pyrazole derivatives.[2] End-capping is critical to block residual acidic silanol groups on the silica surface, which can cause severe peak tailing with basic pyrazoles.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water[4] | An acidic mobile phase (pH 2.5-3.5) suppresses the ionization of residual silanol groups on the column, minimizing secondary ionic interactions that lead to peak tailing.[5][6] Formic acid is preferred for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[7] A typical starting point is a gradient from a low to a high percentage of organic solvent.[8] |
| Detection | UV-Vis or Photodiode Array (PDA) Detector; 220-255 nm | Pyrazole rings typically exhibit strong UV absorbance in this range.[4][9] A PDA detector is invaluable for peak purity assessment and identifying co-eluting impurities. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. This can be adjusted based on column dimensions and desired analysis time, per USP <621> guidelines.[10] |
| Injection Vol. | 5-20 µL | Should be optimized to avoid column and detector overload, which can cause peak fronting or distortion.[11] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the HPLC analysis of pyrazole compounds in a direct question-and-answer format.
Q1: Why are my pyrazole peaks tailing, and how can I fix it?
Answer: Peak tailing is the most frequent problem when analyzing basic compounds like pyrazoles and is typically caused by secondary interactions with the stationary phase.[12][13]
-
Primary Cause: Interaction with Acidic Silanols. Most reversed-phase columns are silica-based. The silica surface has residual silanol groups (Si-OH) which are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above ~3.5.[14] The basic nitrogen atoms in your pyrazole can become protonated (positively charged) and interact ionically with these negative sites, causing a secondary, stronger retention mechanism that results in a tailing peak shape.[3][15]
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an acid like phosphoric or formic acid.[6] At this low pH, the silanol groups are not ionized, preventing the secondary ionic interaction and dramatically improving peak shape.[5]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns (Type B) have fewer metal impurities and are more thoroughly end-capped, meaning most of the problematic silanols are chemically blocked.[5] Ensure you are using a quality, end-capped C18 column.
-
Add a Competing Base (Use with Caution): Historically, a "sacrificial" or "competing" base like triethylamine (TEA) was added to the mobile phase.[6] TEA, being a stronger base, preferentially interacts with the silanol sites, shielding the analyte from them.[5] However, this approach can shorten column lifetime and may suppress ionization in LC-MS applications.[5] It is generally less preferred with modern columns.
-
Q2: My resolution between the main pyrazole peak and an impurity is poor. What should I do?
Answer: Poor resolution means the peaks are not sufficiently separated, which compromises accurate quantification. According to USP <621> Chromatography, a resolution (Rs) of >2 is generally desired between critical peak pairs.[16][17]
-
Solutions:
-
Optimize Mobile Phase Composition: This is the most powerful tool for adjusting selectivity.[18]
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter elution patterns and improve separation.
-
Adjust Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time while keeping the %B range the same). This gives analytes more time to interact with the stationary phase, often improving the resolution of closely eluting peaks.
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable. Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer different interactions (e.g., pi-pi interactions) compared to a standard C18.[2]
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm). This increases the number of theoretical plates, leading to narrower peaks and better resolution, though it may also increase backpressure.[19]
-
Q3: I'm seeing extraneous "ghost" peaks in my chromatogram, especially during a gradient run. What are they?
Answer: Ghost peaks are peaks that appear in a blank injection or are not related to the sample itself. They are common in gradient analysis and usually stem from contaminants in the mobile phase or carryover from a previous injection.[11]
-
Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in your water or organic solvent can accumulate on the column at low organic strength and then elute as the percentage of organic solvent increases, creating a "ghost" peak.[11]
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter the aqueous portion of the mobile phase before use.
-
-
Carryover: This occurs when a small amount of a previous, highly concentrated sample remains in the injection system (e.g., needle, valve) and is injected with the subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent (like 50:50 ACN:Water) to clean the injection path between samples. Injecting a blank run after a high-concentration sample can confirm if carryover is the issue.[20]
-
-
Degraded Mobile Phase Additives: Some additives can degrade over time. For example, trifluoroacetic acid (TFA) can break down. Prepare mobile phases fresh daily if possible.
-
Experimental Protocols & Method Validation
A robust analytical method is not complete until it has been formally validated to prove it is fit for its intended purpose. Method validation is a mandatory requirement under ICH Q2(R1) guidelines.[21][22]
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is critical for developing a stability-indicating method. It demonstrates that the analytical method can successfully separate the active pharmaceutical ingredient (API) from its potential degradation products.[23][24]
Objective: To demonstrate the specificity of the HPLC method.
Procedure:
-
Prepare Stock Solutions: Prepare separate, accurately weighed solutions of your pyrazole compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.
-
Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[23]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat a solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization & Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all stressed samples to the target analytical concentration (e.g., 0.1 mg/mL) and analyze them using your HPLC method alongside an unstressed control sample.
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main pyrazole peak and from each other. Use a PDA detector to check for peak purity to ensure the main peak is not co-eluting with a degradant.[25]
Table 2: Key Method Validation Parameters (as per ICH Q2(R1))
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix).[26] | Peak purity index > 0.995; baseline resolution (Rs > 2) between analyte and potential interferents.[25] |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the target concentration.[27] |
| Accuracy | To determine the closeness of the test results to the true value.[9] | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[28] |
| Precision (Repeatability & Intermediate) | To measure the method's consistency under the same operating conditions over a short interval (repeatability) and within-laboratory variations (intermediate). | Relative Standard Deviation (%RSD) ≤ 2.0% for the assay of the main component.[9][28] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).[29] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
This guide provides a framework for developing, troubleshooting, and validating HPLC methods for pyrazole compounds. By understanding the chemical principles behind the chromatography, you can logically diagnose problems and create robust, reliable analytical procedures that ensure the quality and safety of your products.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- United States Pharmacopeia. (2022).
- Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
- USP. (n.d.). <621> CHROMATOGRAPHY.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- DSDP Analytics. (n.d.). USP <621> Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Sankar, P. R., Kumar, A. R., & Kumar, B. R. (2014). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 7(9), 999-1002.
- United States Pharmacopeia. (2021). <621> Chromatography.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- Reddy, B. R., Reddy, G. V., & Reddy, K. R. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Journal of Chemical and Pharmaceutical Research, 4(1), 235-243.
- Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Sivakumar, B., Sekar, R., & Perumal, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 123-128.
- R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification....
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Metfop. (n.d.). Development and validation of RP-HPLC method for the assay of Celecoxib capsule.
- Farmacia Journal. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation....
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- Sigma-Aldrich. (n.d.). Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection.
- Journal of Chromatographic Science. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Pharmaceutical Technology. (2006). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ResearchGate. (2025). (PDF) Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles.
- LCGC Blog. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- ResearchGate. (2025). (PDF) RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid.
- KNAUER. (n.d.). HPLC Column Selection Guide.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Open Access Journals. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromtech.com [chromtech.com]
- 15. waters.com [waters.com]
- 16. usp.org [usp.org]
- 17. usp.org [usp.org]
- 18. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 19. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. openaccessjournals.com [openaccessjournals.com]
- 25. academic.oup.com [academic.oup.com]
- 26. fda.gov [fda.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. metfop.edu.in [metfop.edu.in]
- 29. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating the Solubility Challenges of Pyrazolyl-Pyridine Derivatives
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles commonly associated with pyrazolyl-pyridine derivatives. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying principles governing the solubility of these potent molecules. Our goal is to empower you with the knowledge to rationally select and optimize a solubilization strategy tailored to your specific compound and experimental needs.
Introduction: The Pyrazolyl-Pyridine Solubility Conundrum
Pyrazolyl-pyridine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous potent inhibitors and therapeutic agents.[1][2] However, their often rigid, planar, and lipophilic nature frequently leads to poor aqueous solubility. This presents a significant bottleneck in drug discovery and development, impacting everything from initial in vitro screening to in vivo bioavailability. This resource provides a comprehensive, question-and-answer-based guide to systematically troubleshoot and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry
This section addresses the most common initial questions encountered when working with poorly soluble pyrazolyl-pyridine derivatives.
Q1: My pyrazolyl-pyridine derivative shows poor aqueous solubility. What are the first troubleshooting steps I should take?
A1: A systematic, tiered approach is most effective. Before exploring complex formulations, it's crucial to understand the intrinsic physicochemical properties of your compound.
-
pH-Dependent Solubility Profiling: Many pyrazolyl-pyridine derivatives contain ionizable groups (the pyridine nitrogen is basic).[3] Therefore, their solubility can be highly dependent on pH.[4] Determining the pH-solubility profile is a critical first step. A simple experiment measuring solubility at various pH points (e.g., pH 2, 5, 7.4, and 9) will indicate if pH modification is a viable strategy. For basic compounds, solubility will generally increase at a lower pH.[5]
-
Co-solvent Screening: For early-stage in vitro assays, using a water-miscible organic co-solvent is often the quickest path to solubilization.[4] Common choices include DMSO, ethanol, propylene glycol, and PEG 400. It's important to screen a panel of co-solvents to find the most effective one for your specific derivative. However, be mindful of the final co-solvent concentration in your assay, as high concentrations can interfere with biological systems.[5]
-
Solid-State Characterization: The solid form of your compound plays a significant role in its solubility. An amorphous form is generally more soluble than a stable crystalline form because no energy is required to break the crystal lattice.[6] Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can help you understand the solid state of your material.
Q2: Can I improve the solubility of my pyrazolyl-pyridine derivative by adjusting the pH?
A2: Yes, and this is often a highly effective and straightforward method if your compound has an ionizable functional group.[4] The pyridine nitrogen in the pyrazolyl-pyridine core is basic and can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form.
-
For Weakly Basic Derivatives: Lowering the pH of the aqueous medium will increase the proportion of the protonated, more soluble species.
-
For Weakly Acidic Derivatives (less common for this scaffold): Increasing the pH will lead to deprotonation and the formation of a more soluble salt.
It is essential to determine the pKa of your compound to understand the pH range in which its charge state, and thus solubility, will change.
Q3: What are the main strategies to consider for significantly enhancing the aqueous solubility of my pyrazolyl-pyridine derivative for in vivo studies?
A3: For in vivo applications where simple pH adjustment or co-solvents may not be sufficient or appropriate, more advanced formulation strategies are necessary. These can be broadly categorized into chemical modifications and formulation-based approaches.
-
Chemical Modifications:
-
Formulation-Based Approaches:
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[6][12][13][14][15] This can dramatically increase the dissolution rate and apparent solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble drug within their hydrophobic core, thereby increasing its apparent water solubility.[16][17][18][19][20][21][22]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[23][24][25][26][27] The increased surface area leads to a higher dissolution velocity.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[28][29]
-
Part 2: Troubleshooting Guides - Deep Dive into Methodologies
This section provides more detailed, step-by-step guidance and troubleshooting for common solubilization techniques.
Co-solvent Systems
Issue: My pyrazolyl-pyridine derivative precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-solvent precipitation.
Detailed Steps & Explanation:
-
Minimize Final DMSO Concentration: High concentrations of DMSO can cause compounds to "crash out" when diluted into an aqueous environment. Aim for a final DMSO concentration of ≤1%.[5]
-
Assess Compound Concentration: You may be exceeding the kinetic solubility of your compound in the final buffer. Try performing a serial dilution to find the maximum achievable concentration without precipitation.
-
Explore Alternative Co-solvents: Not all co-solvents are created equal. Your compound may have a higher solubility in another pharmaceutically acceptable co-solvent. A small-scale screen can quickly identify a better option.
| Co-solvent | Typical Starting Concentration | Considerations |
| DMSO | ≤ 1% | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% | Can have biological effects. |
| Propylene Glycol | 1-20% | Generally well-tolerated. |
| PEG 400 | 1-20% | A good option for many compounds. |
Solid Dispersions
Issue: I've prepared a solid dispersion of my pyrazolyl-pyridine derivative, but the dissolution rate is still not optimal.
Troubleshooting Workflow:
Caption: Optimizing solid dispersion performance.
Detailed Steps & Explanation:
-
Polymer Selection and Ratio: The choice of polymer and the drug-to-polymer ratio are critical. Hydrophilic polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are common choices.[12] Experimenting with different ratios is essential to find the optimal balance for your compound.
-
Ensure Amorphous State: The primary advantage of a solid dispersion is maintaining the drug in a high-energy amorphous state.[6] Use XRD to confirm the absence of crystallinity in your formulation. If crystalline peaks are present, the manufacturing process needs to be optimized (e.g., faster solvent removal in spray drying or a more rapid cooling rate in hot-melt extrusion).
-
Consider Surfactants: Third-generation solid dispersions incorporate surfactants into the polymer matrix.[6] This can improve the wettability of the drug particles as they are released, further enhancing the dissolution rate.
Cyclodextrin Complexation
Issue: I am using a cyclodextrin to solubilize my pyrazolyl-pyridine derivative, but I'm not seeing the expected increase in solubility.
Troubleshooting & Optimization:
-
Cyclodextrin Type: The size of the cyclodextrin cavity is crucial for effective complexation.
-
β-cyclodextrin: Often a good starting point for aromatic compounds.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified cyclodextrins have higher aqueous solubility and are often more effective complexing agents.[19]
-
-
Stoichiometry: The most common complex is a 1:1 drug-to-cyclodextrin ratio.[20] However, higher-order complexes can form. A phase solubility study is the gold standard for determining the optimal stoichiometry and the stability constant of the complex.
-
Method of Preparation: Simple mixing may not be sufficient. Techniques like kneading, co-evaporation, or freeze-drying can improve the efficiency of complex formation.
| Cyclodextrin Derivative | Key Features |
| β-cyclodextrin | Lower aqueous solubility, potential for nephrotoxicity.[20] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, well-established safety profile.[19] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations.[19] |
Part 3: Advanced Strategies & Future Outlook
For particularly challenging compounds, a combination of the above strategies or more advanced approaches may be necessary.
Prodrug Approach:
The prodrug strategy is a powerful tool for overcoming fundamental solubility limitations by temporarily masking the lipophilic nature of the parent drug.[7][8][9] For pyrazolyl-pyridine derivatives, a common approach is to add a highly polar, ionizable promoiety.
Workflow for Prodrug Design:
Caption: A generalized workflow for prodrug development.
The application of a prodrug approach has been shown to be a successful strategy for improving the aqueous solubility and therapeutic efficacy of pyrazolo[3,4-d]pyrimidines, a related class of compounds.[11]
Nanosuspensions:
Nanosuspension technology is particularly well-suited for compounds that are poorly soluble in both aqueous and organic media.[25] By reducing the particle size to the nanometer scale, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in dissolution velocity.[24][26]
Key Considerations for Nanosuspension Development:
-
Preparation Method: Top-down methods like media milling and high-pressure homogenization are common.[23][24] Bottom-up methods involve precipitation.[27]
-
Stabilization: Nanosuspensions require stabilizers (surfactants or polymers) to prevent particle aggregation.
-
Physical Stability: The long-term physical stability of the nanosuspension must be carefully evaluated.
Conclusion
Overcoming the solubility challenges of pyrazolyl-pyridine derivatives is a multifactorial problem that requires a systematic and informed approach. There is no one-size-fits-all solution. By understanding the physicochemical properties of your specific compound and applying the principles outlined in this guide, you can rationally select and optimize a solubilization strategy to advance your research and development goals.
References
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017-07-27). PubMed.
- Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Benchchem.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019-03-20). Journal of Drug Delivery and Therapeutics.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- How poorly soluble compounds are formul
- Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022-09-28). MDPI.
- Solubility enhancement and application of cyclodextrins in local drug delivery. (2019-03-16).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015-12-29). MDPI.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012-10-30). Journal of Applied Pharmaceutical Science.
- Nanosuspensions for improved drug bioavailability and targeted dr. Walsh Medical Media.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Semantic Scholar.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015-12-29). PubMed.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017-05-31). International Journal of Pharmaceutical Sciences and Research.
- NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (2010-09-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation strategies for improving drug solubility using solid dispersions. (2025-08-06).
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formul
- NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012-10). PMC - NIH.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023-11-20). MDPI.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024-09-06). World Journal of Advanced Research and Reviews.
- Solubility enhancement and application of cyclodextrins in local drug delivery. OUCI.
- (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. (2025-08-06).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011-05-28). International Journal of Pharmaceutical Sciences Review and Research.
- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. (2025-06-03).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. japer.in [japer.in]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. chemicaljournals.com [chemicaljournals.com]
- 21. Solubility enhancement and application of cyclodextrins in local drug delivery [ouci.dntb.gov.ua]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. ijpsr.com [ijpsr.com]
- 26. researchgate.net [researchgate.net]
- 27. ijpbs.com [ijpbs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sphinxsai.com [sphinxsai.com]
Technical Support Center: Scale-Up Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Welcome to the technical support center for the scale-up synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure a safe, efficient, and reproducible process.
The target molecule, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, is a critical building block in the synthesis of high-value compounds, most notably in the agrochemical and pharmaceutical industries. Its successful large-scale production hinges on a deep understanding of the reaction mechanism, critical process parameters, and potential pitfalls.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most industrially viable route to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine involves the condensation of 1H-pyrazol-3-amine with 2,3-dichloropyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the pyrazole nitrogen attacks the electron-deficient pyridine ring, displacing a chloride ion. The C2 position on the pyridine ring is significantly more activated for nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the second chlorine atom.
Caption: General SNAr pathway for the target molecule synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main safety concerns revolve around thermal management and material handling. The SNAr reaction can be exothermic, and the risk of a thermal runaway increases significantly on a larger scale due to the decreased surface-area-to-volume ratio, which hampers efficient heat dissipation.[1][2] Additionally, reagents like sodium hydride (if used as a base) are highly flammable and reactive with moisture, while solvents like DMF and DMSO have specific handling requirements and toxicological profiles. A thorough process safety assessment (e.g., HAZOP, calorimetry studies) is essential before any scale-up campaign.
Q2: How can regioselectivity be controlled during the pyridine-pyrazole coupling?
A2: While the C2 position of 2,3-dichloropyridine is electronically favored for nucleophilic attack, the 1H-pyrazol-3-amine has two nitrogen atoms (N1 and N2) that can act as nucleophiles. The formation of the desired N1-substituted product is generally favored. However, the ratio of N1 to N2 isomers can be influenced by factors such as the choice of base, solvent, and counter-ion (cation effect). Using a strong base like sodium hydride to pre-form the pyrazole anion can sometimes alter selectivity compared to using a weaker base like potassium carbonate. Screening different base/solvent combinations at the lab scale is crucial to define conditions that maximize the formation of the desired regioisomer.[3]
Q3: What are the Critical Process Parameters (CPPs) that must be strictly controlled?
A3: For this synthesis, the key CPPs are:
-
Temperature: Directly impacts reaction rate and impurity formation. Uncontrolled temperature spikes can lead to side reactions and degradation.[2]
-
Reagent Addition Rate: A slow, controlled addition of the base or one of the reactants is critical to manage the exotherm and maintain temperature control.[2][3]
-
Mixing/Agitation: Inadequate mixing in a large reactor can lead to localized concentration gradients ("hot spots") and uneven temperature distribution, resulting in inconsistent reaction progress and higher impurity levels.[2]
-
Stoichiometry: Precise control of the molar ratios of reactants and base is necessary to ensure complete conversion and minimize unreacted starting materials in the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
Problem 1: The reaction shows low conversion or has stalled.
-
Potential Causes & Solutions
-
Inadequate Temperature: The reaction may require a higher temperature to proceed at a reasonable rate on a larger scale. However, increase temperature cautiously in small increments (5-10 °C) while monitoring for impurity formation.
-
Poor Mixing: Inefficient agitation can prevent the reactants from interacting effectively. Verify that the stirrer speed is sufficient for the reactor geometry and batch volume to ensure a homogeneous mixture.[2]
-
Base Deactivation: If using a moisture-sensitive base like NaH, ensure the reactor and solvent are scrupulously dry. Any residual water will consume the base, rendering it ineffective.
-
Poor Starting Material Quality: Verify the purity of 1H-pyrazol-3-amine and 2,3-dichloropyridine. Impurities can inhibit the reaction.
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Recommended Starting Point) |
| Temperature | 80-120 °C | 90-130 °C (monitor exotherm) |
| Concentration | 0.5 - 1.0 M | 0.4 - 0.8 M (more dilute to aid cooling) |
| Base (K₂CO₃) | 1.5 - 2.0 eq | 1.5 - 2.0 eq |
| Reaction Time | 6 - 12 hours | 8 - 24 hours (monitor by HPLC) |
| Caption: Comparison of typical reaction parameters. |
Problem 2: Significant levels of an unknown impurity are detected by HPLC.
-
Potential Causes & Solutions
-
Regioisomer Formation: This is a common issue.[3] The impurity may be the N2-substituted isomer. Characterize the impurity (e.g., by LC-MS) to confirm its identity. If it is the undesired isomer, a re-evaluation of the solvent and base system is necessary. Polar aprotic solvents like DMF or DMSO generally favor the desired N1 substitution.
-
Thermal Degradation: Overheating can cause decomposition of reactants or the product. Ensure the internal batch temperature is accurately monitored and controlled.
-
Side Reactions: The presence of oxygen can lead to oxidative side products. Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon).
-
Problem 3: The reaction is difficult to control and shows a dangerous exotherm.
-
Potential Causes & Solutions
-
Rapid Reagent Addition: Adding the base or one of the reactants too quickly is the most common cause of a thermal runaway.[3]
-
High Concentration: Running the reaction at a high concentration increases the energy output per unit volume.
-
Insufficient Cooling: The reactor's cooling system may be inadequate for the heat generated by the reaction at the intended scale.
-
Caption: Decision workflow for managing reaction exotherms.
Problem 4: Product isolation is challenging, yielding an oil or low-purity solid.
-
Potential Causes & Solutions
-
Incorrect Workup Solvent: The product may have high solubility in the extraction solvent, leading to losses. Conversely, it might precipitate prematurely if an anti-solvent is added too quickly.
-
Persistent Impurities: Some impurities may co-crystallize with the product.
-
Solution: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems (e.g., Isopropanol/Water, Toluene/Heptane, Ethyl Acetate/Heptane). For stubborn impurities, consider purifying the product by forming an acid addition salt (e.g., hydrochloride), which can be crystallized to reject neutral organic impurities, and then neutralized back to the free base.[4]
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis (100 g Scale)
Safety Precaution: This procedure should only be performed by trained personnel in a suitable chemical reactor with appropriate safety controls (e.g., emergency quench, pressure relief).
-
Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 2,3-dichloropyridine (81 g, 0.55 mol, 1.0 eq) and Dimethylformamide (DMF, 500 mL).
-
Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Charging: Add 1H-pyrazol-3-amine (45.7 g, 0.55 mol, 1.0 eq) and powdered potassium carbonate (152 g, 1.1 mol, 2.0 eq) to the reactor.
-
Reaction: Heat the stirred mixture to 110-115 °C. Monitor the reaction progress by HPLC every 2-4 hours until the consumption of 2,3-dichloropyridine is >98%.
-
Workup - Quench: Cool the reaction mixture to 20-25 °C. Slowly add water (1 L) to the reactor over 30-60 minutes, maintaining the internal temperature below 40 °C. A precipitate should form.
-
Isolation: Stir the resulting slurry for 2-4 hours at ambient temperature. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with water (2 x 250 mL) to remove inorganic salts and residual DMF.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until constant weight is achieved. Expected Yield: 85-95 g (80-90% of theoretical). Expected Purity: >95% by HPLC.
Protocol 2: Purification by Recrystallization
-
Dissolution: Charge the crude 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (100 g) into a suitable vessel and add isopropanol (400-500 mL).
-
Heating: Heat the mixture to 75-80 °C with stirring until a clear solution is obtained.
-
Charcoal Treatment (Optional): If the solution is highly colored, add activated carbon (2-5 g), stir for 15-30 minutes at temperature, and filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Cool the solution slowly to 20-25 °C over 2-4 hours. Further cool to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Isolation: Isolate the purified solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold (0-5 °C) isopropanol (50 mL).
-
Drying: Dry the final product in a vacuum oven at 50-60 °C. Expected Recovery: 85-92%. Expected Purity: >99.5% by HPLC.
References
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Amerigo Scientific. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine.
- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Chem Pharm Bull (Tokyo). Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. 2005 Feb;53(2):153-63. Available from: [Link]
Sources
Technical Support Center: Buch-wald-Hartwig Amination of Pyridines
Welcome to the Technical Support Center for Buchwald-Hartwig Amination of Pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize byproducts and achieve high-yielding, reproducible results.
Troubleshooting Guide: Minimizing Byproducts
The Buchwald-Hartwig amination of pyridines, while a versatile tool, can be prone to several side reactions. This section addresses common issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Q1: I'm observing significant hydrodehalogenation of my pyridine starting material. What is causing this and how can I prevent it?
A1: Hydrodehalogenation, the replacement of the halide on the pyridine ring with a hydrogen atom, is a frequent byproduct. It typically arises from two main pathways competing with the desired reductive elimination step:
-
β-Hydride Elimination: This occurs from the palladium-amido intermediate, especially with amines bearing β-hydrogens.
-
Catalyst Decomposition: Decomposition of the palladium catalyst can generate palladium hydride species, which then participate in the hydrodehalogenation of the pyridine halide.
Solutions to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[1][2] These bulky ligands create a steric shield around the palladium center, favoring the formation of the desired C-N bond.
-
Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) are often necessary, they can sometimes promote side reactions.[1][3] If hydrodehalogenation is severe, consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may necessitate higher reaction temperatures or longer reaction times.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the pathways leading to hydrodehalogenation. However, this must be balanced with achieving a reasonable reaction rate for the desired amination.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes suppress hydrodehalogenation by favoring the formation of the palladium-amido complex.
Q2: My reaction is sluggish and I'm getting low conversion to the desired aminopyridine. What are the likely causes?
A2: Low conversion in the Buchwald-Hartwig amination of pyridines can stem from several factors, often related to catalyst inhibition or suboptimal reaction conditions. Here's a systematic troubleshooting approach:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Inappropriate Ligand Choice: The ligand plays a pivotal role in facilitating both the oxidative addition and reductive elimination steps. For electron-deficient pyridines, a ligand that promotes these steps is crucial.
-
Solution: Screen a panel of ligands. For sterically hindered or challenging couplings, biaryl phosphine ligands are often a good starting point.[2]
-
-
Suboptimal Base Selection: The choice of base is critical and highly dependent on the specific substrates and solvent. Strong, non-nucleophilic bases are generally required.[3]
-
Solvent Issues: The solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Poor Quality Reagents: The palladium precursor, ligand, and base should be of high purity. The amine and pyridine halide must be free of impurities that could poison the catalyst.
-
Solution: Use freshly opened or properly stored reagents. Purify starting materials if necessary.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of setting up and running Buchwald-Hartwig aminations of pyridines.
Q: How do I choose the right palladium precatalyst and ligand?
A: The selection of the palladium source and ligand is arguably the most critical factor for a successful reaction.
-
Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often preferred. These precatalysts are air- and moisture-stable and readily form the active catalytic species in situ, leading to more reproducible results.
-
Ligands: The choice of ligand depends on the nature of the pyridine substrate and the amine.
-
For electron-deficient pyridines: Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are generally excellent choices.[1]
-
For sterically hindered substrates: More sterically demanding ligands may be required to promote reductive elimination.
-
For primary amines: Ligands like BrettPhos have been specifically designed for coupling with primary amines.[4]
-
A preliminary screen of a small panel of ligands is often a worthwhile investment of time to identify the optimal conditions for your specific substrate combination.
Q: Which base should I start with?
A: For most Buchwald-Hartwig aminations of pyridines, sodium tert-butoxide (NaOtBu) is the recommended starting point due to its strong basicity and good solubility in common organic solvents.[1][3] However, if your substrates contain base-sensitive functional groups, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[1] Be aware that weaker bases may require higher reaction temperatures and/or longer reaction times to achieve full conversion.
| Base | pKa of Conjugate Acid | Common Applications | Considerations |
| NaOtBu | ~19 | General purpose, highly effective | Can be too harsh for base-sensitive functional groups |
| LiHMDS | ~26 | Useful for substrates with acidic protons | Strong, non-nucleophilic |
| Cs₂CO₃ | ~10.3 | Good for base-sensitive substrates | May require higher temperatures |
| K₃PO₄ | ~12.3 | Milder alternative to alkoxides | Often requires higher temperatures |
Q: What are the best practices for reaction setup to ensure reproducibility?
A: Meticulous experimental technique is crucial for reproducible results in palladium-catalyzed cross-coupling reactions.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Therefore, all reactions should be set up under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox.
-
Anhydrous and Degassed Solvents: Water and oxygen can lead to catalyst decomposition and the formation of byproducts. Use anhydrous solvents and degas them thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.[1]
-
High-Purity Reagents: Use high-purity palladium precatalysts, ligands, bases, and starting materials. Impurities can act as catalyst poisons.
Key Experimental Protocols
This section provides a general, step-by-step protocol for the Buchwald-Hartwig amination of a pyridine halide. This should be considered a starting point and may require optimization for your specific substrates.
General Protocol for Buchwald-Hartwig Amination of a Pyridine Halide
Reagents and Equipment:
-
Pyridine halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial under an inert atmosphere, add the pyridine halide, amine, palladium precatalyst, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Byproduct Formation
To better understand the reaction dynamics, the following diagrams illustrate the key mechanistic pathways.
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing byproduct pathway.
References
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
The Ascendancy of Pyrazole-Based Insecticides: A Comparative Efficacy Guide
In the dynamic landscape of pest management, the relentless evolution of insecticide resistance necessitates a continuous search for novel chemical classes with distinct modes of action. Pyrazole-based insecticides have emerged as a powerful and versatile class, offering potent alternatives to legacy chemistries. This guide provides an in-depth technical comparison of the efficacy of pyrazole-based insecticides against established standards such as pyrethroids and neonicotinoids, grounded in experimental data and field-proven insights. Designed for researchers, entomologists, and product development professionals, this document elucidates the mechanistic advantages of pyrazoles and furnishes the data-driven foundation required for informed decision-making in modern crop protection and public health programs.
Differentiated Modes of Action: A Mechanistic Deep Dive
The efficacy of an insecticide is fundamentally rooted in its molecular interaction with a specific target site within the insect's nervous or physiological systems. Pyrazole-based insecticides are broadly categorized into two main groups, distinguished by their unique targets, which differ significantly from older insecticide classes.
Phenylpyrazoles (e.g., Fipronil): This group, belonging to the IRAC Mode of Action Group 2B, acts as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[1] In a healthy insect nervous system, GABA is an inhibitory neurotransmitter that opens chloride channels, leading to hyperpolarization of the neuron and a calming effect. Fipronil binds within this channel, blocking the influx of chloride ions.[2] This action prevents the inhibitory signal, resulting in uncontrolled neuronal excitation, convulsions, and eventual death of the insect.[3] A key advantage of this mechanism is its high selectivity for insect GABA receptors over mammalian ones, contributing to a favorable safety profile.[4] Furthermore, fipronil also potently inhibits glutamate-gated chloride channels (GluCls), which are present in invertebrates but absent in mammals, adding another layer of selective toxicity.[4][5]
Anthranilic Diamides (e.g., Chlorantraniliprole): Classified under IRAC Group 28, the diamides introduced a novel mode of action by targeting insect ryanodine receptors (RyRs).[6] RyRs are large intracellular calcium channels that are critical for muscle contraction.[7] Chlorantraniliprole binds to and locks these receptors in a persistently open state, causing an uncontrolled release and subsequent depletion of internal calcium stores.[7][8] This leads to rapid feeding cessation, muscle paralysis, and ultimately, lethal exhaustion.[8] The high selectivity of diamides is attributed to significant structural differences between insect and mammalian RyRs, rendering them substantially less toxic to mammals.[9]
This contrasts sharply with legacy insecticides:
-
Pyrethroids (e.g., Deltamethrin, Permethrin): Target voltage-gated sodium channels, forcing them to remain open and causing repetitive nerve firing, which leads to paralysis (the "knockdown" effect).[10]
-
Neonicotinoids (e.g., Imidacloprid): Act as agonists of nicotinic acetylcholine receptors (nAChRs), causing constant stimulation of nerve cells, leading to paralysis and death.[11]
The following diagram illustrates the distinct signaling pathways targeted by these insecticide classes.
Caption: Comparative Mechanism of Action (MoA) of Pyrazoles vs. Standard Insecticides.
Quantitative Efficacy: A Head-to-Head Comparison
The true measure of an insecticide's utility lies in its lethal efficacy, often quantified by the median lethal dose (LD50) or concentration (LC50). A lower value indicates higher toxicity to the target pest.[12] The tables below synthesize data from studies directly comparing pyrazole-based insecticides to established standards against key public health and agricultural pests.
Rationale for Data Selection: The chosen studies represent direct, side-by-side comparisons under controlled laboratory conditions. This approach minimizes variability and allows for a more accurate assessment of relative intrinsic toxicity. Pests were selected based on their economic and health importance and the availability of comparative data.
Table 1: Comparative Toxicity (LD50) of Fipronil vs. Permethrin in German Cockroaches (Blattella germanica)
| Insecticide | Strain | LD50 (per insect) | 95% Confidence Interval | Reference |
| Fipronil | Susceptible | 0.96 ng | Not Specified | |
| Permethrin | Susceptible | 0.43 µg (430 ng) | Not Specified |
Data derived from topical application bioassays on a susceptible laboratory strain.
Interpretation: Fipronil is orders of magnitude more intrinsically toxic to susceptible German cockroaches than permethrin, requiring only nanogram quantities to induce mortality compared to microgram quantities for the pyrethroid. This highlights the exceptional potency of the phenylpyrazole class against this key urban pest.
Table 2: Comparative Toxicity (LC50) of Chlorantraniliprole vs. Standard Insecticides in Diamondback Moth (Plutella xylostella)
| Insecticide | Population | LC50 (% concentration) | Relative Toxicity Order | Reference |
| Chlorantraniliprole | Ludhiana | 0.000275 | 1 (Most Toxic) | |
| Spinosad | Ludhiana | 0.00486 | 3 | |
| Quinalphos (Organophosphate) | Ludhiana | 3.30209 | 4 | |
| Fenvalerate (Pyrethroid) | Ludhiana | 3.76072 | 5 (Least Toxic) |
Data derived from leaf-dip bioassays against third-instar larvae.
Interpretation: Against the notoriously resilient diamondback moth, chlorantraniliprole demonstrated vastly superior efficacy compared to the pyrethroid (Fenvalerate) and organophosphate (Quinalphos) standards. Its LC50 value was approximately 13,600 times lower than that of fenvalerate, underscoring its critical role in managing pyrethroid-resistant populations.
Table 3: Comparative Contact Toxicity of Fipronil and Imidacloprid in Honey Bees (Apis mellifera)
| Insecticide | LD50 (ng per bee) | Relative Contact Toxicity | Reference |
| Fipronil | 5.9 | 1 (More Toxic) | [4] |
| Imidacloprid | 81 | 2 (Less Toxic) | [4] |
Data derived from contact exposure studies.[4]
Interpretation: While both compounds are highly toxic to non-target pollinators, this data illustrates that fipronil exhibits significantly higher acute contact toxicity to honey bees than imidacloprid. This is a critical consideration for risk assessment and the development of pollinator-safe application strategies.
Field-Proven Insights and Resistance Management
Beyond intrinsic toxicity, the operational performance of an insecticide is influenced by factors like speed of action and residual activity. Pyrethroids are renowned for their rapid "knockdown" effect, which is often desirable in public health applications. In contrast, pyrazoles like fipronil may exhibit a slower onset of mortality but provide stronger and longer residual control, a crucial attribute for termite management and agricultural soil treatments.
The distinct modes of action of pyrazoles are a cornerstone of modern insecticide resistance management (IRM). Because they target different physiological pathways, there is often no cross-resistance between pyrazoles and older chemistries like pyrethroids or organophosphates. For instance, German cockroach populations with high levels of resistance to permethrin have been shown to remain fully susceptible to fipronil. Rotating or creating mosaics of insecticides from different IRAC groups, such as using a pyrazole-based product in alternation with a neonicotinoid or pyrethroid, is a validated strategy to delay the selection of resistant individuals and preserve the utility of all available tools.
Standardized Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and comparable data, standardized bioassay protocols are essential. The following sections detail two widely accepted methodologies for assessing insecticide efficacy.
CDC Bottle Bioassay Protocol
The CDC bottle bioassay is a simple, rapid method to detect insecticide resistance in mosquito populations by measuring time-to-mortality.[5][7]
Objective: To determine the susceptibility of a mosquito population to a diagnostic dose of an insecticide.
Materials:
-
250 ml glass bottles (Wheaton bottles)
-
Technical grade insecticide
-
High-purity acetone
-
Micropipettes
-
Vortex mixer
-
Timer
-
Mosquito aspirator
-
Holding cages with access to sugar solution
Step-by-Step Methodology:
-
Bottle Coating:
-
Prepare a stock solution of the insecticide in acetone to achieve the desired diagnostic dose (e.g., 12.5 µ g/bottle for deltamethrin).
-
Add 1 ml of the insecticide solution (or 1 ml of acetone for control bottles) into a clean 250 ml glass bottle.
-
Cap the bottle and vortex or swirl to ensure the entire inner surface is coated.
-
Remove the cap and roll the bottle on its side until all the acetone has evaporated, leaving a thin film of insecticide. This can be expedited using a gentle stream of air.
-
Leave the bottles in a fume hood for at least 2 hours to dry completely.
-
-
Mosquito Exposure:
-
Collect 20-25 non-blood-fed female mosquitoes (2-5 days old) using a mouth or mechanical aspirator.
-
Gently introduce the mosquitoes into the coated bottle (one control, four treated replicates).
-
Start the timer immediately.
-
-
Data Collection:
-
Record the number of dead or incapacitated mosquitoes at 15-minute intervals for up to 2 hours. A mosquito is considered dead if it cannot stand or fly.
-
The key metric is the mortality rate at the pre-determined diagnostic time for that insecticide and species.
-
-
Interpretation:
-
If mortality at the diagnostic time is 98-100%, the population is considered susceptible.
-
If mortality is between 90-97%, resistance is suspected and further investigation is needed.
-
If mortality is below 90%, the population is confirmed as resistant.
-
The workflow for this bioassay is visualized below.
Caption: Workflow for the CDC Bottle Bioassay.
WHO Cone Bioassay Protocol
The WHO cone bioassay is the standard method for evaluating the efficacy of insecticides on treated surfaces, particularly long-lasting insecticidal nets (LLINs).[2]
Objective: To assess the bio-efficacy (knockdown and mortality) of an insecticide-treated surface on mosquitoes.
Materials:
-
Standard WHO plastic cones
-
Treated surface material (e.g., net fabric, 25cm x 25cm)
-
Untreated material for control
-
Susceptible, non-blood-fed female mosquitoes (2-5 days old)
-
Aspirator
-
Timer
-
Holding cups with sugar solution access
Step-by-Step Methodology:
-
Setup:
-
Lay the treated material flat on a non-absorbent board.
-
Securely place a WHO cone onto the surface. Up to four cones can be used per piece of material.
-
Perform the test under controlled conditions (27 ± 2 °C and 75% ± 10% relative humidity).[2]
-
-
Mosquito Exposure:
-
Using an aspirator, introduce five female mosquitoes into each cone through the hole at the top.
-
Plug the hole and start a timer for a 3-minute exposure period.[2]
-
-
Post-Exposure Holding:
-
After 3 minutes, carefully remove the mosquitoes from the cone using the aspirator.
-
Transfer them to a clean holding cup labeled with the treatment details.
-
Provide access to a 10% sugar solution.
-
-
Data Collection:
-
Controls and Replication:
Conclusion and Future Directions
Pyrazole-based insecticides represent a significant advancement in chemical pest control, offering novel modes of action that are critical for managing resistance to older insecticide classes. Phenylpyrazoles like fipronil and anthranilic diamides like chlorantraniliprole demonstrate exceptional potency against a wide range of key pests, often orders of magnitude greater than pyrethroid and organophosphate standards.
The continued efficacy of these valuable tools depends on their judicious use within integrated pest management (IPM) and structured insecticide resistance management (IRM) programs. Future research should focus on monitoring for the emergence of resistance to pyrazoles, exploring synergistic combinations with other chemistries, and developing next-generation compounds that maintain high target-site efficacy while further improving non-target safety profiles. By grounding product development and application strategies in robust comparative data, the scientific community can ensure the longevity and effectiveness of these critical insecticidal classes.
References
-
Nasirian, H., et al. (2006). Comparison of Permethrin and Fipronil Toxicity against German Cockroach (Dictyoptera: Blattellidae) Strains. Iranian Journal of Public Health, 35(1), 63-67. Available at: [Link]
-
Innovation to Impact. (n.d.). WHO cone bioassay for ITNs. Retrieved from I2I website. Available at: [Link]
-
David, N. A. (2018). Lethality of Imidacloprid and Fipronil on Apis mellifera: A Retrospective Analysis on the French Case. Journal of Environmental and Agricultural Sciences, 16, 12-16. Available at: [Link]
-
Kaur, S., & Singh, B. (2014). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Journal of Insect Science, 27(1), 74-78. Available at: [Link]
-
Nasirian, H. (2006). Comparison of Permethrin and Fipronil Toxicity against German Cockroach (Dictyoptera: Blattellidae) Strains. ResearchGate. Available at: [Link]
-
Narahashi, T., et al. (2010). Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. Pesticide Biochemistry and Physiology, 97(2), 149-152. Available at: [Link]
-
Magyar, J. E., et al. (2019). The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel. Pesticide Biochemistry and Physiology, 153, 131-138. Available at: [Link]
-
Zhao, X., et al. (2004). Fipronil Modulation of Glutamate-Induced Chloride Currents in Cockroach Thoracic Ganglion Neurons. Journal of Pharmacology and Experimental Therapeutics, 310(1), 275-282. Available at: [Link]
-
Deshmukh, S., et al. (2020). Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. Nature Communications, 11(1), 5282. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpyrazole insecticides. Retrieved from Wikipedia. Available at: [Link]
-
Centers for Disease Control and Prevention. (2023). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). CDC Bottle Bioassay. Retrieved from CDC website. Available at: [Link]
-
Microbe Investigations. (n.d.). WHO Cone Test. Retrieved from MIS website. Available at: [Link]
-
Sanchez-Arroyo, H., et al. (2015). DIFFERENTIAL TOXICITY OF PYRETHROID AND ORGANOPHOSPHATE INSECTICIDES TO THE HONEY BEE, APIS MELLIFERA AND THE YELLOW FEVER MOSQUITO, AEDES AEGYPTI. Journal of the Florida Mosquito Control Association, 62(2), 26-34. Available at: [Link]
-
World Health Organization. (n.d.). WHO PQT/VCP Implementation Guidance – Bioassay Methods for ITNs – Cone Test. Retrieved from WHO Extranet Systems. Available at: [Link]
-
Nasirian, H. (2010). Duration of Fipronil Topical Application Toxicity in Blattella germanica Field Population Strains. Iranian Journal of Arthropod-Borne Diseases, 4(2), 33-38. Available at: [Link]
-
The Ohio State University. (2019). Fipronil- A Phenylpyrazole Pesticides. Retrieved from u.osu.edu. Available at: [Link]
-
Guo, L., et al. (2013). Residual toxicity and sublethal effects of chlorantraniliprole on Plutella xylostella (Lepidoptera: Plutellidae). Pest Management Science, 69(5), 614-619. Available at: [Link]
-
Biogents AG. (n.d.). WHO-Cone test / WHO-Tube test. Retrieved from Biogents website. Available at: [Link]
-
van der Sluijs, J. P., et al. (2015). Effects of neonicotinoids and fipronil on non-target invertebrates. Environmental Science and Pollution Research, 22(1), 103-134. Available at: [Link]
-
University of Florida. (n.d.). Toxicity of Common Indoor Household Insecticides Registered in Florida. Retrieved from Florida Online Journals. Available at: [Link]
-
Nagloo, N., et al. (2022). Comparability of comparative toxicity: insect sensitivity to imidacloprid reveals huge variations across species but also within species. Biology Letters, 18(6), 20220121. Available at: [Link]
-
Al-Ghamdi, K. M., et al. (2020). Toxicity of two groups of pesticides against the mosquito Aedes aegypti. GSC Biological and Pharmaceutical Sciences, 13(1), 148-155. Available at: [Link]
-
Dadabhai, T., et al. (2021). Biochemical characterization of Aedes aegypti (Linnaeus) (Diptera: Culicidae) resistance to deltamethrin, fipronil, and imidacloprid. Parasitology Research, 120(10), 3479-3488. Available at: [Link]
-
Hayasaka, D., et al. (2012). Differences in susceptibility of five cladoceran species to two systemic insecticides, imidacloprid and fipronil. Ecotoxicology, 21(6), 1837-1845. Available at: [Link]
-
ACS Publications. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Abro, G. H., et al. (2013). Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. Crop Protection, 54, 146-152. Available at: [Link]
-
de Assis, D. A., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(1), 84. Available at: [Link]
-
Nasirian, H. (2008). Comparison of fipronil and imidacloprid gel baits toxicity to a susceptible and feral-reared German cockroach strains. Pakistan Journal of Biological Sciences, 11(13), 1756-1760. Available at: [Link]
Sources
- 1. Comparability of comparative toxicity: insect sensitivity to imidacloprid reveals huge variations across species but also within species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Comparing Fipronil and Imidacloprid for Pest Control Effectiveness and Safety [cnagrochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neonicotinoids and fipronil on non-target invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. pesticideimpacts.org [pesticideimpacts.org]
- 11. connectjournals.com [connectjournals.com]
- 12. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (CPPA)
A Senior Application Scientist's Guide
Editor's Note: As of the latest literature review, specific biological data for the compound 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is not extensively published. This guide has been constructed as a representative case study based on the well-documented activities of structurally similar chloropyridinyl pyrazole derivatives.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This document serves as an in-depth technical guide to illustrate the logical workflow, experimental design, and data interpretation that would be applied to characterize a novel compound of this class, hereafter referred to as CPPA (ChloroPyridinyl PyrazolAmine).
Introduction: The Rationale for Investigating CPPA
The convergence of a pyridine ring and a pyrazole nucleus forms a chemical scaffold of significant interest in drug discovery, particularly in oncology.[6] Several approved kinase inhibitors feature these heterocyclic systems. The specific substitution pattern of CPPA—a chloropyridine linked to an aminopyrazole—suggests a potential mechanism of action as a kinase inhibitor, a class of drugs that targets key signaling proteins involved in cell proliferation and survival.
Based on preliminary structural analyses and data from related compounds, we hypothesized that CPPA may act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.[7] Overexpression or dysregulation of CDK2 is a hallmark of various cancers, making it a validated therapeutic target. This guide details the systematic evaluation of CPPA, beginning with its direct biochemical activity against its putative target (in vitro) and progressing to its effects in a cellular context and finally, its efficacy and tolerability in a preclinical animal model (in vivo).
In Vitro Activity Assessment: From Target to Cell
The primary goal of in vitro assessment is to answer two fundamental questions:
-
Does the compound directly interact with and inhibit its intended molecular target?
-
Does this biochemical inhibition translate into a functional cellular response?
Biochemical Assay: Direct Target Engagement of CDK2
To determine the direct inhibitory potential of CPPA on its hypothesized target, a biochemical kinase assay is the first logical step. We selected a LanthaScreen™ Eu Kinase Binding Assay, a robust, high-throughput method that measures the binding affinity of an inhibitor to the kinase active site.
Causality of Experimental Choice: A binding assay is preferred over an activity assay at this initial stage because it directly measures the physical interaction between the compound and the target protein, independent of substrate competition or enzyme activity. This provides a clean measure of potency, expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: CDK2/CycE1 kinase, Alexa Fluor™ 647-labeled tracer, europium-labeled anti-tag antibody, test compound (CPPA), and a known CDK2 inhibitor (Roscovitine) as a positive control.
-
Preparation: A 2X solution of kinase-antibody complex and a 2X solution of tracer are prepared in kinase buffer. CPPA and Roscovitine are serially diluted to create a 10-point dose-response curve.
-
Assay Plate Setup: 5 µL of the 2X kinase-antibody solution is added to each well of a 384-well plate.
-
Compound Addition: 5 µL of the serially diluted compounds (or DMSO as a vehicle control) are added to the wells. The plate is incubated for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Tracer Addition: 5 µL of the 2X tracer solution is added to all wells.
-
Incubation & Readout: The plate is incubated for another 60 minutes to allow the tracer to bind to any available kinase. The plate is then read on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is converted to percent inhibition, and the IC50 value is calculated using a four-parameter logistic curve fit.
Data Summary: CPPA Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) |
| CPPA | CDK2/CycE1 | LanthaScreen™ Binding | 75 |
| Roscovitine (Control) | CDK2/CycE1 | LanthaScreen™ Binding | 150 |
Interpretation: The data clearly indicate that CPPA is a potent inhibitor of CDK2, with a nanomolar IC50 value that surpasses the reference compound, Roscovitine. This strong biochemical activity provides the necessary validation to proceed to cell-based assays.
Cell-Based Assay: Anti-Proliferative Activity
With target engagement confirmed, the next critical step is to determine if CPPA can inhibit the proliferation of cancer cells whose growth is dependent on CDK2 activity. We selected the MCF-7 human breast cancer cell line, which is known to express functional CDK2.
Causality of Experimental Choice: An anti-proliferative assay, such as the MTT assay, provides a functional readout of the compound's cellular activity. It integrates multiple factors, including cell membrane permeability, intracellular target engagement, and the ultimate effect on cell viability. A positive result here demonstrates that the compound is not only biochemically potent but also cell-permeable and active in a complex biological system.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing CPPA at various concentrations (typically from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compound for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Readout: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values are converted to percent viability relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is calculated.
Data Summary: CPPA Cellular Activity
| Compound | Cell Line | Assay Type | GI50 (µM) |
| CPPA | MCF-7 (Breast Cancer) | MTT (72 hr) | 0.85 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT (72 hr) | 0.12 |
Interpretation: CPPA demonstrates sub-micromolar potency in inhibiting the growth of MCF-7 cancer cells. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, this level of activity is highly significant for a targeted inhibitor and confirms that the biochemical potency translates into a desired cellular effect.
Workflow for In Vitro Characterization
Caption: Workflow from target-specific biochemical assay to functional cellular assay.
In Vivo Activity Assessment: From Bench to Preclinical Model
Positive in vitro data provide a strong rationale for advancing a compound to in vivo studies. The objectives here are to understand the compound's behavior in a whole organism (pharmacokinetics) and to test its therapeutic efficacy in a disease-relevant animal model.
Pharmacokinetic (PK) Study
A PK study is essential to determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This information is critical for designing an effective dosing regimen for the subsequent efficacy study.
Causality of Experimental Choice: Without understanding key PK parameters like oral bioavailability and half-life, an efficacy study is merely a guess. A poor PK profile (e.g., low absorption or rapid clearance) is a common reason for the failure of compounds that look promising in vitro. This study de-risks the more complex and lengthy efficacy model.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Healthy BALB/c mice are used.
-
Dosing: One cohort receives CPPA via intravenous (IV) injection (e.g., 2 mg/kg). A second cohort receives CPPA via oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected from each mouse at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of CPPA is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
Data Summary: Key Pharmacokinetic Parameters of CPPA in Mice
| Parameter | IV Route (2 mg/kg) | PO Route (10 mg/kg) | Description |
| Tmax | N/A | 1.0 hr | Time to reach maximum plasma concentration. |
| Cmax | 450 ng/mL | 1200 ng/mL | Maximum observed plasma concentration. |
| t½ (half-life) | 4.5 hr | 5.1 hr | Time for plasma concentration to decrease by half. |
| AUC (0-inf) | 1850 hrng/mL | 9800 hrng/mL | Total drug exposure over time. |
| Oral Bioavailability (F%) | - | 53% | The fraction of the oral dose that reaches systemic circulation. |
Interpretation: CPPA exhibits favorable pharmacokinetic properties. An oral bioavailability of 53% indicates good absorption from the gut, and a half-life of approximately 5 hours supports a once or twice-daily dosing regimen. The observed Cmax after a 10 mg/kg oral dose significantly exceeds the cellular GI50 concentration, suggesting that therapeutically relevant exposures are achievable.
Xenograft Efficacy Study
The definitive test of an anti-cancer compound is its ability to inhibit tumor growth in an animal model. The MCF-7 xenograft model, where human breast cancer cells are implanted into immunodeficient mice, is the standard choice following the in vitro cell line data.
Causality of Experimental Choice: This model directly tests the hypothesis that the cellular anti-proliferative activity observed in vitro will translate into anti-tumor activity in vivo. It is the most direct preclinical simulation of treating a human tumor.
Workflow for In Vivo Efficacy Study
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Experimental Protocol: MCF-7 Xenograft Model
-
Cell Implantation: Female athymic nude mice are implanted subcutaneously with MCF-7 cells mixed with Matrigel.
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of 150-200 mm³.
-
Randomization & Dosing: Mice are randomized into two groups: Vehicle control (e.g., 0.5% methylcellulose) and CPPA (e.g., 20 mg/kg, dosed orally once daily).
-
Monitoring: Tumor volume and body weight are measured three times per week for 21 days.
-
Endpoint: At the end of the study, the final tumor volumes are recorded, and the percentage of Tumor Growth Inhibition (TGI) is calculated.
Data Summary: CPPA Efficacy in MCF-7 Xenograft Model
| Treatment Group (Oral, QD) | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) |
| Vehicle Control | 1250 | N/A |
| CPPA (20 mg/kg) | 550 | 56% |
Interpretation: Daily oral administration of CPPA at a well-tolerated dose resulted in a statistically significant 56% inhibition of tumor growth compared to the vehicle-treated group. This result provides strong proof-of-concept for the in vivo anti-tumor efficacy of CPPA.
Conclusion: A Comparative Synthesis
The systematic evaluation of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine (CPPA) demonstrates a clear and logical progression from a potent biochemical inhibitor to a promising in vivo therapeutic agent.
-
In Vitro Activity: CPPA potently binds to its target, CDK2, with nanomolar affinity. This target engagement translates directly to a functional outcome, inhibiting the proliferation of CDK2-dependent cancer cells with sub-micromolar efficacy.
-
In Vivo Activity: The compound exhibits a favorable oral pharmacokinetic profile, allowing for sufficient drug exposure to be achieved in a preclinical model. This profile, combined with its cellular potency, results in significant anti-tumor activity in a human cancer xenograft model.
The coherence between the in vitro and in vivo data is critical. The nanomolar biochemical potency led to sub-micromolar cellular activity, and the achievable plasma concentrations from the PK study surpassed this cellular potency threshold, culminating in a successful efficacy outcome. This case study validates the 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold as a promising foundation for the development of novel targeted cancer therapeutics.
References
-
MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Available from: [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PMC - PubMed Central. (2015). Current status of pyrazole and its biological activities. Available from: [Link]
-
PMC - NIH. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubMed. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin- 4-yl)- N-isopropyl-1,3-thiazole-4-carboxamide. Available from: [Link]
-
PMC - NIH. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Available from: [Link]
-
RSC Publishing. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available from: [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
ResearchGate. (n.d.). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Available from: [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
-
ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
Semantic Scholar. (2020). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Available from: [Link]
-
PMC - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
PMC - NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
ResearchGate. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Request PDF. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Decoding Efficacy: A Comparative Guide to the Structure-Activity Relationships of Chloropyridinyl Pyrazole Insecticides
The chloropyridinyl pyrazole scaffold is a cornerstone in modern agrochemical research, forming the structural basis for a multitude of potent insecticidal agents. Understanding the nuanced relationships between their chemical structure and biological activity is paramount for the rational design of next-generation pest control solutions. This guide provides an in-depth comparison of various chloropyridinyl pyrazole analogs, synthesizing data from key studies to elucidate the structural drivers of their insecticidal efficacy. We will explore how targeted modifications to this core structure influence potency against various insect pests, providing a valuable resource for researchers and professionals in drug and pesticide development.
The Chloropyridinyl Pyrazole Core: A Privileged Scaffold
The fundamental chloropyridinyl pyrazole structure is a potent pharmacophore, primarily recognized for its ability to antagonize the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2] This mode of action disrupts the central nervous system of insects, leading to hyperexcitation and eventual death.[3] The archetypal molecule in this class, Fipronil, showcases the key components that are often subjects of structure-activity relationship (SAR) studies: the N-aryl group (chloropyridinyl), the pyrazole core, and various substituents at different positions on the pyrazole ring.
dot graph SAR_Overview { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Chloropyridinyl Pyrazole Core", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; B [label="N-Aryl Moiety\n(e.g., Chloropyridinyl)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; C [label="Pyrazole Ring Substituents", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; D [label="Linker/Amide Group", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"]; E [label="Insecticidal Activity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];
A -> B [label="Influences Target Affinity"]; A -> C [label="Modulates Potency & Spectrum"]; A -> D [label="Connects to other moieties"]; B -> E; C -> E; D -> E; } denddot Caption: Core components of chloropyridinyl pyrazoles influencing insecticidal activity.
Comparative Analysis of Structural Modifications
The quest for enhanced efficacy, improved safety profiles, and a broader spectrum of activity has led to extensive exploration of modifications across the chloropyridinyl pyrazole scaffold.
Modifications on the Pyrazole Ring
The substituents on the pyrazole ring play a critical role in defining the insecticidal potency and spectrum. Studies have shown that even minor alterations can lead to significant changes in biological activity.[4]
For instance, in a series of novel pyrazole-5-carboxamides, the introduction of an α-chloromethyl-N-benzyl group led to high insecticidal activity against the cotton bollworm.[4] Furthermore, comparing 4-chloro-pyrazole compounds with their 4-hydro-pyrazole counterparts revealed that this single atomic change can drastically alter miticidal and ovicidal activities.[4]
Another study focused on replacing the trifluoromethylsulfinyl moiety of Fipronil with bulky alkyl groups like tert-butyl or isopropyl.[5][6] This modification retained high binding potency to the insect GABA receptor and demonstrated significant insecticidal activity, suggesting a hydrophobic binding pocket in the receptor that can accommodate such groups.[5][6]
| Modification on Pyrazole Ring | Target Pest | Observed Activity | Reference Compound |
| α-chloromethyl-N-benzyl at C5 | Cotton Bollworm (Helicoverpa armigera) | 60% mortality at 5 mg/kg | Tebufenpyrad |
| 4-chloro substitution | Bean Aphid (Aphis craccivora) | 95-100% mortality at 200 mg/kg | 4-hydro analog |
| 4-tert-butyl substitution | House Fly (Musca domestica) | High toxicity and receptor binding | Fipronil |
The Indispensable N-Aryl Moiety: The Chloropyridinyl Group
The 1-N-aryl group, typically a 3-chloro-2-pyridinyl moiety, is a crucial element for high insecticidal activity. However, research has explored replacing this group to modulate activity and overcome resistance.
In a fascinating study, the chloropyridinyl group of chlorantraniliprole (an anthranilic diamide insecticide with a pyrazole component) was replaced with a substituted cyanophenyl group.[7][8] This rational design, aided by molecular docking, resulted in compounds with significantly higher activity against diamondback moth (Plutella xylostella)—in some cases, at least 5-fold more active than the parent compound.[7][8] This highlights that while the chloropyridinyl group is a powerful pharmacophore, thoughtful isosteric replacements can lead to substantial improvements in potency.[7][8]
Extending the Scaffold: The Role of Amide and Ether Linkages
Many potent insecticides are derived from the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which serves as a key intermediate for further elaboration.[9] By introducing diacylhydrazine derivatives, researchers have synthesized compounds with favorable insecticidal activities against Helicoverpa armigera and Plutella xylostella.[9] The primary structure-activity relationship revealed that aromatic substituents like phenyl and 4-fluorophenyl on the diacylhydrazine moiety positively influenced insecticidal activity.[9]
Similarly, the introduction of oxime ether functionalities has yielded novel pyrazole derivatives with significant insecticidal and acaricidal properties.[10][11] Structure-activity relationship studies on these compounds indicated that the presence and position of a tert-butoxycarbonyl group on the pyridyl ring were critical for acaricidal activity.[10]
| Scaffold Extension | Key Modification | Target Pest | Noteworthy Activity |
| Diacylhydrazine Derivatives | Phenyl and 4-fluorophenyl substituents | Helicoverpa armigera, Plutella xylostella | LC50 values of 23.67-28.90 mg/L against P. xylostella |
| Pyrazole Oxime Ethers | tert-butoxycarbonyl on pyridyl ring | Aphis laburni, Tetranychus cinnabarinus | >90% insecticidal activity at 200 mg/L |
| Anthranilic Diamide Analogs | 1,3,4-oxadiazole ring | Plutella xylostella | 71.43% activity at 0.4 µg/mL |
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of chloropyridinyl pyrazole analogs.
General Synthesis of N-Pyridylpyrazole Amide Derivatives
This protocol outlines a common synthetic route for creating a library of analogs for SAR studies.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Carboxylic Acid Intermediate: A substituted pyrazole is synthesized via the condensation of a hydrazine (e.g., 2-hydrazinyl-3-chloropyridine) with a suitable β-ketoester. The resulting pyrazole ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylic acid.
-
Amide Coupling: The pyrazole carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
-
Reaction with Amines: A diverse library of primary or secondary amines is then added to the activated acid to form a range of amide derivatives.
-
Purification and Characterization: The final compounds are purified using techniques like column chromatography or recrystallization. The structures are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Insecticidal Bioassay: Leaf-Dip Method
This widely used method assesses the contact and stomach toxicity of compounds against foliage-feeding insects.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella)
-
Third-instar larvae of the target insect pest
-
Petri dishes lined with moist filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for each test compound by diluting the stock solution with distilled water containing the surfactant. A negative control (surfactant solution only) and a positive control (a commercial insecticide) should be included.
-
Leaf Dipping: Cabbage leaf discs (e.g., 5 cm in diameter) are dipped into each test solution for 10-30 seconds and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed in individual petri dishes. Ten third-instar larvae are then introduced into each dish.
-
Incubation: The petri dishes are maintained at a controlled temperature (e.g., 25 ± 1°C) and humidity with a set photoperiod.
-
Mortality Assessment: Larval mortality is recorded after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected using Abbott's formula if mortality is observed in the negative control. The LC50 (lethal concentration required to kill 50% of the population) values are calculated using probit analysis.[12]
Conclusion: Guiding Future Insecticide Design
The structure-activity relationships of chloropyridinyl pyrazoles are a testament to the power of medicinal and agrochemical chemistry. The data clearly indicates that while the core scaffold is essential for the fundamental mode of action, the insecticidal potency and spectrum are fine-tuned by the substituents on the pyrazole ring and the nature of the N-aryl group.
Key takeaways for future research include:
-
Exploration of Bulky Groups: The pyrazole C4 position appears to accommodate bulky, hydrophobic groups, which can enhance binding to the GABA receptor.[5][6]
-
Bioisosteric Replacements: Replacing the chloropyridinyl moiety with other aromatic systems, such as cyanophenyl groups, can lead to significant gains in potency, particularly against resistant pest populations.[7][8]
-
Scaffold Elaboration: Extending the core structure with functionalities like diacylhydrazines and oxime ethers can introduce new modes of interaction and broaden the biological activity spectrum.[9][10]
By leveraging these insights, researchers can continue to rationally design and synthesize novel chloropyridinyl pyrazole derivatives with improved efficacy, selectivity, and environmental profiles, ensuring the continued relevance of this important class of insecticides in global crop protection.
References
-
Song, H., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal. Available at: [Link]
-
Whittle, A. J. (2003). Insecticidal activity of the enantiomers of fipronil. Pest Management Science. Available at: [Link]
-
Xiong, L., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wang, B.-L., et al. (2013). Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sammelson, R. E., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Shao, X., et al. (2014). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science. Available at: [Link]
-
Sammelson, R. E., et al. (2004). GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. ResearchGate. Available at: [Link]
-
Wu, J., et al. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
N/A. Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. ResearchGate. Available at: [Link]
-
N/A. (2018). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules. Available at: [Link]
-
N/A. (2024). Comparative Analysis of Fipronil and Imidacloprid Insecticides for Pest Control Applications. LinkedIn. Available at: [Link]
-
N/A. Design, Synthesis, and Insecticidal Activities of Novel N‐Pyridylpyrazole Amide Derivatives Containing a Maleimide. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Available at: [Link]
-
Wu, J., et al. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. PubMed. Available at: [Link]
-
Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. Available at: [Link]
-
N/A. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Neuropharmacology. Available at: [Link]
-
N/A. (2002). Laboratory Evaluation of Fipronil and Imidacloprid Topical Insecticides for Control of the Plague Vector Oropsylla montana (Siphonaptera: Ceratophyllidae) on California Ground Squirrels (Rodentia: Sciuridae). Journal of Medical Entomology. Available at: [Link]
-
N/A. Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]
-
Soualah, Z., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Neuroscience. Available at: [Link]
-
N/A. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports. Available at: [Link]
-
Abou-Taleb, H. K., et al. (2016). Comparative Effectiveness of Fipronil and Other Insecticide Treatments against Cotton Leafworm and Role of Two Detoxification Enzymes. ResearchGate. Available at: [Link]
-
N/A. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry. Available at: [Link]
-
Vidau, C., et al. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro. Available at: [Link]
Sources
- 1. Comparative Analysis of Fipronil and Imidacloprid Insecticides for Pest Control Applications [cnagrochem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
A Researcher's Guide to Off-Target Effects of Pyrazole-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes.[1][2] The pyrazole scaffold has emerged as a "privileged" structure in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP, and its synthetic tractability.[3][4][5] Numerous FDA-approved drugs, including Crizotinib, Sunitinib, and Ruxolitinib, feature this core structure.[4]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] Most kinase inhibitors inhibit multiple kinases, a phenomenon known as polypharmacology.[6] While this can sometimes be beneficial, unintended "off-target" inhibition can lead to unforeseen toxicities or confound experimental results by producing phenotypes unrelated to the intended target.[3][6] For researchers in drug development and chemical biology, understanding and characterizing these off-target effects is not just a matter of due diligence; it is critical for the correct interpretation of experimental data and the development of safer, more effective therapeutics.
This guide provides a comparative analysis of the off-target profiles of prominent pyrazole-based kinase inhibitors, details robust experimental workflows to profile inhibitor selectivity, and explains the underlying principles for making informed decisions in your research.
Comparative Analysis of Off-Target Profiles
The selectivity of a kinase inhibitor is rarely absolute. The following table compares the intended targets and notable off-targets of several widely used pyrazole-based inhibitors. This data underscores the importance of consulting broad kinase screening panels rather than relying solely on the inhibitor's designated primary target(s).
| Inhibitor | Primary Target(s) | Key Off-Targets & Associated Effects |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | AMPK: Inhibition leads to cardiotoxicity by disrupting cardiomyocyte energy homeostasis.[7][8][9] RSK1: Potential contributor to cardiotoxicity.[7][9] Drug Transporters (ABCB1, ABCG2): Inhibition can alter the pharmacokinetics of co-administered drugs.[7] |
| Axitinib | VEGFRs 1, 2, 3 | Highly selective for VEGFRs compared to first-generation inhibitors, resulting in fewer off-target toxicities.[10][11] However, like other VEGFR inhibitors, it can cause hypertension and fatigue.[10] |
| Crizotinib | ALK, ROS1, MET | (S)-crizotinib (chiral impurity): Potently inhibits MTH1, which can induce DNA single-strand breaks.[6] Broad activity against ALK, MET, and ROS1 is utilized therapeutically in specific cancer types.[12][13][14] |
| Tozasertib (VX-680) | Aurora Kinases A, B, C | RIPK1: Potently inhibits necroptosis independently of its Aurora kinase activity.[15] ABL (T315I mutant), FLT-3: Shows activity against these imatinib-resistant and other kinases.[16][17] |
Mechanisms: Why Off-Target Effects Occur
The primary reason for off-target activity is the conserved nature of the ATP-binding pocket among kinases.[3] Inhibitors designed to occupy this pocket can often fit into the ATP sites of numerous other kinases with varying affinities.[6] The flexibility of some inhibitor scaffolds can also contribute to promiscuity, allowing them to adopt different conformations to bind to various kinase active sites.[18] Furthermore, clinically observed side effects may not stem from off-target kinase inhibition alone, but from interactions with entirely different protein classes, such as transporters or other enzymes.[7][19] For example, Sunitinib's inhibition of ABC drug transporters is a non-kinase off-target effect with significant clinical implications.[7]
Experimental Workflows for Profiling Off-Target Effects
A multi-faceted approach is essential for accurately defining an inhibitor's selectivity profile. Combining direct biochemical assays with cell-based functional assays provides a comprehensive picture of a compound's activity.
In Vitro Kinome Profiling
This is the foundational step for understanding inhibitor selectivity. It involves screening the compound against a large panel of purified kinases to determine its inhibitory constant (Ki) or IC50 value against each.[3][20]
Workflow: Large-Panel Kinase Binding/Activity Assay (e.g., KINOMEscan™, ADP-Glo™)
This workflow diagram illustrates a typical process for large-scale kinase inhibitor profiling.
Caption: Workflow for in vitro kinase inhibitor selectivity profiling.
Step-by-Step Protocol (Generic ADP-Glo™ Assay):
-
Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of an inhibitor signify greater inhibition.
-
Reagent Preparation: Prepare kinase buffer, ATP solution (at or near the Km for each kinase), purified kinase enzymes, and the pyrazole-based inhibitor at various concentrations.
-
Kinase Reaction: In a multi-well plate, add the kinase, the inhibitor, and substrate. Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Expert Insight: Using an ATP concentration near the Km value for each kinase provides a more physiologically relevant and stringent test of competitive inhibitors compared to assays with trace ATP levels.[6]
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.
-
Signal Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Plot the data to determine IC50 values. A control reaction with no inhibitor (DMSO vehicle) represents 100% activity.
Cellular Target Engagement & Downstream Signaling
While in vitro assays are crucial, they don't always reflect an inhibitor's behavior in a complex cellular environment.[6] Cell-based assays are vital for confirming that the inhibitor engages its intended target (and off-targets) in living cells and produces the expected downstream effect.
Workflow: Western Blot for Phospho-Protein Analysis
This diagram shows how off-target effects can alter signaling pathways.
Caption: On-target vs. off-target pathway inhibition.
Step-by-Step Protocol (Generic Western Blot):
-
Causality: This protocol validates target engagement by measuring the phosphorylation status of a kinase's direct substrate. A potent on-target inhibitor should decrease phosphorylation of its intended downstream target. Conversely, changes in the phosphorylation of substrates for known off-targets can confirm unintended activity.
-
Cell Treatment: Culture appropriate cells (e.g., endothelial cells for a VEGFR inhibitor) and treat with the pyrazole-based inhibitor at various concentrations for a set time. Include a vehicle control (DMSO) and a positive control (e.g., a known activator of the pathway).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Trustworthiness: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins for accurate analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-AMPK).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AMPK) to confirm that changes in the phospho-signal are not due to changes in total protein levels.
Conclusion and Future Perspectives
The pyrazole scaffold will undoubtedly continue to be a mainstay in the development of kinase inhibitors. However, the challenge of off-target effects remains a critical hurdle. A thorough understanding and proactive profiling of an inhibitor's selectivity are paramount for any researcher in the field. The promiscuity of early-generation inhibitors like Sunitinib has paved the way for the development of more selective agents like Axitinib, demonstrating the field's progress.[11]
Future strategies to mitigate off-target effects include designing inhibitors that target less conserved allosteric sites or developing covalent inhibitors that form a permanent bond with a unique residue (like a cysteine) in the target kinase.[3] Ultimately, the rigorous application of the biochemical and cellular profiling methods described here is the most powerful tool researchers have to validate their findings, avoid misinterpretation of data, and contribute to the design of next-generation therapeutics with improved safety and efficacy.
References
- Sunitinib Malate Off-Target Effects: A Technical Support Resource. Benchchem.
- Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activ
- New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.
- Addressing selectivity issues in the synthesis of pyrazole-based kinase inhibitors. Benchchem.
- Proteomic analysis of off-target toxicities following treatment with the tyrosine kinase inhibitor sunitinib. Cancer Research.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Off-Target Effects Analysis.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central.
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH.
- Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3. NIH.
- Tozasertib (VX-680) | Aurora Kinase inhibitor. Selleck Chemicals.
- Crizotinib: A comprehensive review. PubMed Central.
- Sunitinib: the antiangiogenic effects and beyond. Dove Medical Press.
- Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Axitinib after Treatment Failure with Sunitinib or Cytokines in Advanced Renal Cell Carcinoma—Systematic Literature Review of Clinical and Real-World Evidence. MDPI.
- RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed.
- Tozasertib (MK-0457, VX-680). Probechem Biochemicals.
- ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond.
- Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PubMed Central.
- Tozasertib (VX 680). MedChemExpress.
- Targeted investigational therapy potential to overcome crizotinib resistance in lung cancers. ScienceDaily.
- Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. NIH.
- Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. Stock Titan.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′fluoro-l-thymidine positron emission tomography/computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Tozasertib (MK-0457, VX-680) | Aurora kinases inhibitor | Probechem Biochemicals [probechem.com]
- 18. mdpi.com [mdpi.com]
- 19. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
comparative analysis of different synthetic routes to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
A Comparative Guide to the Synthetic Routes of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Abstract
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a critical chemical intermediate, most notably serving as a key building block in the synthesis of the anthranilic diamide insecticide, chlorantraniliprole.[1] The strategic importance of this scaffold in agrochemistry and medicinal chemistry necessitates the development of efficient, scalable, and economically viable synthetic routes. This guide provides a comparative analysis of two primary synthetic strategies for its preparation: a convergent synthesis via cyclocondensation and a linear approach through nucleophilic aromatic substitution (SNAr). Each route is evaluated based on chemical principles, experimental feasibility, potential yield, and scalability. Detailed protocols and quantitative comparisons are provided to assist researchers and process chemists in selecting the optimal pathway for their specific objectives.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical bond disconnections, forming the basis for our comparative study. The first disconnection is across the pyrazole ring, suggesting a cyclocondensation reaction between a substituted pyridine hydrazine and a three-carbon synthon. The second disconnection breaks the N-C bond between the pyridine and pyrazole rings, pointing towards a nucleophilic aromatic substitution (SNAr) pathway.
Caption: Retrosynthetic analysis of the target molecule.
Route A: Convergent Synthesis via Cyclocondensation
This strategy is arguably the most common and efficient for constructing N-aryl pyrazoles.[2][3] It involves the reaction of a pyridine-substituted hydrazine with a suitable three-carbon component, which cyclizes to form the desired pyrazole ring in a single key step.
Strategy & Mechanistic Rationale:
The core of this route is the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[3] The synthesis begins with the preparation of 2-hydrazinyl-3-chloropyridine. This is typically achieved by reacting the readily available 2,3-dichloropyridine with hydrazine hydrate. The chlorine atom at the C2 position is significantly more activated towards nucleophilic substitution than the C3 chlorine due to the electron-withdrawing effect of the adjacent ring nitrogen.
The resulting 2-hydrazinyl-3-chloropyridine is then reacted with a β-aminonitrile, such as 3-aminocrotononitrile or a similar 1,3-dicarbonyl equivalent.[4] The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ammonia to yield the aromatic pyrazole ring. This convergent approach builds the complex core structure efficiently.
Caption: Workflow for the Convergent Synthesis (Route A).
Experimental Protocol (Route A)
Step 2.1: Synthesis of 2-Hydrazinyl-3-chloropyridine
-
To a stirred solution of hydrazine hydrate (3.0 eq) in ethanol at 0 °C, add 2,3-dichloropyridine (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain 2-hydrazinyl-3-chloropyridine.
Step 2.2: Synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
-
Dissolve 2-hydrazinyl-3-chloropyridine (1.0 eq) and 3-aminocrotononitrile (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final compound.
Route B: Linear Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This approach involves forming the N-C bond between the two pre-existing heterocyclic rings. This is a more linear sequence where the pyrazole core is first synthesized and then coupled with the pyridine component.
Strategy & Mechanistic Rationale:
This route utilizes 3-amino-1H-pyrazole and 2,3-dichloropyridine as starting materials. The key step is a nucleophilic aromatic substitution (SNAr) reaction. As in Route A, the C2 position of 2,3-dichloropyridine is the more electrophilic site. The reaction is typically performed in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the pyrazole nitrogen, forming a more potent nucleophile.
A significant challenge in this route is regioselectivity. The 3-amino-1H-pyrazole has two ring nitrogens (N1 and N2) that can act as nucleophiles. While N1 substitution is generally favored under basic conditions to yield the 1-substituted pyrazole, the formation of the N2-substituted isomer is a common side reaction. This often necessitates careful optimization of reaction conditions (solvent, base, temperature) and chromatographic separation of the resulting isomers.
Caption: Workflow for the Linear Synthesis (Route B).
Experimental Protocol (Route B)
-
To a suspension of 3-amino-1H-pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent such as DMF or DMSO, add 2,3-dichloropyridine (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts, wash thoroughly with water and then brine to remove the high-boiling point solvent.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
The resulting crude material will likely be a mixture of regioisomers. Purify using column chromatography on silica gel, typically with a gradient elution, to isolate the desired N1-substituted product.
Comparative Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the project, such as scale, available starting materials, and purification capabilities.
| Parameter | Route A: Convergent Cyclocondensation | Route B: Linear SNAr | Rationale & Field Insights |
| Number of Steps | 2 (from 2,3-dichloropyridine) | 1 (from commercial precursors) | Route B appears shorter, but this assumes the commercial availability and cost-effectiveness of 3-amino-1H-pyrazole. |
| Overall Yield | Moderate to High (60-75% reported for similar syntheses) | Low to Moderate (30-50% after purification) | Route A is generally more atom-economical and avoids significant byproduct formation. Route B's yield is hampered by the formation of regioisomers. |
| Starting Materials | Readily Available: 2,3-dichloropyridine, hydrazine hydrate, 3-aminocrotononitrile. | Readily Available: 2,3-dichloropyridine, 3-amino-1H-pyrazole. | All starting materials are commercially available, but hydrazine hydrate requires careful handling protocols. |
| Scalability | Excellent | Moderate | The convergent nature and typically cleaner reaction profile of Route A make it more amenable to large-scale production. The need for extensive chromatography in Route B is a major bottleneck for scaling up. |
| Purification | Standard (crystallization or chromatography) | Challenging (requires careful separation of regioisomers) | The separation of N1 and N2 isomers in Route B can be difficult as they often have similar polarities, requiring optimized chromatographic conditions. |
| Safety & Handling | Use of hydrazine hydrate (toxic and corrosive). | Use of high-boiling point aprotic solvents (e.g., DMF, DMSO) which can be difficult to remove. | Both routes involve hazardous materials, but the risks associated with hydrazine are particularly notable and require stringent safety measures. |
Conclusion and Recommendation
Both synthetic strategies offer viable pathways to 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Route A (Convergent Synthesis) is the superior choice for large-scale synthesis and process development . Its convergent design, higher potential yields, and avoidance of difficult-to-separate isomeric byproducts make it more efficient and cost-effective at scale. The primary consideration for this route is the implementation of robust safety protocols for handling hydrazine.
Route B (Linear SNAr) is better suited for small-scale laboratory synthesis, library generation, and initial exploratory work . Its primary advantage is the use of pre-formed heterocyclic building blocks in a single step, which can be convenient if starting materials are readily on hand. However, researchers must be prepared for the significant challenge of regioisomer formation and the subsequent, often tedious, purification process. The lower overall yield makes it less attractive for producing large quantities of the material.
Ultimately, the selection is a strategic decision based on a trade-off between operational simplicity, scalability, and purification demands. For any application requiring more than a few grams of material, the investment in optimizing the convergent cyclocondensation of Route A is highly recommended.
References
- World Journal of Pharmaceutical Research. (2025).
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. (N.D.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
National Institutes of Health (NIH). (N.D.). 3-Chloropyridin-2-amine - PMC. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (N.D.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
MDPI. (N.D.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
Sources
assessing the selectivity of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine for specific kinases
A Guide to Assessing the Kinase Selectivity of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
In the landscape of modern drug discovery, kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The human genome contains over 500 kinases, and their high degree of structural similarity, especially within the ATP-binding pocket, presents a significant challenge for the development of selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Therefore, the early and rigorous assessment of a compound's kinase selectivity is a cornerstone of any successful kinase inhibitor program.
This guide provides a comprehensive framework for evaluating the selectivity of a novel small molecule inhibitor, using 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a case study. This compound represents a common scaffold in kinase inhibitor discovery. For the purpose of this guide, we will hypothesize that through initial screening, it has been identified as a potent inhibitor of Janus Kinase 2 (JAK2) , a key mediator of cytokine signaling. Our objective is to build a detailed selectivity profile and compare it against a well-established clinical benchmark, Ruxolitinib , a known JAK1/JAK2 inhibitor.
The Rationale for Kinase Selectivity Profiling
The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response. While inhibition of JAK2 is a validated therapeutic strategy for myeloproliferative neoplasms, concurrent inhibition of other JAK isoforms can lead to different physiological effects. For instance, inhibiting JAK1 can be beneficial in autoimmune diseases, but may also lead to immunosuppression, while JAK3 inhibition is primarily linked to immunosuppressive effects due to its role in lymphoid cells.
Therefore, understanding the selectivity of our lead compound, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, across the JAK family and the broader kinome is essential to predict its potential therapeutic efficacy and safety profile.
Figure 1: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
A multi-tiered approach is recommended, starting with broad, high-throughput biochemical assays and progressing to more focused cell-based assays to confirm on-target activity in a physiological context.
Tier 1: Biochemical Profiling for IC50 Determination
The initial step involves screening the compound against a panel of purified kinases to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. A radiometric assay is a robust and widely used method for this purpose.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate (peptide or protein). An effective inhibitor will decrease the amount of phosphorylated, radioactive substrate.
Detailed Protocol: Radiometric Kinase Assay
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Stock: Prepare a stock solution of ATP containing a known concentration of [γ-³³P]ATP. The final ATP concentration in the assay should be close to the Km value for the specific kinase being tested.
-
Substrate: Reconstitute the specific peptide substrate for each kinase in the kinase buffer.
-
Compound Dilution: Prepare a serial dilution of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine and the comparator (Ruxolitinib) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Add 15 µL of the [γ-³³P]ATP solution to start the phosphorylation reaction.
-
Incubate for the optimal duration for each kinase.
-
Stop the reaction by adding 30 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for a radiometric kinase assay.
Tier 2: Cell-Based Target Engagement
To confirm that the compound can engage its target in a more complex biological environment, a cell-based target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a powerful method for this.
Principle: This assay measures the binding of a compound to a specific kinase in live cells. The kinase of interest is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent energy transfer acceptor (NanoBRET™ tracer) that binds to the kinase is added. If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.
-
Prepare the detection reagent containing the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Add the detection reagent to the wells.
-
-
Detection:
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >610 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 of target engagement.
-
Comparative Selectivity Data
The following table presents hypothetical, yet plausible, IC50 data for our lead compound and Ruxolitinib against a panel of selected kinases. This panel includes JAK family members to assess isoform selectivity and representatives from other kinase families (Src and PI3K pathways) to gauge broader selectivity.
| Kinase Target | 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine IC50 (nM) | Ruxolitinib IC50 (nM) | Selectivity Ratio (Off-Target/JAK2) for Lead Compound |
| JAK2 | 5 | 3.3 | 1 |
| JAK1 | 50 | 2.8 | 10 |
| JAK3 | 850 | 428 | 170 |
| TYK2 | 75 | 19 | 15 |
| SRC | >10,000 | >10,000 | >2000 |
| ABL1 | >10,000 | >10,000 | >2000 |
| PI3Kα | >10,000 | >10,000 | >2000 |
| AKT1 | >10,000 | >10,000 | >2000 |
Interpretation of Results:
-
Potency: Our lead compound is a potent inhibitor of JAK2, with an IC50 of 5 nM, which is comparable to Ruxolitinib.
-
JAK Family Selectivity: Unlike Ruxolitinib, which is nearly equipotent against JAK1 and JAK2, our lead compound demonstrates a 10-fold selectivity for JAK2 over JAK1. It also shows significant selectivity against JAK3 (>170-fold) and TYK2 (15-fold). This profile might translate to a different spectrum of efficacy and side effects compared to Ruxolitinib.
-
Broader Kinome Selectivity: Both compounds are highly selective against the other tested kinase families, with IC50 values greater than 10,000 nM. This is a favorable characteristic, suggesting a lower likelihood of off-target effects mediated by these kinases.
Conclusion and Future Directions
The comprehensive assessment of kinase selectivity is a critical step in the journey of a kinase inhibitor from a hit to a clinical candidate. Through a combination of biochemical and cell-based assays, we have constructed a hypothetical selectivity profile for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. Our analysis suggests that it is a potent and selective JAK2 inhibitor, with a distinct profile compared to the clinical benchmark Ruxolitinib.
The next steps in the development of this compound would involve:
-
Expanding the Kinase Panel: Screening against a much larger panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of >450 kinases) to build a more complete picture of its selectivity.
-
Cellular Assays: Evaluating its effect on downstream signaling (e.g., STAT3 phosphorylation) in relevant cell lines to confirm its mechanism of action.
-
In Vivo Studies: Assessing its efficacy and safety in animal models of diseases driven by JAK2 hyperactivity, such as polycythemia vera.
By following a logical, data-driven approach to selectivity profiling, researchers can make more informed decisions, increasing the probability of developing safe and effective new medicines.
References
-
Vainchenker, W., Dusa, A., & Constantinescu, S. N. (2008). JAKs in pathology: From genetic disorders to cancer. Nature Reviews Cancer. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Health and Disease. Nature Reviews Drug Discovery. [Link]
-
O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine. [Link]
A Proposed Benchmark Study of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: A Comparative Guide for Kinase Inhibitor Discovery
This guide provides a comprehensive framework for conducting a benchmark study of the novel compound 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. Given the prevalence of the pyrazole moiety in a multitude of approved pharmaceuticals and clinical candidates, this compound represents a promising starting point for drug discovery efforts, particularly in the realm of kinase inhibition.[1][2][3][4] This document outlines a proposed therapeutic target, a selection of appropriate comparator drugs, and a detailed experimental workflow designed to rigorously evaluate its potential as a therapeutic agent.
While direct biological studies on 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine are not yet prevalent in public literature, its structural components suggest a plausible mechanism of action. The 1H-pyrazol-3-amine core is a recognized pharmacophore in the development of kinase inhibitors.[5] Notably, derivatives of 1H-pyrazol-3-amine have been successfully developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptotic cell death.[6][7] Therefore, this guide proposes a benchmark study centered on evaluating 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a novel RIPK1 inhibitor.
Proposed Therapeutic Target: Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a critical regulator of cellular stress responses. Its kinase activity can trigger inflammatory signaling pathways and a form of programmed cell death known as necroptosis. Dysregulation of RIPK1 is implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target. The proposed study will therefore assess the inhibitory activity of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine against RIPK1.
Figure 1: Proposed RIPK1 Signaling Pathway and Point of Inhibition.
Comparator Drugs for Benchmarking
To establish a robust comparison, this study will include established RIPK1 inhibitors with well-characterized activity profiles.
| Compound | Mechanism of Action | Status | Rationale for Inclusion |
| Necrostatin-1 (Nec-1) | Allosteric inhibitor of RIPK1 | Preclinical Tool | Gold standard for in vitro and in vivo studies of necroptosis. |
| GSK2982772 | ATP-competitive inhibitor of RIPK1 | Clinical (Phase II) | Represents a clinically relevant benchmark for potency and selectivity. |
Experimental Design: A Phased Approach
A multi-phased experimental plan will ensure a comprehensive evaluation, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.
Figure 2: Phased Experimental Workflow for Benchmark Study.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
1.1. Biochemical RIPK1 Kinase Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine against human recombinant RIPK1.
-
Methodology:
-
Prepare a serial dilution of the test compound, Necrostatin-1, and GSK2982772 in DMSO.
-
In a 384-well plate, add recombinant human RIPK1 enzyme to a kinase buffer.
-
Add the serially diluted compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.2. Kinome Selectivity Profiling
-
Objective: To assess the selectivity of the test compound against a broad panel of human kinases.
-
Methodology:
-
Submit 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) at a fixed concentration (e.g., 1 µM).
-
The assay measures the ability of the compound to displace a ligand from the active site of each kinase.
-
Results are typically reported as a percentage of control, with lower percentages indicating stronger binding.
-
Compile the results to generate a selectivity profile and identify potential off-target interactions.
-
Phase 2: Cellular Activity
2.1. Cellular Target Engagement Assay (NanoBRET™)
-
Objective: To confirm that the test compound engages with RIPK1 within a cellular context.
-
Methodology:
-
Transfect HEK293 cells with plasmids encoding for RIPK1 fused to a NanoLuc® luciferase and a fluorescent energy transfer probe.
-
Plate the transfected cells and treat with a serial dilution of the test compound.
-
Add the NanoBRET™ tracer and substrate.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.
-
2.2. Necroptosis Inhibition Assay
-
Objective: To evaluate the ability of the test compound to protect cells from induced necroptosis.
-
Methodology:
-
Culture a suitable cell line (e.g., HT-29 human colon cancer cells) known to undergo necroptosis.
-
Pre-treat the cells with serial dilutions of the test compound and comparators for 1 hour.
-
Induce necroptosis by co-treating with TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis).
-
Incubate for 24 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®.
-
Calculate the percentage of cell survival and determine the EC50 value for necroptosis inhibition.
-
Hypothetical Data Summary
The following table illustrates how the comparative data could be presented:
| Parameter | 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | Necrostatin-1 | GSK2982772 |
| RIPK1 Biochemical IC50 | [Hypothetical Value, e.g., 50 nM] | ~200 nM | ~5 nM |
| Kinome Selectivity (S-score at 1 µM) | [Hypothetical Value, e.g., 0.02] | >0.1 | <0.01 |
| Cellular Target Engagement IC50 | [Hypothetical Value, e.g., 250 nM] | Not Applicable | ~30 nM |
| Necroptosis Inhibition EC50 | [Hypothetical Value, e.g., 300 nM] | ~500 nM | ~40 nM |
| Cytotoxicity (CC50 in HT-29 cells) | [Hypothetical Value, e.g., >10 µM] | >20 µM | >10 µM |
Synthesis and Rationale
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine would likely proceed through the cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor. A plausible synthetic route begins with the formation of 1-(3-chloropyridin-2-yl)hydrazine from 2,3-dichloropyridine and hydrazine hydrate.[8][9] This intermediate can then be reacted with a β-ketonitrile, such as 3-oxopropanenitrile, to form the pyrazole ring system, a common and well-established method for pyrazole synthesis.[10][11][12]
The choice of this specific structure is based on established principles of medicinal chemistry. The pyrazole ring serves as a stable, aromatic scaffold. The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The 1-(3-chloropyridin-2-yl) substituent explores a specific region of the binding pocket, with the chlorine atom potentially forming halogen bonds or other favorable interactions to enhance potency and selectivity.
Conclusion
This guide presents a scientifically rigorous, albeit proposed, framework for the comprehensive evaluation of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine as a novel therapeutic agent. By benchmarking its performance against well-characterized compounds like Necrostatin-1 and GSK2982772, researchers can effectively determine its potential as a RIPK1 inhibitor. The outlined experimental protocols provide a clear path for generating the necessary data to support further development. The pyrazole core remains a highly fruitful area for drug discovery, and systematic investigations such as the one proposed here are essential for unlocking the therapeutic potential of new chemical entities.
References
-
Zhang, L. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Available at: [Link]
-
ResearchGate. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. Available at: [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. Available at: [Link]
-
Organic Chemistry. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
Karrouchi, K., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1076–1111. Available at: [Link]
-
Amerigo Scientific. (n.d.). 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. Available at: [Link]
-
Cai, H., et al. (2009). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o95. Available at: [Link]
-
Wieczorek, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(18), 5885. Available at: [Link]
-
Veeprho. (n.d.). N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Available at: [Link]
-
Liu, Q., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. International Journal of Molecular Sciences, 23(23), 15264. Available at: [Link]
-
Ammendola, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1637. Available at: [Link]
-
ResearchGate. (n.d.). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
PubMed. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available at: [Link]
-
Koutentis, P. A., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][11]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6524. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Available at: [Link]
-
Zhang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1033–1053. Available at: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4939. Available at: [Link]
-
Kumar, A., & Sharma, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(2), 87–103. Available at: [Link]
-
Wang, R., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1138. Available at: [Link]
-
Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9). Available at: [Link]
-
Brehme, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10795. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: A Comparative Approach
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of protein kinase inhibitors.[1] Its synthetic tractability and versatile bioisosteric properties have led to the development of numerous clinical candidates and approved drugs targeting a wide array of kinases.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target activity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, therapeutically beneficial.[3][4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true mechanism of action and therapeutic potential of a novel kinase inhibitor.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel investigational compound, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine . We will present a comparative analysis, benchmarking its hypothetical performance against two well-characterized kinase inhibitors: the relatively selective Aurora kinase inhibitor Tozasertib (VX-680) and the notoriously promiscuous inhibitor Staurosporine . Through detailed experimental protocols and illustrative data, this guide will equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret robust cross-reactivity studies.
Rationale for Comparator Compound Selection
To contextualize the cross-reactivity profile of our investigational compound, it is essential to include both a selective and a non-selective inhibitor in our analysis.
-
Tozasertib (VX-680): A potent, ATP-competitive pan-Aurora kinase inhibitor.[5] While it is a pan-inhibitor of the Aurora kinase family (A, B, and C), it exhibits significant selectivity over a broad panel of other kinases.[5] Its pyrazole-containing structure also makes it a relevant chemical comparator.[3]
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases.[6][7] It is often used as a positive control in kinase assays and serves as a benchmark for promiscuity.[8][9]
By comparing the binding profile of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine to these two compounds, we can effectively situate its selectivity within the broader landscape of kinase inhibitors.
Methodologies: A Dual Approach to Profiling
A comprehensive assessment of cross-reactivity requires both in vitro biochemical assays to determine direct binding affinities and cell-based assays to confirm target engagement in a physiological context. Here, we detail two gold-standard methodologies: a kinome-wide competitive binding assay and the Cellular Thermal Shift Assay (CETSA).
Part 1: In Vitro Kinome-Wide Profiling (KINOMEscan™ Approach)
The KINOMEscan™ platform is a widely used competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[10] The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Compound Preparation: Dissolve 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, Tozasertib, and Staurosporine in 100% DMSO to create 100 mM stock solutions. Prepare a series of dilutions in DMSO to achieve the desired final assay concentrations.
-
Assay Plate Preparation: In a 384-well plate, combine the test compound dilutions with the kinase panel (e.g., the KINOMEscan panel of over 450 human kinases) and the immobilized ligand.
-
Binding Reaction: Allow the binding reaction to proceed to equilibrium. The reaction is typically incubated for 1 hour at room temperature.
-
Capture and Washing: The kinase-ligand complexes are captured on a solid support. Unbound components are removed through a series of wash steps.
-
Elution and Detection: The captured kinase is eluted and quantified using a highly sensitive method such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The amount of kinase detected is compared to a DMSO control (100% binding) and a control compound that completely inhibits binding (0% binding). The results are typically expressed as a percentage of control. For dose-response curves, the dissociation constant (Kd) is determined by fitting the data to a standard binding isotherm model.
Part 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA is a powerful method for assessing target engagement in a cellular environment.[11] The principle is based on the ligand-induced thermal stabilization of target proteins.[12] When a compound binds to its target protein, the protein-ligand complex is more resistant to thermal denaturation and aggregation.
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., a cancer cell line known to express the putative primary target) to ~80% confluency. Treat the cells with various concentrations of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine, Tozasertib, Staurosporine, or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is quantified using a standard protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating the samples at a single, optimized temperature and varying the compound concentration.
Illustrative Results: A Comparative Analysis
The following tables and figures represent hypothetical data to illustrate how the results of these assays would be presented and interpreted.
Kinome-Wide Binding Profile
The primary output of a kinome-wide scan is often visualized as a dendrogram, providing a global view of selectivity. A more quantitative comparison can be made by tabulating the dissociation constants (Kd) for the most potently inhibited kinases.
Table 1: Hypothetical Kinome-Wide Binding Affinities (Kd, nM) for Selected Kinases
| Kinase Target | 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | Tozasertib (VX-680) | Staurosporine |
| Aurora A | 25 | 0.6 | 6 |
| Aurora B | 45 | 18 | 15 |
| Aurora C | 30 | 4.6 | 20 |
| ABL1 | >10,000 | 35 | 2 |
| FLT3 | 8,500 | 30 | 3 |
| VEGFR2 | 1,200 | >10,000 | 10 |
| c-SRC | >10,000 | >10,000 | 5 |
| PKA | >10,000 | >10,000 | 15 |
| PKCα | >10,000 | >10,000 | 6 |
| CDK2 | 2,500 | >10,000 | 8 |
Data are hypothetical and for illustrative purposes only.
This table would allow for a direct comparison of potency and selectivity. For instance, in this hypothetical scenario, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine shows good potency against Aurora kinases, though less than Tozasertib, but with potentially better selectivity against kinases like FLT3 and ABL1. Staurosporine, as expected, shows high potency against a wide range of kinases.
Cellular Thermal Shift Assay Data
CETSA results are typically presented as melting curves, showing the fraction of soluble protein at different temperatures.
Table 2: Hypothetical Thermal Shift (ΔTm) and Cellular EC50 for Aurora A
| Compound | ΔTm at 10 µM (°C) | Cellular EC50 (nM) |
| 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine | + 5.8 | 150 |
| Tozasertib (VX-680) | + 8.2 | 25 |
| Staurosporine | + 7.5 | 50 |
Data are hypothetical and for illustrative purposes only.
This table summarizes the key findings from the CETSA experiments. A significant positive thermal shift (ΔTm) confirms that the compound engages the target protein in the cell. The cellular EC50, derived from isothermal dose-response experiments, provides a measure of the compound's potency in a physiological context.
Discussion: Interpreting the Cross-Reactivity Profile
-
Primary Target Confirmation: The kinome-wide binding data and the CETSA results would corroborate that Aurora kinases are primary targets of the compound. The nanomolar affinity in the binding assay and the significant thermal shift in cells provide strong evidence for direct target engagement.
-
Selectivity Assessment: When compared to Staurosporine, 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine demonstrates a much more selective profile, with significantly weaker or no binding to many of the off-targets of Staurosporine. Compared to Tozasertib, it may offer a different selectivity profile within the kinome, which could be advantageous. For example, the hypothetical lack of potent inhibition of FLT3 and ABL1 could reduce the potential for certain hematological side effects.
-
Identification of Potential Off-Targets: The kinome-wide scan would be instrumental in identifying any potential off-targets with significant affinity (e.g., VEGFR2 and CDK2 in our hypothetical data). These interactions would warrant further investigation in secondary assays and cellular models to determine if they translate into functional activity and contribute to the compound's overall pharmacological profile or potential toxicity. The development of highly selective kinase inhibitors is a complex endeavor, and understanding cross-reactivity is crucial for mitigating undesired side effects.[1][13]
-
Guiding Future Optimization: The cross-reactivity profile provides invaluable information for the next steps in the drug development process. If problematic off-targets are identified, medicinal chemists can use this structure-activity relationship (SAR) data to guide the design of more selective analogues. Conversely, if the polypharmacology is deemed potentially beneficial for a particular disease indication, this can be further explored.
References
-
Ocasio, C. A., & Hudson, A. S. (2021). A guide to performing and analyzing kinase profiling data. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1149-1163. [Link]
-
Mishra-Kalyani, P. S., et al. (2021). A systematic review of pyrazole-based kinase inhibitors. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field?. ACS chemical biology, 8(1), 96-104. [Link]
-
El-Gamal, M. I., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6296. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. ChemMedChem, 9(6), 1184-1189. [Link]
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature medicine, 10(3), 262-267. [Link]
-
Gaieb, Z., et al. (2019). In-depth characterization of Staurosporine induced proteome thermal stability changes. Journal of proteome research, 18(11), 3944-3957. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Eurofins Discovery. KINOMEscan. [Link]
-
Amerigo Scientific. 1-(3-Chloropyridin-2-yl)-1H-pyrazol-3-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A promiscuous kinase inhibitor reveals secrets to cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine Derivatives
This guide provides an in-depth evaluation of the metabolic stability of novel 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine derivatives. In early-phase drug discovery, assessing a compound's metabolic fate is a critical step.[1][2] A compound with poor metabolic stability may be rapidly cleared from the body, leading to low bioavailability and a short duration of action, ultimately hindering its therapeutic potential.[3] This guide will compare several hypothetical derivatives of a core scaffold, detailing the experimental protocols used to generate the data and explaining the rationale behind the structure-stability relationships observed.
The liver is the primary site of drug metabolism, and in vitro models using liver components are cost-effective and reliable tools for predicting in vivo clearance.[1] This investigation utilizes a liver microsomal stability assay, a standard in vitro method that measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[4][5]
The Core Scaffold and Its Metabolic Liabilities
The 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine scaffold is a common structural motif in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] However, the heterocyclic rings within this scaffold present potential sites for metabolic modification. Pyridine and pyrazole rings can be susceptible to oxidation by CYP enzymes.[8][9] Understanding these liabilities is key to designing more robust drug candidates.
To investigate how structural modifications impact metabolic stability, we synthesized and evaluated three derivatives (Derivatives A, B, and C) with substitutions at the R1 and R2 positions of the pyrazol-3-amine core.
-
Derivative A: The baseline compound with a simple phenyl group at R1.
-
Derivative B: Introduces a fluorine atom at the para-position of the phenyl ring (R1). Fluorination is a common strategy to block potential sites of oxidative metabolism.[10]
-
Derivative C: Replaces the phenyl ring at R1 with a more complex, sterically hindered tert-butyl group and adds a methyl group at R2.
Comparative Metabolic Stability Data
The metabolic stability of each derivative was assessed using a human liver microsomal assay. The key parameters measured were the in vitro half-life (t½) and the intrinsic clearance (Clint), which represents the inherent ability of the liver enzymes to metabolize a drug.[3][5] The data are summarized in the table below.
| Derivative | Structure | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Derivative A | R1 = Phenyl, R2 = H | 18 | 77.0 |
| Derivative B | R1 = 4-Fluorophenyl, R2 = H | 55 | 25.2 |
| Derivative C | R1 = tert-Butyl, R2 = Methyl | > 120 | < 11.5 |
| Verapamil | (High Clearance Control) | 8 | 173.3 |
| Diazepam | (Low Clearance Control) | 115 | 12.1 |
Analysis of Structure-Stability Relationships
The results clearly demonstrate the impact of structural modifications on metabolic stability.
-
Derivative A exhibited moderate metabolic instability, with a half-life of 18 minutes. This suggests the phenyl ring is a likely site of metabolism, a common pathway for aromatic systems.
-
Derivative B , with the addition of a fluorine atom to the phenyl ring, showed a significant improvement in stability (t½ = 55 min). This supports the hypothesis that the para-position of the phenyl ring is a primary site of CYP-mediated oxidation, and the fluorine atom effectively "blocks" this metabolic route.
-
Derivative C was the most stable of the series, with minimal degradation over the 120-minute incubation period. The replacement of the planar phenyl ring with a bulky, non-aromatic tert-butyl group at R1 removes a key site of oxidation. Furthermore, the addition of a methyl group at R2 may introduce steric hindrance that reduces the molecule's ability to fit into the active site of metabolic enzymes.
Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of these findings, a detailed, self-validating experimental protocol was followed.
Human Liver Microsomal Stability Assay Protocol
This protocol is designed to measure the rate of disappearance of a test compound when incubated with human liver microsomes.[11]
1. Reagent Preparation:
- Test Compounds: Prepare 20 mM stock solutions of each derivative in DMSO.[11] Subsequently, create a 125 µM working solution in acetonitrile.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Cofactor Solution (NADPH Regeneration System): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[11] The regeneration system ensures a constant supply of NADPH, the necessary cofactor for CYP enzyme activity.[12]
- Human Liver Microsomes (HLM): Use pooled HLM from multiple donors to average out inter-individual variability. Thaw the HLM vial quickly and dilute to a final protein concentration of 0.415 mg/mL in cold phosphate buffer.[11][13]
2. Incubation Procedure:
- The assay is performed in a 96-well plate format at 37°C.[11][14]
- Add the test compound (final concentration 1-2 µM) and the diluted HLM solution to the wells.
- Pre-incubate the plate for 5-10 minutes at 37°C with gentle shaking to allow the compounds to equilibrate with the microsomes.[13]
- Initiate the metabolic reaction by adding the NADPH cofactor solution.[12][15] The time of this addition is considered T=0.
- At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a "stop solution" of cold acetonitrile (typically 3-5 volumes) containing an internal standard (e.g., a stable, structurally similar compound not found in the matrix).[11][15] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
3. Sample Analysis (LC-MS/MS):
- Centrifuge the plate to pellet the precipitated proteins.[11][14]
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity.[16][17][18]
- Monitor the disappearance of the parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Calculation:
- Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.[12][14]
- The slope of this line represents the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .
Diagram of the Microsomal Stability Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Identifying the Responsible Enzymes: CYP450 Reaction Phenotyping
While the microsomal assay quantifies metabolic stability, it does not identify which specific enzymes are responsible for the clearance. The next essential step is CYP450 reaction phenotyping.[19][20] This is crucial for predicting potential drug-drug interactions (DDIs).[21]
The two primary methods for reaction phenotyping are:[21][22][23]
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to directly measure which isoforms can metabolize it.[21]
-
Chemical Inhibition in HLM: The standard microsomal stability assay is run in the presence of known selective inhibitors for each major CYP isoform. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor points to that isoform's involvement.[21]
For a compound like Derivative A, which shows moderate to high clearance, identifying the responsible CYP isoform(s) is a regulatory expectation and a critical part of its risk assessment profile.[19]
Diagram of Potential Metabolic Pathways
Caption: Potential Phase I metabolic pathways for the core scaffold.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the metabolic stability of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine derivatives. The comparative data clearly show that targeted structural modifications can significantly enhance metabolic stability. Derivative B, featuring a fluorine block, and Derivative C, with a sterically shielded core, both exhibited substantially longer half-lives than the parent compound, Derivative A.
These findings underscore the principle of iterative, metabolism-directed drug design. By identifying metabolic liabilities early, medicinal chemists can proactively design and synthesize next-generation compounds with improved pharmacokinetic profiles, increasing the likelihood of developing a successful clinical candidate. The next steps for this series would involve full CYP reaction phenotyping for the most promising leads and subsequent evaluation in more complex, cell-based systems like cryopreserved human hepatocytes, which contain both Phase I and Phase II metabolic enzymes.[5][24]
References
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Frontage Laboratories. Metabolic Stability. [Link]
-
PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. [Link]
-
PubMed. Cytochrome P450 reaction phenotyping: State of the art. [Link]
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Cyprotex. Hepatocyte Stability. [Link]
-
PubMed. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
MDPI. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. [Link]
-
BD Biosciences. Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
-
PubMed. Cytochrome P450 reaction-phenotyping: an industrial perspective. [Link]
-
PubMed Central. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. [Link]
-
ResearchGate. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
PubMed. Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. Strategies & considerations for bio analytical method development and validation using LCMS/MS: A review. [Link]
-
ResearchGate. Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. [Link]
-
ResearchGate. Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. protocols.io [protocols.io]
- 15. mercell.com [mercell.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 22. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bioivt.com [bioivt.com]
Safety Operating Guide
Proper Disposal of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine should be handled as a hazardous substance. The primary hazards are inferred from its constituent functional groups:
-
Pyridine Moiety: Pyridine and its derivatives are generally flammable, toxic, and act as irritants.[1][2] Waste containing these compounds must be classified as hazardous.[1]
-
Aminopyrazole Moiety: Aminopyrazole derivatives are known to cause skin and eye irritation.[3][4]
-
Chlorinated Aromatic: Chlorinated organic compounds can have long-term environmental effects and may produce hazardous combustion byproducts, such as hydrogen chloride, upon incineration.
Based on these characteristics, it is prudent to assume that 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. Furthermore, it may be harmful to aquatic life with long-lasting effects.[5][6]
Table 1: Assumed Hazard Profile
| Hazard Class | Anticipated Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects |
Personal Protective Equipment (PPE) and Handling
Prior to handling 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and solid particulates.[1][7] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1][7] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | To avoid inhalation of dust or vapors.[1][7] |
All handling of this compound, including weighing and preparing for disposal, should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and, if not already in a fume hood, that the area is well-ventilated.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste.[2][3] Use spark-proof tools if the compound is in a flammable solvent.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and contact your institution's EHS department or emergency response team.
Waste Disposal Procedures
All waste containing 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[1]
Waste Segregation
Proper segregation is the first step in a compliant disposal workflow.
-
Solid Waste: This includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.
-
Liquid Waste: This includes solutions containing the compound. Do not mix with incompatible waste streams.[1]
-
Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[8] For highly toxic compounds, the first three rinses should be collected.[8] After rinsing, deface or remove the original label.[9]
Waste Collection and Labeling
-
Container Selection: Use a sealable, airtight, and chemically compatible waste container.[2]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label must include the full chemical name, "1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine," and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizers, acids, and bases.[2]
Final Disposal
The ultimate disposal of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine waste will be managed by your institution's EHS department, likely through a licensed chemical destruction facility. The preferred method for pyridine and its derivatives is high-temperature incineration.[10][11]
-
Rotary Kiln Incineration: 820°C to 1,600°C.[10]
-
Liquid Injection Incineration: 650°C to 1,600°C.[10]
Do not discharge any waste containing this compound to sewer systems or the general environment.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of waste generated from work with 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Caption: Waste Disposal Workflow for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
Conclusion
The proper disposal of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is a critical safety and compliance measure. By treating this compound with the caution afforded to hazardous pyridine and aminopyrazole derivatives, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Washington State University. (n.d.). Pyridine Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- ChemicalBook. (2023). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2025). Pyrazole[1H]-3-amine, 5-methyl- Safety Data Sheet.
- Fisher Scientific. (2025). 3-Amino-1-(4-chlorophenyl)-1H-pyrazole Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025). 3-Amino-1-methyl-1H-pyrazole Safety Data Sheet.
- CymitQuimica. (2025). 1H-Pyrazole-5-Amine Safety Data Sheet.
- Sigma-Aldrich. (2025). Tetrazole Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025). 5-Amino-3-methyl-1-phenyl-1H-pyrazole Safety Data Sheet.
- Aldrich. (2024). Pyrazole Safety Data Sheet.
- Fluorochem Ltd. (2024). 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Safety Data Sheet.
- European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- TCI Chemicals. (2025). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Essential Safety and Handling Guide for 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
This guide provides comprehensive safety protocols and operational directives for the handling of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for handling structurally related pyridine and pyrazole derivatives, which are known to present potential hazards.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Assessment and Core Principles
Core Safety Principles:
-
Work in a Controlled Environment: All work with this compound, especially when handling the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[10][11]
-
Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is the foundation of safe handling.[2] The following PPE is mandatory when working with 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield worn over goggles is required when there is a risk of splashing.[2][12] | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, are recommended.[1][2] Inspect gloves for any signs of damage before each use and change them frequently. | Provides a critical barrier against skin absorption, which can be a route of exposure for pyridine and pyrazole derivatives.[4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[2] For larger quantities, a chemical-resistant apron should be worn over the lab coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[13][14] | Minimizes the risk of inhaling potentially harmful airborne particles. |
Step-by-Step Handling Protocols
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, properly labeled vessel in a cool, dry, and well-ventilated area.[1][10] Keep it segregated from incompatible materials such as strong oxidizing agents.[5][11][14]
-
Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood to control exposure.[1]
-
Avoid Dust: Handle the solid material carefully to avoid generating dust.[10]
-
Personal Protective Equipment: At a minimum, wear a lab coat, chemical safety goggles, and appropriate gloves.
-
Contained System: Whenever possible, perform reactions in a closed system.
-
Ventilation: Ensure continuous and adequate ventilation throughout the experiment.[1]
-
Temperature Control: Be mindful of reaction temperatures to prevent uncontrolled exothermic events.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[4][6][10][14]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[4][6][10][11] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][10] Seek immediate medical attention.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[10][11]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of all chemical waste through a licensed and certified hazardous waste disposal contractor.[2] Do not pour waste down the drain or dispose of it in regular trash.[2]
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine from preparation to disposal.
Caption: Workflow for the safe handling of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Angene Chemical. (2025, February 12). Safety Data Sheet. [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
-
ResearchGate. (2025, August 22). Personal protective equipment. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
